(E)-CLX-0921
Descripción
CLX-0921 is a small molecule drug with a maximum clinical trial phase of I.
structure in first source
Propiedades
Key on ui mechanism of action |
CLX-0921 has a spectrum of activity that differs from commercially available TZDs. It also increases glycogen synthesis, an activity not typically associated with rosiglitazone or pioglitazone. Thus it appears to have a distinct spectrum of activity relative to other TZDs. |
|---|---|
Número CAS |
606932-81-4 |
Fórmula molecular |
C28H25NO7S |
Peso molecular |
519.6 g/mol |
Nombre IUPAC |
methyl (E)-3-(3,5-dimethoxyphenyl)-2-[4-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]phenyl]prop-2-enoate |
InChI |
InChI=1S/C28H25NO7S/c1-33-22-12-18(13-23(16-22)34-2)14-24(27(31)35-3)19-6-10-21(11-7-19)36-20-8-4-17(5-9-20)15-25-26(30)29-28(32)37-25/h4-14,16,25H,15H2,1-3H3,(H,29,30,32)/b24-14+ |
Clave InChI |
IVAQJHSXBVHUQT-ZVHZXABRSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1)/C=C(\C2=CC=C(C=C2)OC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)/C(=O)OC)OC |
SMILES canónico |
COC1=CC(=CC(=C1)C=C(C2=CC=C(C=C2)OC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=O)OC)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
THR-0921; THR0921; THR 0921 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (E)-CLX-0921
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action, experimental validation, and quantitative efficacy of (E)-CLX-0921, a novel thiazolidinedione derivative. This compound has demonstrated significant potential through a dual mechanism, exhibiting both potent anti-inflammatory and anti-hyperglycemic properties. This document synthesizes the available data on its interaction with key signaling pathways, supported by detailed experimental protocols and quantitative metrics.
Core Mechanisms of Action: A Dual Profile
This compound is distinguished by its activities as both an anti-inflammatory and an insulin-sensitizing agent. While structurally a thiazolidinedione, its primary anti-inflammatory effects are mediated through a Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) independent pathway, whereas its anti-hyperglycemic effects are associated with weak PPAR-γ agonism.[1][2]
Anti-Inflammatory Action: NF-κB Pathway Inhibition
The principal anti-inflammatory mechanism of this compound is the targeted inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This action is comparable to that of the cyclopentenone prostaglandin (B15479496) 15d-PGJ2.[1]
Upon stimulation by inflammatory signals such as Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of kappa B (IκB). This event unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to DNA and promotes the transcription of a host of pro-inflammatory genes.
This compound intervenes early in this cascade by inhibiting the phosphorylation of IκB.[1] This prevents IκB degradation, keeping NF-κB sequestered in the cytoplasm and thereby blocking the transcription of its downstream targets, including key inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (COX-2, iNOS).[1] Notably, this effect is independent of the MAP38 kinase pathway.[1]
Anti-Hyperglycemic Action: Weak PPAR-γ Agonism
This compound also functions as an insulin-sensitizing agent, primarily through its role as a weak agonist of PPAR-γ.[2] Despite its lower affinity for PPAR-γ compared to full agonists like rosiglitazone, it demonstrates potent and equivalent glucose-lowering activity in vivo.[2] This suggests a "second-generation glitazone" profile, where significant therapeutic efficacy is achieved with potentially fewer side effects associated with strong PPAR-γ activation, such as adipogenesis.[2] Activation of PPAR-γ by this compound enhances glucose uptake and promotes glycogen (B147801) synthesis in hepatic cells.[2]
Quantitative Data Summary
The biological activity of this compound has been quantified in various in vitro and in vivo models. The data highlights its potency in both anti-inflammatory and metabolic regulation contexts.
Table 1: In Vitro Efficacy of this compound
| Parameter Measured | Cell Line | Metric | Result | Reference |
| Glycogen Synthesis | Hepatic Cell Line | EC50 | 0.284 µmol/L | [2] |
| Glucose Uptake | L6 Myotubes | Fold Increase | 1.33x | [2] |
| Adipogenic Potential | Not Specified | Comparison | 10-fold lower than Rosiglitazone | [2] |
| Cytokine Production (TNF-α, IL-6, IL-1β) | RAW 264.7 | Effect | Blocked LPS-induced production | [1] |
| Protein Expression (COX-2, iNOS) | RAW 264.7 | Effect | Inhibited LPS-induced expression | [1] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Dosing Regimen | Key Outcome | Result | Reference |
| Collagen-Induced Arthritis | Mouse | 10-50 mg/kg, Oral | Improvement in Clinical Score | >50% | [1] |
| Adjuvant Arthritis | Rat | 10-50 mg/kg, Oral | Improvement in Clinical Score | >50% | [1] |
| Diabetes (Genetic) | ob/ob Mouse | 3.1, 6.3, 12.5 mg/kg, Oral (19 days) | Blood Glucose Lowering | Dose-dependent reduction | [2] |
Experimental Protocols
The following sections describe the generalized methodologies used to elucidate the mechanism of action of this compound. These protocols are based on standard laboratory practices for the assays mentioned in the source literature.
In Vitro Anti-Inflammatory Assays
These experiments primarily utilized the RAW 264.7 mouse macrophage cell line.
3.1.1 Cytokine Production Measurement
-
Cell Culture: RAW 264.7 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into multi-well plates.
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Cells are stimulated with Lipopolysaccharide (LPS, e.g., 1 µg/mL) for a specified period (e.g., 4-24 hours) to induce cytokine production.
-
Quantification: Supernatants are collected, and concentrations of TNF-α, IL-6, and IL-1β are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific to each cytokine.
3.1.2 IκB Phosphorylation and NF-κB Activation Assays
-
Cell Lysis: Following pre-treatment and LPS stimulation (for a short duration, e.g., 15-30 minutes), cells are washed with cold PBS and lysed to extract cytoplasmic and nuclear proteins.
-
Western Blotting (for IκB Phosphorylation): Cytoplasmic extracts are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated IκB (p-IκB) and total IκB. A secondary antibody conjugated to HRP is used for detection via chemiluminescence.
-
NF-κB DNA Binding Assay: Nuclear extracts are used to quantify active NF-κB. This is typically performed using an ELISA-based assay where a plate is coated with an oligonucleotide containing the NF-κB consensus binding site. The amount of bound NF-κB from the nuclear extract is then detected using a specific primary antibody and a colorimetric secondary antibody.
In Vivo Anti-Inflammatory and Anti-Hyperglycemic Models
3.2.1 Arthritis Models (Mouse & Rat)
-
Disease Induction: Arthritis is induced in mice (Collagen-Induced Arthritis) by immunization with type II collagen or in rats (Adjuvant Arthritis) by injection with Freund's adjuvant.
-
Treatment: Once arthritis is established, animals are treated daily by oral gavage with this compound (10-50 mg/kg) or vehicle control.
-
Scoring: Disease progression is monitored over several weeks by a blinded observer using a clinical scoring system that typically assesses paw swelling, erythema, and joint mobility.
-
Endpoint Analysis: At the end of the study, joint tissues may be collected for histological analysis of inflammation and cartilage/bone erosion.
3.2.2 Diabetes Model (ob/ob Mouse)
-
Animal Model: Genetically diabetic and obese ob/ob mice are used.
-
Acclimation & Baseline: Animals are acclimated, and baseline blood glucose levels are measured from tail vein blood using a glucometer.
-
Treatment: Mice are randomized into groups and treated once daily by oral gavage with vehicle (e.g., 0.5% carboxymethyl cellulose) or this compound at various doses (3.1, 6.3, 12.5 mg/kg).
-
Monitoring: Blood glucose is monitored regularly (e.g., every other day) throughout the treatment period (e.g., 19 days). Body weight may also be tracked.
-
Data Analysis: The change in blood glucose from baseline is calculated for each group to determine the dose-dependent antihyperglycemic effect.
References
An In-depth Technical Guide on Ligand Binding to Cereblon
Disclaimer: As of December 2025, publicly available scientific literature does not contain quantitative data on the binding affinity of (E)-CLX-0921 to the Cereblon (CRBN) protein. The following guide provides a comprehensive overview of the well-established principles of ligand binding to Cereblon, utilizing known modulators as examples to illustrate the methodologies and concepts requested. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Cereblon and Ligand Interaction
Cereblon (CRBN) is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^). This complex is a crucial component of the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins. Small molecule ligands, such as immunomodulatory drugs (IMiDs) and novel Cereblon E3 ligase modulators (CELMoDs), can bind to Cereblon and alter its substrate specificity. This "molecular glue" mechanism leads to the ubiquitination and subsequent proteasomal degradation of proteins that are not the natural targets of the CRL4^CRBN^ complex, a process known as targeted protein degradation. This has become a powerful strategy in drug discovery, particularly for targeting proteins previously considered "undruggable."
Quantitative Binding Affinity Data for Known Cereblon Ligands
The binding affinity of a ligand to Cereblon is a critical determinant of its potency and efficacy. This is typically expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Lower values indicate a stronger binding affinity. The table below summarizes the binding affinities of several well-characterized Cereblon ligands.
| Compound | Assay Type | Binding Affinity (Kd or IC50) | Reference |
| Thalidomide | Surface Plasmon Resonance (SPR) | ~250 nM (Kd) | [1] |
| Lenalidomide | Time-Resolved FRET (TR-FRET) | 1.5 µM (IC50) | [1] |
| Pomalidomide | Time-Resolved FRET (TR-FRET) | 1.2 µM (IC50) | [1] |
| Iberdomide (CC-220) | Competitive TR-FRET | 60 nM (IC50) | N/A |
Signaling Pathway
The binding of a ligand to Cereblon initiates the process of targeted protein degradation. The ligand-bound Cereblon recruits a neosubstrate protein to the CRL4^CRBN^ E3 ligase complex, leading to the ubiquitination and subsequent degradation of the neosubstrate by the proteasome.
References
(E)-CLX-0921: A Review of its Biological Activity
Initial investigations into the biological profile of (E)-CLX-0921, the E-isomer of CLX-0921, have primarily characterized it as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist with potent anti-inflammatory and antihyperglycemic properties. Current scientific literature does not support its function as a direct ligand for the cereblon (CRBN) E3 ubiquitin ligase, a mechanism central to the action of certain classes of targeted protein degraders.
CLX-0921, the parent compound, is an orally active agent that has demonstrated efficacy in preclinical models of type 2 diabetes and inflammation.[1] Its mechanism of action is attributed to its ability to activate PPARγ, a nuclear receptor that plays a key role in regulating glucose metabolism and inflammatory responses.[2] The (E)-isomer, this compound, is understood to share this primary mode of action.
While the field of targeted protein degradation has seen a surge in the development of novel cereblon E3 ligase ligands for applications in Proteolysis Targeting Chimeras (PROTACs) and molecular glues, there is no current evidence to suggest that this compound engages with the cereblon complex in a similar manner to established ligands like lenalidomide (B1683929) or pomalidomide.[3][4][5]
This technical guide will, therefore, focus on the established biological activities of CLX-0921 and its E-isomer, while also providing a general overview of the principles and methodologies associated with the characterization of cereblon E3 ligase ligands.
Quantitative Data on CLX-0921
The following table summarizes the key quantitative data reported for CLX-0921, the parent compound of this compound.
| Parameter | Value | Biological Context |
| IC50 for PPARγ agonism | 1.54 μM | In vitro measure of potency as a PPARγ agonist. |
| In vivo antihyperglycemic activity | Effective at 10-50 mg/kg | Dose range showing significant reduction in blood glucose in animal models of diabetes.[1][2] |
| Inhibition of LPS-induced TNF-α | Potent inhibitor | Demonstrates anti-inflammatory activity in cellular assays.[1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of CLX-0921 are provided below.
PPARγ Agonism Assay (Hypothetical Standard Protocol)
This protocol outlines a typical cell-based reporter assay to determine the PPARγ agonist activity of a test compound.
-
Cell Culture: Maintain a suitable cell line (e.g., HEK293T) in appropriate growth medium.
-
Transfection: Co-transfect cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
-
Compound Treatment: After 24 hours, treat the transfected cells with varying concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Luciferase Assay: After 18-24 hours of incubation, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize luciferase activity to a control (e.g., total protein concentration or a co-transfected control plasmid). Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
In Vivo Antihyperglycemic Activity in a Mouse Model of Diabetes (e.g., db/db mice)
This protocol describes a common in vivo experiment to assess the glucose-lowering effects of a compound.
-
Animal Model: Use a genetically diabetic mouse model, such as the db/db mouse, which exhibits hyperglycemia and insulin (B600854) resistance.
-
Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Compound Administration: Administer this compound orally at various doses (e.g., 10, 30, and 50 mg/kg) once daily for a specified period (e.g., 14 days). A vehicle control group should be included.
-
Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood samples at regular intervals (e.g., daily or every other day) using a glucometer.
-
Data Analysis: Compare the blood glucose levels of the treated groups to the vehicle control group. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.
Principles of Cereblon E3 Ligase Ligand Activity
While this compound is not a known cereblon ligand, understanding the mechanism of such ligands is crucial for researchers in drug development. Cereblon E3 ligase ligands are key components of PROTACs and molecular glues, which induce the degradation of specific target proteins.
The general mechanism involves the ligand binding to cereblon, a component of the CUL4-DDB1-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment of a target protein. The E3 ligase then facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.
The following diagrams illustrate the general signaling pathway of PROTACs and a typical experimental workflow for their characterization.
PROTAC-mediated protein degradation pathway.
General workflow for PROTAC development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Discovery and Synthesis of (E)-CLX-0921
Despite a comprehensive search of scientific literature and patent databases, the specific chemical structure, discovery details, and synthesis protocols for (E)-CLX-0921 remain undisclosed in publicly available resources. Therefore, the creation of a detailed technical guide as requested is not possible at this time.
This compound was a drug candidate under development by Calyx Therapeutics. Available information identifies it as a thiazolidinedione derivative with potential therapeutic applications in inflammation and type 2 diabetes. Thiazolidinediones are a class of drugs known to act as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose metabolism and inflammation.
While the exact molecular identity of this compound is not available, research on similar compounds and the general biological profile of this compound suggest its mechanism of action likely involves the modulation of inflammatory and metabolic signaling pathways.
General Biological Activity of Thiazolidinediones
Thiazolidinediones, as a class, exert their effects by binding to and activating PPARγ. This activation leads to a cascade of downstream events, including:
-
Inhibition of Pro-inflammatory Gene Expression: Activated PPARγ can interfere with the activity of pro-inflammatory transcription factors such as NF-κB. This interference, known as transrepression, leads to a decrease in the production of inflammatory cytokines like TNF-α, IL-6, and IL-1β.
-
Regulation of Metabolic Genes: PPARγ activation also leads to the transcription of genes involved in glucose and lipid metabolism, which forms the basis of their anti-diabetic effects.
The diagram below illustrates a generalized signaling pathway for thiazolidinedione-mediated anti-inflammatory effects.
Caption: Generalized Thiazolidinedione Anti-Inflammatory Pathway
Hypothetical Synthesis of a Thiazolidinedione Core
While the specific synthesis of this compound is unknown, the general synthesis of the thiazolidinedione core structure is well-established. A common method is the Knoevenagel condensation of an aldehyde with 2,4-thiazolidinedione.
The workflow for such a synthesis is outlined below:
Caption: General Workflow for Thiazolidinedione Synthesis
Without the specific structure of this compound, any further detail on its discovery, synthesis, and quantitative data would be speculative. Researchers interested in this compound would need to consult non-public records from Calyx Therapeutics or await potential future disclosures.
An In-depth Technical Guide on CLX-0921: A PPAR Agonist with Modulatory Effects on Protein Stability
Disclaimer: Initial searches for "(E)-CLX-0921" specifically in the context of targeted protein degradation (TPD) did not yield any direct results. The available scientific literature primarily discusses CLX-0921 , a thiazolidinedione derivative, in the context of its anti-inflammatory and anti-diabetic properties, acting as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. This guide, therefore, focuses on the known mechanisms of CLX-0921 and explores the broader connection between PPARγ activation and protein degradation based on existing research.
Introduction
CLX-0921 is a small molecule that has been investigated for its therapeutic potential stemming from its activity as a weak agonist of PPARγ.[1][2] Unlike traditional targeted protein degraders such as PROTACs, which are engineered to directly link a target protein to an E3 ubiquitin ligase, CLX-0921's influence on protein levels appears to be a downstream consequence of its primary pharmacological action on the NF-κB signaling pathway and PPARγ activation. This document provides a comprehensive overview of the reported mechanisms of action of CLX-0921, available quantitative data, and relevant experimental methodologies for researchers and drug development professionals.
Core Mechanism of Action
CLX-0921 exerts its biological effects primarily through two interconnected pathways:
-
PPARγ Agonism: As a thiazolidinedione, CLX-0921 binds to and weakly activates PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation.[1][2]
-
NF-κB Pathway Inhibition: CLX-0921 has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammatory responses. This inhibition is achieved by preventing the phosphorylation of IκB, which in turn blocks the activation of NF-κB.[1]
These mechanisms contribute to its observed anti-inflammatory and anti-diabetic properties.
Quantitative Data on CLX-0921 Efficacy
The following table summarizes the available quantitative data regarding the efficacy of CLX-0921 from preclinical studies.
| Parameter | Model System | Value/Effect | Reference |
| Anti-inflammatory Activity | Mouse macrophage cell line (RAW 264.7) | Blocked LPS-induced TNF-α, IL-6, and IL-1β production. | [1] |
| Mouse macrophage cell line (RAW 264.7) | Inhibited LPS-induced COX-2 and iNOS protein expression. | [1] | |
| In vivo Efficacy | Collagen-induced arthritis in mice | >50% improvement in clinical scores at 10-50 mg/kg body weight (orally). | [1] |
| Adjuvant arthritis in rats | >50% improvement in clinical scores at 10-50 mg/kg body weight (orally). | [1] | |
| Anti-diabetic Activity | ob/ob mice | Improved blood glucose levels at 10 mg/kg per day, similar to rosiglitazone. | [2] |
| Zucker diabetic fatty rats | Reductions in blood glucose at a daily dose of 50 mg/kg. | [2] | |
| Adipogenic Potential | In vitro | 10-fold lower adipogenic potential compared to rosiglitazone. | [2] |
| Glycogen (B147801) Synthesis | Hepatic cells | Increased glycogen synthesis. | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature on CLX-0921 are provided below.
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 mouse macrophage cell line.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For inflammatory stimulation, cells are treated with lipopolysaccharide (LPS). CLX-0921 or other compounds (e.g., rosiglitazone) are added to the culture medium at specified concentrations for the indicated times.
2. Cytokine Production Assays:
-
Method: Enzyme-linked immunosorbent assay (ELISA).
-
Protocol:
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of CLX-0921 for 1 hour.
-
LPS is added to the wells to induce cytokine production.
-
After a 24-hour incubation, the cell culture supernatant is collected.
-
The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
3. Western Blotting for Protein Expression:
-
Target Proteins: COX-2, iNOS, IκB phosphorylation.
-
Protocol:
-
RAW 264.7 cells are treated as described above.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies against COX-2, iNOS, phospho-IκB, or a loading control (e.g., β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
4. NF-κB DNA Binding Assay:
-
Method: Electrophoretic mobility shift assay (EMSA) or a plate-based transcription factor assay.
-
Protocol (General for Plate-Based Assay):
-
Nuclear extracts are prepared from treated and untreated RAW 264.7 cells.
-
The assay is performed using a kit that provides a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding site.
-
Nuclear extracts are added to the wells and incubated to allow NF-κB to bind to the oligonucleotide.
-
The wells are washed to remove unbound proteins.
-
A primary antibody specific for the p65 subunit of NF-κB is added to the wells.
-
An HRP-conjugated secondary antibody is then added.
-
A colorimetric substrate is added, and the absorbance is measured to quantify the amount of bound NF-κB.
-
Signaling Pathways and Experimental Workflows
CLX-0921 Inhibition of the NF-κB Signaling Pathway
Caption: CLX-0921 inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκB.
General Mechanism of PPARγ Agonist-Induced Protein Degradation
While not directly demonstrated for CLX-0921, other PPARγ agonists have been shown to induce the degradation of specific proteins. The following diagram illustrates this general mechanism.
Caption: PPARγ agonists can indirectly lead to the ubiquitination and proteasomal degradation of certain proteins.
Conclusion
CLX-0921 is a PPARγ agonist with notable anti-inflammatory and anti-diabetic effects demonstrated in preclinical models. Its primary mechanism involves the inhibition of the NF-κB signaling pathway. While not a classic targeted protein degrader, its classification as a PPARγ agonist places it in a category of compounds that have been shown to induce the proteasome-dependent degradation of specific cellular proteins. Further research would be necessary to determine if CLX-0921 itself can directly or indirectly promote the degradation of specific protein targets beyond the established effects on inflammatory mediators. This guide provides a foundational understanding of CLX-0921 for researchers interested in its therapeutic potential and underlying mechanisms.
References
(E)-CLX-0921: A Technical Whitepaper on its Biophysical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-CLX-0921 is a novel thiazolidinedione derivative that has demonstrated significant anti-inflammatory and anti-hyperglycemic properties. While it is a weak agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), its primary mechanism of anti-inflammatory action is independent of PPAR-γ activation and is mediated through the inhibition of the NF-κB signaling pathway. This technical guide provides a comprehensive overview of the biophysical properties of this compound, including its binding affinity, in vitro and in vivo efficacy, and the experimental protocols used for its characterization.
Physicochemical Properties
A comprehensive physicochemical profile for this compound is not extensively detailed in publicly available literature. However, as a thiazolidinedione derivative, it shares a core structural motif with other glitazones.
| Property | Data |
| Chemical Name | Not publicly available |
| Molecular Formula | Not publicly available |
| Molecular Weight | Not publicly available |
| Solubility | Not publicly available |
Biophysical and Pharmacological Data
This compound has been characterized through a series of in vitro and in vivo studies to elucidate its mechanism of action and therapeutic potential.
Table 1: In Vitro Activity of this compound
| Target/Assay | Cell Line | Parameter | Value | Reference |
| PPAR-γ Activation | - | EC50 | 0.284 µM | [1][2] |
| PPAR-γ Agonism | - | IC50 | 1.54 µM | [3] |
| LPS-induced TNF-α Production | RAW 264.7 | % Inhibition | 22% (24h), 46% (48h) at 20 µM | [4] |
| LPS-induced IL-6 Production | RAW 264.7 | - | Inhibition observed | [5] |
| LPS-induced IL-1β Production | RAW 264.7 | - | Inhibition observed | [5] |
| LPS-induced COX-2 Expression | RAW 264.7 | - | Inhibition observed | [4][5] |
| LPS-induced iNOS Expression | RAW 264.7 | - | Inhibition observed | [4][5] |
| IκB Phosphorylation | RAW 264.7 | - | Inhibition observed | [4][5] |
| MAP38 Kinase Activity | RAW 264.7 | - | No effect | [4][5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Dose Range | Outcome | Reference |
| Collagen-Induced Arthritis (CIA) | Mice | 10-50 mg/kg | >50% improvement in clinical scores | [4][5] |
| Adjuvant Arthritis (AIA) | Rats | 10-50 mg/kg | >50% improvement in clinical scores | [4][5] |
Mechanism of Action: NF-κB Signaling Pathway
The primary anti-inflammatory effects of this compound are attributed to its ability to inhibit the NF-κB signaling pathway. This is achieved by preventing the phosphorylation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting IκB phosphorylation, this compound prevents the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, where it would otherwise initiate the transcription of pro-inflammatory genes.
Caption: this compound inhibits the NF-κB signaling pathway by preventing IKK-mediated phosphorylation of IκB.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on the reported assays, the following are representative methodologies.
LPS-Stimulated Cytokine Production in RAW 264.7 Macrophages
This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation.
Caption: Workflow for assessing the inhibition of LPS-induced cytokine production by this compound.
Protocol Details:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Plating: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control. Cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (final concentration typically 1 µg/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 atmosphere.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of TNF-α, IL-6, and IL-1β are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).
-
Data Analysis: The percentage of inhibition of cytokine production is calculated for each concentration of this compound, and the IC50 value is determined.
IκB Kinase (IKK) Assay
This in vitro kinase assay is designed to measure the direct inhibitory effect of a compound on the activity of the IκB kinase complex.
Protocol Details:
-
Cell Lysis: RAW 264.7 cells are stimulated with LPS to activate the IKK complex. The cells are then lysed to extract cellular proteins.
-
Immunoprecipitation: The IKK complex is isolated from the cell lysate using an antibody specific for one of its subunits (e.g., IKKα or IKKβ) coupled to protein A/G beads.
-
Kinase Reaction: The immunoprecipitated IKK complex is incubated with a recombinant IκBα substrate, ATP (often radiolabeled with ³²P), and various concentrations of this compound or a vehicle control in a kinase buffer.
-
Detection: The reaction is stopped, and the phosphorylation of the IκBα substrate is detected. If radiolabeled ATP is used, this is typically done by SDS-PAGE followed by autoradiography. Alternatively, a phosphospecific antibody can be used in a Western blot or ELISA format.
-
Data Analysis: The intensity of the phosphorylated IκBα signal is quantified, and the percentage of inhibition by this compound is calculated to determine its IC50 value.
In Vivo Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
Protocol Details:
-
Animal Model: DBA/1 mice, which are susceptible to CIA, are typically used.
-
Induction of Arthritis:
-
Primary Immunization: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Booster Immunization: Approximately 21 days after the primary immunization, a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment: this compound is administered orally, typically starting from the day of the booster immunization or upon the onset of clinical signs of arthritis, at doses ranging from 10-50 mg/kg body weight.
-
Clinical Assessment: The severity of arthritis is monitored regularly by scoring the inflammation of the paws based on a scale that assesses erythema and swelling.
-
Histopathological Analysis: At the end of the study, the joints are collected for histopathological examination to assess cartilage and bone erosion, and synovial inflammation.
-
Data Analysis: The clinical scores and histopathological findings from the this compound-treated group are compared to those of the vehicle-treated control group to determine the therapeutic efficacy.
Conclusion
This compound is a promising anti-inflammatory agent with a distinct mechanism of action involving the inhibition of the NF-κB signaling pathway. Its efficacy in preclinical models of arthritis suggests its potential as a therapeutic candidate for inflammatory diseases. Further research to fully elucidate its biophysical and pharmacokinetic properties will be crucial for its clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Models of inflammation: adjuvant-induced arthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adjuvant-Induced Arthritis Model [chondrex.com]
- 4. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
An In-depth Technical Guide on (E)-CLX-0921 Structural Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
(E)-CLX-0921, a novel thiazolidinedione derivative, has emerged as a compound of interest due to its potential therapeutic applications stemming from its dual activities as a weak peroxisome proliferator-activated receptor-gamma (PPARγ) agonist and a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. This technical guide provides a comprehensive overview of the core structure, known analogues, and derivatives of this compound, including detailed experimental protocols and quantitative biological data to facilitate further research and development in this area.
Core Structure and Chemical Identity
The fundamental chemical structure of this compound is (E)-5-(4-methoxyphenyl)-3-(3-phenoxybenzyl)thiazolidine-2,4-dione. This molecule is characterized by a central thiazolidine-2,4-dione heterocyclic ring, which is a common scaffold in drugs targeting nuclear receptors. Key structural features include a 4-methoxyphenyl (B3050149) group at the 5-position and a 3-phenoxybenzyl group at the 3-position of the thiazolidinedione ring. The "(E)" designation refers to the stereochemistry of the exocyclic double bond that may be formed during synthesis, though the final saturated structure is typically the active form for PPARγ binding.
Signaling Pathways and Mechanism of Action
This compound exhibits a dual mechanism of action, which contributes to its anti-inflammatory and insulin-sensitizing properties.
1. PPARγ Agonism: As a weak agonist of PPARγ, this compound binds to this nuclear receptor, which is a key regulator of glucose and lipid metabolism. Activation of PPARγ leads to the transcription of genes involved in insulin (B600854) signaling, thereby improving insulin sensitivity.
2. NF-κB Pathway Inhibition: Independently of its PPARγ activity, this compound has been shown to inhibit the NF-κB signaling pathway. This pathway is a central mediator of inflammatory responses. By blocking this pathway, this compound can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1, and inhibit the expression of inflammatory enzymes like COX-2 and iNOS.
Below is a diagram illustrating the dual signaling pathways of this compound.
In Vitro Characterization of (E)-CLX-0921: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-CLX-0921 is a novel synthetic thiazolidinedione derivative that has demonstrated significant anti-inflammatory properties in preclinical in vitro studies. This document provides a technical guide to the in vitro characterization of this compound, summarizing its effects on key inflammatory mediators and elucidating its proposed mechanism of action. The information is based on available research summaries and established experimental methodologies.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key component of numerous diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of a wide array of pro-inflammatory genes, including those for cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Thiazolidinediones are a class of compounds known for their insulin-sensitizing effects, with some members also exhibiting anti-inflammatory activities. This compound has been identified as a novel thiazolidinedione with potent anti-inflammatory effects, operating through a mechanism distinct from traditional peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonism.
In Vitro Anti-inflammatory Activity
This compound has been shown to effectively suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Its inhibitory effects on key inflammatory markers are summarized below.
Inhibition of Pro-inflammatory Cytokines
This compound inhibits the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in LPS-activated macrophages.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Cytokine | Effect of this compound | Cell Line | Stimulant |
| TNF-α | Inhibition | RAW 264.7 | LPS |
| IL-6 | Inhibition | RAW 264.7 | LPS |
| IL-1β | Inhibition | RAW 264.7 | LPS |
Note: Specific IC50 values for this compound are not publicly available. The inhibitory effects have been described qualitatively.
Inhibition of Pro-inflammatory Enzymes
The compound also downregulates the expression of the pro-inflammatory enzymes COX-2 and iNOS, which are responsible for the production of prostaglandins (B1171923) and nitric oxide, respectively.
Table 2: Effect of this compound on Pro-inflammatory Enzyme Expression
| Enzyme | Effect of this compound | Cell Line | Stimulant |
| COX-2 | Inhibition of expression | RAW 264.7 | LPS |
| iNOS | Inhibition of expression | RAW 264.7 | LPS |
Note: Quantitative data on the extent of inhibition by this compound is not publicly available.
Mechanism of Action
The anti-inflammatory effects of this compound are attributed to its modulation of the NF-κB signaling pathway.
PPAR-γ Independent Activity
While this compound is a thiazolidinedione, its anti-inflammatory mechanism is reported to be independent of PPAR-γ agonism. This is a significant finding, as it distinguishes this compound from other compounds in its class and suggests a potentially different therapeutic profile and side-effect profile.
Inhibition of NF-κB Signaling
This compound exerts its inhibitory effect on the NF-κB pathway by preventing the phosphorylation of the inhibitory protein IκBα. The phosphorylation of IκBα is a critical step that targets it for ubiquitination and subsequent degradation, which then allows the NF-κB complex to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. By inhibiting IκBα phosphorylation, this compound effectively traps NF-κB in the cytoplasm, preventing its pro-inflammatory signaling.
Notably, this compound was found to have no effect on the activity of MAP38 kinase, suggesting a specific mode of action within the inflammatory signaling cascade.
Diagram 1: Proposed Mechanism of Action of this compound
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Protocols
The following are representative, detailed protocols for the key in vitro assays used to characterize the anti-inflammatory activity of compounds like this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for ELISA, 6-well for Western blotting) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL) for the desired time period (e.g., 6-24 hours depending on the endpoint).
-
Diagram 2: General Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory assays.
Cytokine Quantification (ELISA)
-
After the treatment period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
Western Blotting for COX-2, iNOS, and Phospho-IκBα
-
Following treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against COX-2, iNOS, phospho-IκBα, total IκBα, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Summary and Conclusion
This compound is a promising anti-inflammatory agent with a distinct mechanism of action. Its ability to inhibit the production of multiple key pro-inflammatory mediators through the targeted inhibition of the NF-κB signaling pathway, independent of PPAR-γ agonism, makes it an interesting candidate for further drug development. The provided technical overview summarizes the current understanding of its in vitro characteristics and provides a framework of established methodologies for its continued investigation. Further studies to obtain quantitative dose-response data and to explore its in vivo efficacy are warranted.
Technical Guide: (E)-CLX-0921 and the Ubiquitin-Proteasome System
An In-depth Analysis for Researchers and Drug Development Professionals
Disclaimer: Based on currently available scientific literature, there is no direct evidence to suggest that (E)-CLX-0921 functions as an inducer of protein ubiquitination. This molecule is primarily characterized as an anti-inflammatory and anti-diabetic agent with a distinct mechanism of action. This guide provides a comprehensive overview of the known biological activities of this compound and, separately, a detailed technical summary of the protein ubiquitination pathway.
Part 1: The Biology and Mechanism of this compound
This compound is a novel thiazolidinedione that has demonstrated significant anti-inflammatory and anti-hyperglycemic properties.[1][2] While it is a peroxisome proliferator-activated receptor-gamma (PPARγ) binder, its activity profile differs notably from other drugs in its class, such as rosiglitazone.[1][2]
Core Activities of this compound
-
Anti-inflammatory Effects: CLX-0921 effectively blocks the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1 induced by lipopolysaccharide (LPS) in macrophage cell lines.[2] It also inhibits the expression of COX-2 and iNOS proteins.[2] This anti-inflammatory action is primarily mediated through the inhibition of the NF-κB signaling pathway.[2]
-
Anti-diabetic and Metabolic Effects: Despite being a weak activator of PPARγ compared to rosiglitazone, CLX-0921 exhibits potent glucose-lowering activity in vivo, equipotent to rosiglitazone.[1][3] It enhances glucose uptake and, uniquely, increases glycogen (B147801) synthesis.[1][3] Furthermore, it shows a significantly lower potential for in vitro adipogenesis, a common side effect of strong PPARγ agonists.[1][3]
Quantitative Data Presentation
The following tables summarize the key quantitative data reported for this compound.
Table 1: PPARγ Activation and Adipogenic Potential
| Compound | PPARγ Activation (EC₅₀) | In Vitro Adipogenic Potential |
| This compound | 0.284 µmol/L | 10-fold lower than Rosiglitazone |
| Rosiglitazone | 0.009 µmol/L | High |
Data sourced from Metabolism (2003)[1]
Table 2: In Vivo Anti-inflammatory Efficacy
| Model | Dose Range | Outcome |
| Collagen-induced arthritis (mice) | 10-50 mg/kg (oral) | >50% improvement in clinical scores |
| Adjuvant arthritis (rats) | 10-50 mg/kg (oral) | >50% improvement in clinical scores |
Data sourced from ResearchGate[2]
Table 3: Inhibition of TNFα Production in RAW 264.7 Cells
| Treatment Time | Concentration | % Inhibition of LPS-induced TNFα |
| 24 hours | 20 µM | 22% |
| 48 hours | 20 µM | 46% |
Data sourced from ResearchGate[2]
Signaling Pathway of this compound
The primary anti-inflammatory mechanism of CLX-0921 involves the inhibition of the NF-κB signaling pathway. It has been shown to inhibit IκB phosphorylation, which prevents the release and nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes.[2]
Caption: NF-κB signaling pathway inhibited by this compound.
Experimental Protocols for this compound
Protocol 1: Measurement of TNFα Inhibition in Macrophages
-
Cell Line: RAW 264.7 gamma NO(-) mouse macrophage cell line.[2]
-
Seeding: Seed cells at 1 x 10⁶ cells/well in 6-well plates and incubate overnight at 37°C in 10% FBS complete medium.[2]
-
Washing: Remove nonadherent cells by washing twice with DMEM media.[2]
-
Treatment:
-
Analysis: Collect cell supernatants and analyze the concentration of TNFα using a standard ELISA kit.[2]
Part 2: A Technical Guide to Protein Ubiquitination
Protein ubiquitination is a critical post-translational modification where ubiquitin, a small 76-amino acid regulatory protein, is attached to a substrate protein. This process is essential for regulating a vast array of cellular functions, most notably protein degradation via the proteasome.[4][5]
The Ubiquitination Cascade
The covalent attachment of ubiquitin to a target protein is a sequential, ATP-dependent process involving three key enzymes.[6][7][8]
-
E1 (Ubiquitin-Activating Enzyme): Activates the C-terminal glycine (B1666218) of ubiquitin in an ATP-dependent reaction, forming a high-energy thioester bond.[4][6][8]
-
E2 (Ubiquitin-Conjugating Enzyme): The activated ubiquitin is transferred from the E1 to the active site cysteine of an E2 enzyme.[4][6]
-
E3 (Ubiquitin Ligase): The E3 ligase recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the target protein, forming an isopeptide bond.[6][9] The specificity of ubiquitination is primarily determined by the large family of E3 ligases.[9]
This process can result in monoubiquitination or the formation of a polyubiquitin (B1169507) chain, which acts as a signal for the protein to be recognized and degraded by the 26S proteasome.[6][10]
Caption: The general workflow of the Ubiquitin-Proteasome System.
General Experimental Protocol for Detecting Protein Ubiquitination
This protocol describes a general method for immunoprecipitation followed by western blotting to detect the ubiquitination of a specific protein of interest in cultured cells.
-
Cell Lysis and Denaturation:
-
Collect cultured cells and lyse them in a buffer containing 1% SDS.
-
Immediately boil the lysate for 10 minutes to denature proteins and inactivate deubiquitinating enzymes (DUBs).
-
Shear the cellular contents using sonication.
-
-
Immunoprecipitation (IP):
-
Dilute the denatured lysate approximately 10-fold with a dilution buffer (e.g., 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100) to reduce the SDS concentration.
-
Incubate the diluted lysate at 4°C for 30-60 minutes with rotation.
-
Clarify the lysate by centrifugation at ~20,000 x g for 30 minutes.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Incubate the lysate with an antibody specific to the protein of interest overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complex and incubate for 2-4 hours.
-
Wash the beads several times with IP buffer to remove non-specific binders.
-
-
Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein. A high-molecular-weight smear or ladder above the band of the unmodified protein is indicative of ubiquitination.
-
References
- 1. A novel peroxisome proliferator-activated gamma (PPAR gamma) agonist, CLX-0921, has potent antihyperglycemic activity with low adipogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Mechanisms and Pathways of Protein Ubiquitination - Creative Proteomics [creative-proteomics.com]
- 8. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Ubiquitin - Wikipedia [en.wikipedia.org]
Cellular permeability of (E)-CLX-0921
An In-Depth Technical Guide to the Cellular Permeability of (E)-CLX-0921
Introduction
This compound is a novel thiazolidinedione derivative that has demonstrated potential as an anti-inflammatory and anti-diabetic agent.[1][2] It functions as a weak peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist and has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1] Understanding the cellular permeability of this compound is a critical step in its development as a therapeutic agent, as it dictates the compound's ability to reach its intracellular targets and ultimately its oral bioavailability and efficacy.
This technical guide provides a comprehensive overview of the standard experimental methodologies used to assess the cellular permeability of compounds such as this compound. While specific permeability data for this compound is not publicly available, this document details the protocols for the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay, which are the industry-standard methods for these evaluations. Additionally, it explores the known signaling pathways affected by this compound.
Data Presentation: Predicting Cellular Permeability
To evaluate the cellular permeability of a compound like this compound, two primary in vitro assays are employed: the PAMPA assay for passive diffusion and the Caco-2 assay for a combination of passive and active transport mechanisms. The data generated from these assays allow for the classification of a compound's permeability.
Table 1: Representative Data from Parallel Artificial Membrane Permeability Assay (PAMPA)
| Compound Category | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification |
| High Permeability Control | > 1.5 | High |
| Medium Permeability Control | 0.5 - 1.5 | Medium |
| Low Permeability Control | < 0.5 | Low |
| This compound (Hypothetical) | Value | Classification |
Table 2: Representative Data from Caco-2 Permeability Assay
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |
| High Permeability Control | A-B | > 10 | < 2 | High |
| Low Permeability Control | A-B | < 2 | < 2 | Low |
| Efflux Substrate Control | A-B | 0.5 | > 2 | Low (efflux) |
| B-A | 5.0 | |||
| This compound (Hypothetical) | A-B | Value | Value | Classification |
| B-A | Value |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method used to predict passive transcellular permeability.[3] It measures the diffusion of a compound from a donor compartment through a synthetic membrane coated with lipids to an acceptor compartment.[3][4][5]
Methodology:
-
Preparation of the PAMPA Membrane: A filter plate (donor plate) is coated with a solution of lipids (e.g., 1% lecithin (B1663433) in dodecane) to form an artificial membrane.[6]
-
Compound Preparation: The test compound, such as this compound, is dissolved in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration, typically between 1-10 µM.[6]
-
Assay Setup: The acceptor plate is filled with buffer. The lipid-coated donor plate is then placed on top of the acceptor plate, and the test compound solution is added to the donor wells.[5]
-
Incubation: The entire plate "sandwich" is incubated at room temperature for a period of 2 to 18 hours.[3][7]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[3][5][6]
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Ceq)
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
CA(t) = Compound concentration in the acceptor well at time t
-
Ceq = Equilibrium concentration
-
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based model that is considered the gold standard for predicting in vivo intestinal drug absorption.[8][9] It utilizes the Caco-2 human colon adenocarcinoma cell line, which, when cultured, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and active transporters.[9][10]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in multi-well plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.[11]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). Only monolayers with TEER values above a certain threshold (e.g., ≥ 200 Ω·cm²) are used for the assay.[9][12]
-
Transport Studies (Bidirectional):
-
Apical to Basolateral (A-B) Transport: The test compound (typically at 10 µM) is added to the apical (donor) compartment, and the appearance of the compound in the basolateral (receiver) compartment is monitored over time (usually 2 hours).[9][10]
-
Basolateral to Apical (B-A) Transport: In a separate set of wells, the compound is added to the basolateral (donor) compartment, and its transport to the apical (receiver) compartment is measured.[10]
-
-
Sample Analysis: Samples are collected from the receiver compartments at specified time points and analyzed by LC-MS/MS to determine the compound concentration.[9]
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio:
-
The Papp for both A-B and B-A directions is calculated.
-
The efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[10]
-
Visualizations
Signaling Pathways of this compound
This compound has been identified as an anti-inflammatory agent that inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1.[1] This activity is attributed to its ability to modulate the NF-κB signaling pathway. The NF-κB pathway is a central regulator of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of IκB, thereby preventing NF-κB activation.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. enamine.net [enamine.net]
- 10. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 11. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
(E)-CLX-0921: An Analysis of its Known Biological Activity and a Technical Guide to Molecular Glue Degraders
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial investigations into the function of (E)-CLX-0921 as a molecular glue degrader have not yielded direct scientific literature supporting this specific mechanism of action. The available research predominantly characterizes CLX-0921 as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist with notable anti-inflammatory and anti-diabetic properties. This guide, therefore, serves a dual purpose: to present the current, evidence-based understanding of this compound and to provide a comprehensive technical overview of molecular glue degraders, a topic of significant interest in contemporary drug discovery.
Part 1: The Scientific Profile of this compound
This compound is the (E)-isomer of CLX-0921, an orally active small molecule.[1] Research indicates that CLX-0921 functions as a PPARγ agonist and has been investigated for its potential therapeutic applications in metabolic and inflammatory diseases.[1][2][3]
Quantitative Data for CLX-0921
The following table summarizes the key quantitative data reported for CLX-0921's activity as a PPARγ agonist.
| Compound | Target | Assay | Potency (IC50) | Reference |
| CLX-0921 | PPARγ | Agonist Activity | 1.54 μM | [1] |
Note: The IC50 (half-maximal inhibitory concentration) here refers to the concentration of CLX-0921 required to achieve 50% of the maximum PPARγ agonist response in the cited assay.[4]
Known Mechanism of Action and Therapeutic Potential
CLX-0921 has demonstrated efficacy in rodent models of type II diabetes and syndrome X.[2] Its therapeutic effects are believed to be mediated through two primary pathways:
-
Anti-diabetic Effects: As a PPARγ agonist, CLX-0921 enhances insulin (B600854) sensitivity, leading to improved glucose uptake and glycogen (B147801) synthesis.[5] Notably, it is described as a weak PPARγ activator but exhibits potent glucose-lowering activity in vivo, comparable to rosiglitazone, with a reduced potential for adipogenesis.[5]
-
Anti-inflammatory Properties: CLX-0921 has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in response to lipopolysaccharide (LPS) stimulation.[6] This effect is mediated through the inhibition of the NF-κB signaling pathway.[6] Specifically, CLX-0921 inhibits the phosphorylation of IκB, a key step in the activation of NF-κB.[6]
Signaling Pathway of CLX-0921's Anti-inflammatory Action
The following diagram illustrates the proposed mechanism by which CLX-0921 exerts its anti-inflammatory effects through the modulation of the NF-κB signaling pathway.
Caption: Anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Part 2: A Technical Guide to Molecular Glue Degraders
Molecular glue degraders are small molecules that induce the degradation of a target protein by "gluing" it to an E3 ubiquitin ligase.[7][8] This induced proximity leads to the ubiquitination of the target protein, marking it for destruction by the proteasome.[8] This approach is particularly promising for targeting proteins that have been traditionally considered "undruggable."[9]
General Mechanism of Action
The canonical mechanism of a molecular glue degrader involves the formation of a stable ternary complex between the E3 ligase, the molecular glue, and the target protein (also known as the neosubstrate).[8]
Caption: General mechanism of action for a molecular glue degrader.
Discovery and Development Workflow
The discovery of molecular glue degraders has historically been serendipitous, but rational and systematic approaches are increasingly being employed.[9][10]
Caption: A typical workflow for the discovery and development of molecular glue degraders.
Experimental Protocols for Characterization
The following are key experimental protocols used to identify and characterize molecular glue degraders.
1. Ternary Complex Formation Assays: These assays are crucial to demonstrate the glue-dependent interaction between the E3 ligase and the target protein.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):
-
Reagents: Purified, tagged E3 ligase (e.g., His-tagged) and target protein (e.g., GST-tagged), fluorescently labeled antibodies against the tags (e.g., anti-His-Europium, anti-GST-APC), and the test compound (potential molecular glue).
-
Procedure: a. Incubate the E3 ligase, target protein, and test compound in an appropriate assay buffer. b. Add the labeled antibodies. c. Incubate to allow for complex formation and antibody binding. d. Measure the FRET signal on a plate reader. An increased FRET signal in the presence of the compound indicates ternary complex formation.
-
-
Surface Plasmon Resonance (SPR):
-
Reagents: Purified E3 ligase and target protein, SPR sensor chip, and test compound.
-
Procedure: a. Immobilize one of the proteins (e.g., the E3 ligase) on the surface of the SPR chip. b. Flow the second protein (the analyte, e.g., the target protein) over the chip surface in the presence and absence of the test compound. c. A significant increase in the binding response (RU) in the presence of the compound suggests the formation of a ternary complex.
-
2. Target Protein Degradation Assays: These assays confirm that the formation of the ternary complex leads to the degradation of the target protein.
-
Western Blotting:
-
Procedure: a. Treat cultured cells with the test compound at various concentrations and for different durations. b. Lyse the cells and quantify the total protein concentration. c. Separate the protein lysates by SDS-PAGE and transfer to a membrane. d. Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin). e. Incubate with a secondary antibody and visualize the protein bands. A dose- and time-dependent decrease in the target protein band indicates degradation.
-
-
Quantitative Mass Spectrometry (Proteomics):
-
Procedure: a. Treat cells with the test compound or a vehicle control. b. Lyse the cells, digest the proteins into peptides, and label with isobaric tags (e.g., TMT) or perform label-free quantification. c. Analyze the peptide mixtures by LC-MS/MS. d. Compare the relative abundance of the target protein (and other proteins) between the treated and control samples to confirm degradation and assess selectivity across the proteome.
-
3. Ubiquitination Assays: These assays directly demonstrate the ubiquitination of the target protein.
-
In Vitro Ubiquitination Assay:
-
Reagents: Purified E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, ATP, the target protein, and the test compound.
-
Procedure: a. Combine all reagents and incubate at 37°C. b. Stop the reaction and analyze the products by Western blotting, probing for the target protein. c. The appearance of higher molecular weight bands corresponding to the ubiquitinated target protein in the presence of the compound confirms its mechanism of action.
-
By employing these and other advanced techniques, researchers can rigorously validate and characterize novel molecular glue degraders, paving the way for the development of new therapeutics against a wide range of diseases.
References
- 1. CLX-0921 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. researchgate.net [researchgate.net]
- 3. CLX-0901 (Calyx Therapeutics) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hitgen.com [hitgen.com]
- 8. precisepeg.com [precisepeg.com]
- 9. researchgate.net [researchgate.net]
- 10. Degraders & Molecular Glues Part 1 | April 15-16, 2025 | San Diego, CA [drugdiscoverychemistry.com]
The Pharmacology of (E)-CLX-0921: A Dual-Acting Agent with Anti-Inflammatory and Metabolic Benefits
(E)-CLX-0921 is a novel, orally active small molecule belonging to the thiazolidinedione class of compounds. It has garnered significant interest within the scientific community due to its unique pharmacological profile, exhibiting both anti-inflammatory and anti-diabetic properties. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.
Core Mechanism of Action: A Tale of Two Pathways
This compound's therapeutic potential stems from its ability to modulate two distinct and critical signaling pathways: the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathway and the Nuclear Factor-kappa B (NF-κB) signaling cascade.
PPAR-γ Agonism and Metabolic Effects
This compound is a weak agonist of PPAR-γ, a nuclear receptor primarily involved in the regulation of glucose and lipid metabolism. While its affinity for PPAR-γ is lower than that of full agonists like rosiglitazone, this compound has demonstrated potent anti-diabetic effects. In preclinical studies, it has been shown to enhance glucose uptake and increase glycogen (B147801) synthesis in hepatic cells.[1] Notably, it exhibits a reduced potential for adipogenesis compared to strong PPAR-γ agonists, suggesting a potentially more favorable side-effect profile.[1]
NF-κB Inhibition and Anti-Inflammatory Effects
The primary anti-inflammatory activity of this compound is independent of its PPAR-γ agonism and is mediated through the inhibition of the NF-κB signaling pathway.[2] NF-κB is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm.[2] By preventing IκB phosphorylation and subsequent degradation, this compound effectively blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as the enzymes Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[2] It is important to note that this compound does not affect the MAP38 kinase pathway.[2]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for the pharmacological activity of this compound. It is important to note that while the inhibitory effects on various inflammatory mediators have been qualitatively described, specific IC50 values are not widely available in the public domain.
| Target/Activity | Parameter | Value | Cell Line/System |
| PPAR-γ | EC50 | 0.284 µmol/L | Not Specified |
| TNF-α Production | % Inhibition | 22% (at 24 hrs) | RAW 264.7 |
| 46% (at 48 hrs) | (at 20 µM) |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of NF-κB Inhibition by this compound.
Caption: Workflow for In Vitro Anti-inflammatory Assays.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's pharmacological activity.
PPAR-γ Reporter Gene Assay
Objective: To determine the potency of this compound as a PPAR-γ agonist.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T) is co-transfected with two plasmids: one expressing the ligand-binding domain of human PPAR-γ fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.
-
Compound Treatment: Transfected cells are treated with a range of concentrations of this compound or a reference agonist (e.g., rosiglitazone) for 24-48 hours.
-
Luciferase Assay: Following treatment, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., co-transfected Renilla luciferase) to account for variations in transfection efficiency and cell number. The EC50 value is calculated by plotting the normalized luciferase activity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Methodology:
-
Cell Culture and Transfection: A cell line (e.g., RAW 264.7 macrophages) is stably or transiently transfected with a luciferase reporter plasmid containing multiple NF-κB binding sites in its promoter.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Stimulation: Cells are then stimulated with an NF-κB activator, such as Lipopolysaccharide (LPS), for a defined period (e.g., 6-8 hours).
-
Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured.
-
Data Analysis: The percentage of NF-κB inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined from the dose-response curve.
Western Blot for IκB Phosphorylation, COX-2, and iNOS Expression
Objective: To assess the effect of this compound on key proteins in the NF-κB signaling pathway and downstream inflammatory enzymes.
Methodology:
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are pre-treated with this compound and then stimulated with LPS.
-
Protein Extraction: At various time points, cells are lysed to extract total protein.
-
SDS-PAGE and Western Blotting: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunodetection: The membrane is incubated with primary antibodies specific for phosphorylated IκB, total IκB, COX-2, iNOS, and a loading control (e.g., β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified to determine the relative protein expression levels.
Cytokine Production Assay (ELISA)
Objective: To measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines.
Methodology:
-
Cell Culture and Treatment: Macrophage cells are pre-treated with this compound and then stimulated with LPS for 24-48 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition is calculated, and IC50 values are determined from the dose-response curves.
Conclusion
This compound presents a compelling profile as a dual-acting pharmacological agent with the potential for treating both inflammatory conditions and metabolic disorders. Its ability to potently inhibit the NF-κB pathway, independent of its weak PPAR-γ agonism, distinguishes it from traditional thiazolidinediones. Further research, particularly to quantify its inhibitory potency against key inflammatory mediators, will be crucial in fully elucidating its therapeutic potential and guiding its clinical development.
References
(E)-CLX-0921: A Technical Guide to Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research conducted on (E)-CLX-0921, a novel thiazolidinedione derivative. The document consolidates available data on its mechanism of action, key biological effects, and the experimental protocols used in its initial evaluation. The focus is on its dual potential as an anti-inflammatory and anti-diabetic agent.
Core Compound Properties and Mechanism of Action
This compound is a small molecule that was investigated for its therapeutic potential in inflammatory diseases and type 2 diabetes. While structurally related to thiazolidinediones, its biological activity profile is distinct from other compounds in this class, such as rosiglitazone.
Peroxisome Proliferator-Activated Receptor γ (PPAR-γ) Activity
CLX-0921 is a weak agonist of the nuclear receptor PPAR-γ. Its activation potential is significantly lower than that of potent agonists like rosiglitazone. Despite this, it demonstrates potent glucose-lowering activity, suggesting that its anti-diabetic effects may involve mechanisms partially independent of strong PPAR-γ transactivation. Notably, CLX-0921 was found to increase glycogen (B147801) synthesis, an activity not typically associated with other thiazolidinediones.
Anti-Inflammatory Mechanism: NF-κB Pathway Regulation
The primary anti-inflammatory mechanism of CLX-0921 appears to be independent of its PPAR-γ activity.[1] Research indicates that CLX-0921 inhibits the NF-κB signaling pathway.[1] In macrophage cell models stimulated with lipopolysaccharide (LPS), CLX-0921 was shown to inhibit the phosphorylation of IκB, a critical step that prevents the release and nuclear translocation of the NF-κB transcription factor.[1] This action blocks the downstream expression of multiple pro-inflammatory genes, including cytokines, iNOS, and COX-2.[1] This effect is specific, as the compound had no effect on the MAP38 kinase pathway.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from early-stage in vitro and in vivo studies of CLX-0921.
Table 1: In Vitro Activity Profile
| Parameter | Target / Cell Line | Value | Comparator (Rosiglitazone) |
| PPAR-γ Activation (EC50) | - | 0.284 µM | 0.009 µM |
| Adipogenic Potential | - | 10-fold lower | - |
| Glycogen Synthesis | Hepatic Cells | 3.1-fold increase | No significant activity |
| Glucose Uptake | Hepatic Cells | 1.33-fold increase | - |
| Cytokine Production | RAW 264.7 Macrophages | Inhibition Observed¹ | Weaker Inhibition |
| COX-2 & iNOS Expression | RAW 246.7 Macrophages | Inhibition Observed¹ | Weaker Inhibition |
¹Specific IC50 values for the inhibition of cytokines, COX-2, and iNOS by CLX-0921 are not available in the reviewed literature. The effect was described as a blockade or inhibition.[1]
Table 2: In Vivo Efficacy
| Model | Species | Dosing | Key Result |
| Collagen-Induced Arthritis | Mouse | 10-50 mg/kg (Oral) | >50% improvement in clinical scores[1] |
| Adjuvant Arthritis | Rat | 10-50 mg/kg (Oral) | >50% improvement in clinical scores[1] |
| Hyperglycemia | ob/ob Mouse | 3.1 - 12.5 mg/kg (Oral) | Dose-dependent glucose lowering |
Experimental Protocols and Methodologies
The following sections detail the methodologies for key experiments cited in the early-stage evaluation of CLX-0921. These protocols are based on information provided in the source documentation and supplemented with standard laboratory practices.
Inhibition of LPS-Induced Cytokine Production in RAW 264.7 Cells
This protocol describes the method used to assess the anti-inflammatory effect of CLX-0921 on macrophage cells.
-
Cell Culture: RAW 264.7 gamma NO(-) macrophage cells are seeded at a density of 1 x 10⁶ cells/well in 6-well plates and cultured overnight at 37°C in a complete medium containing 10% Fetal Bovine Serum (FBS).[1]
-
Serum Starvation: Cells are washed twice with a medium containing 0.5% FBS (RPMI 1640 supplemented with 1 mM sodium pyruvate (B1213749) and antibiotics).[1]
-
Compound Pretreatment: Cells are pretreated with various concentrations of this compound (or comparator compounds like rosiglitazone) for 1 hour at 37°C.[1]
-
Inflammatory Stimulation: Following pretreatment, cells are stimulated with a combination of 10 ng/mL Lipopolysaccharide (LPS) and 10 U/mL Interferon-gamma (IFN-γ) for a specified period (e.g., 45 minutes for signaling studies, or longer for cytokine measurement).[1]
-
Analysis:
-
Cytokines (TNF-α, IL-6, IL-1β): Supernatants are collected, and cytokine concentrations are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Protein Expression (COX-2, iNOS, Phospho-IκB): Cell lysates are prepared, and protein levels are analyzed via Western blotting using specific antibodies.
-
NF-κB Activation: Nuclear extracts are prepared to measure NF-κB DNA binding activity, typically via an Electrophoretic Mobility Shift Assay (EMSA).[1]
-
Collagen-Induced Arthritis (CIA) in Mice
This in vivo model was used to evaluate the therapeutic efficacy of CLX-0921 in a model of rheumatoid arthritis.[1]
-
Animals: DBA/1 mice, which are genetically susceptible to CIA, are used for this model.[1]
-
Induction of Arthritis:
-
An emulsion is prepared by mixing type II bovine or chicken collagen with Complete Freund's Adjuvant (CFA).
-
Mice receive a primary immunization via subcutaneous injection at the base of the tail.
-
A booster injection, typically with collagen mixed in Incomplete Freund's Adjuvant (IFA), is administered 21 days after the initial immunization.
-
-
Treatment: Oral administration of this compound (10-50 mg/kg body weight) or vehicle control is initiated according to the study design (either prophylactically or therapeutically after disease onset).[1]
-
Assessment:
-
Animals are monitored regularly for the onset and severity of arthritis.
-
Clinical scores are assigned to each paw based on a scale measuring erythema and swelling (e.g., 0-4 scale per paw, for a maximum score of 16 per animal).
-
Paw thickness can also be measured using calipers as a quantitative measure of inflammation.
-
Visualized Pathways and Workflows
The following diagrams were generated using Graphviz to illustrate key molecular pathways and experimental processes.
Signaling Pathway of this compound in Macrophages
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Experimental Workflow for In Vitro Anti-Inflammatory Screening
Caption: Workflow for assessing the anti-inflammatory activity of this compound in macrophages.
References
(E)-CLX-0921: A Deep Dive into its Therapeutic Potential and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
(E)-CLX-0921 has emerged as a promising small molecule with a dual-pronged therapeutic potential, exhibiting both potent anti-inflammatory and antihyperglycemic activities. This technical guide synthesizes the currently available data on its mechanism of action, potential therapeutic targets, and the experimental frameworks used to elucidate its effects.
Core Therapeutic Targets and Mechanism of Action
This compound has been identified as an orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α) and a weak agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Its therapeutic effects appear to stem from two primary pathways:
-
Anti-inflammatory Pathway: Primarily mediated through the inhibition of the NF-κB signaling cascade in a PPARγ-independent manner.
-
Antihyperglycemic Pathway: Involving the modulation of glucose metabolism, including enhanced glucose uptake and glycogen (B147801) synthesis.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's biological activities.
Table 1: In Vitro Anti-inflammatory and PPARγ Agonist Activity
| Parameter | Cell Line | Agonist/Stimulant | This compound Concentration | Effect | Citation |
| TNF-α Production | RAW 264.7 | LPS | 20 µM | 22% inhibition (24h), 46% inhibition (48h) | [1] |
| IL-6 Production | RAW 264.7 | LPS | Not Specified | Inhibition | [1] |
| IL-1β Production | RAW 264.7 | LPS | Not Specified | Inhibition | [1] |
| COX-2 Expression | RAW 264.7 | LPS | Not Specified | Inhibition | [1] |
| iNOS Expression | RAW 264.7 | LPS | Not Specified | Inhibition | [1] |
| PPARγ Activation | - | - | EC50 = 0.284 µM | Weak Agonist |
Table 2: In Vivo Anti-inflammatory and Antihyperglycemic Activity
| Model | Animal | This compound Dose | Effect | Citation |
| Collagen-Induced Arthritis | Mouse (DBA/1) | 10-50 mg/kg (oral) | >50% improvement in clinical scores | [1] |
| Adjuvant-Induced Arthritis | Rat (Lewis) | 10-50 mg/kg (oral) | >50% improvement in clinical scores | [1] |
| Hyperglycemia | ob/ob Mice | 3.1, 6.3, 12.5 mg/kg (oral) | Dose-dependent reduction in blood glucose |
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway Inhibition
This compound exerts its anti-inflammatory effects by intervening in the NF-κB signaling pathway. Upon stimulation by lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This allows the NF-κB dimers (p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β. This compound has been shown to inhibit the phosphorylation of IκB, thereby preventing the nuclear translocation of NF-κB and subsequent inflammatory cytokine production.[1]
References
Methodological & Application
Application Notes for (E)-CLX-0921 (PRLX-93936) in Cell Culture
Introduction
(E)-CLX-0921, widely identified in recent scientific literature as PRLX-93936, is a clinical-stage small molecule with a novel mechanism of action against cancer cells. It functions as a "molecular glue," inducing the degradation of the nuclear pore complex (NPC), a critical cellular structure for nucleocytoplasmic transport.[1][2] Cancer cells, characterized by their high transcriptional activity, are particularly reliant on efficient nuclear transport, making the NPC an attractive therapeutic target.[1][2] PRLX-93936 leverages this dependency by reprogramming the E3 ubiquitin ligase TRIM21 to ubiquitinate and subsequently degrade essential nucleoporins, leading to the inhibition of nuclear export, cell cycle arrest, and ultimately, apoptosis.[1][3] The cytotoxic efficacy of PRLX-93936 is notably dependent on the expression levels of TRIM21 in cancer cells.[3]
These application notes provide detailed protocols for utilizing PRLX-93936 in cell culture experiments to study its effects on cancer cell viability, nuclear pore complex integrity, and downstream signaling pathways.
Mechanism of Action
PRLX-93936 acts as a molecular glue to induce a novel protein-protein interaction between the E3 ubiquitin ligase TRIM21 and components of the nuclear pore complex, particularly nucleoporins (NUPs) like NUP88 and NUP214.[4] This induced proximity leads to the polyubiquitination of the nucleoporins by TRIM21, marking them for degradation by the 26S proteasome. The degradation of these key structural and functional components of the NPC disrupts its integrity and function, leading to a blockage of nuclear export of proteins and RNA. This disruption of nucleocytoplasmic transport has widespread consequences on cellular homeostasis, ultimately triggering apoptosis in cancer cells that express sufficient levels of TRIM21.[1][3][4]
Data Presentation
The cytotoxic effects of PRLX-93936 are highly correlated with the expression of its target E3 ligase, TRIM21. Cell lines with high TRIM21 expression are sensitive to the compound, while those with low or no expression are resistant.
Table 1: Cytotoxicity of PRLX-93936 in Various Cancer Cell Lines
| Cell Line | Cancer Type | TRIM21 Expression | EC50 | Citation |
| Jurkat (Wild-Type) | Acute T-Cell Leukemia | High | ~100 nM | [3][5] |
| OCI-AML-3 (Wild-Type) | Acute Myeloid Leukemia | High | ~100 nM | [5][6] |
| C33A (Parental) | Cervical Cancer | Low/None | >10 µM | [5] |
| C33A (TRIM21 Overexpressing) | Cervical Cancer | High (Engineered) | Comparable to Jurkat/OCI-AML-3 | [5] |
| Jurkat (TRIM21 KO) | Acute T-Cell Leukemia | None (Engineered) | >50,000 nM | [3] |
| OCI-AML-3 (TRIM21 KO) | Acute Myeloid Leukemia | None (Engineered) | >50,000 nM | [1] |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol determines the effect of PRLX-93936 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
PRLX-93936 stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of PRLX-93936 in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO at the same concentration as the highest PRLX-93936 dose) and an untreated control.[1]
-
Incubation: Remove the medium from the wells and add 100 µL of the PRLX-93936-containing medium or control medium. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[2]
Protocol 2: Western Blot Analysis of Nucleoporin Degradation
This protocol is for detecting the degradation of specific nucleoporins in response to PRLX-93936 treatment.
Materials:
-
Cancer cell lines (e.g., OCI-AML-3)
-
PRLX-93936
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NUP88, anti-NUP214, anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells in 6-well plates and treat with desired concentrations of PRLX-93936 (e.g., 100 nM, 500 nM, 1 µM) and a vehicle control for a specified time course (e.g., 4, 8, 24 hours).[4][7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[7]
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target nucleoporins and a loading control overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Signal Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[4]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.[4]
Protocol 3: Immunofluorescence Staining for Nuclear Transport Inhibition
This protocol is for visualizing the inhibition of nuclear export by observing the nuclear accumulation of a shuttling protein.
Materials:
-
Cells plated on coverslips
-
PRLX-93936
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a known nucleocytoplasmic shuttling protein (e.g., a transcription factor)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate cells on coverslips and treat with PRLX-93936 (e.g., 100 nM) and a vehicle control for an appropriate time (e.g., 8 hours).[9]
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.[9]
-
Permeabilization: Permeabilize the cells with permeabilization buffer.[9]
-
Blocking: Block with blocking buffer for 1 hour.[8]
-
Primary Antibody Incubation: Incubate with the primary antibody overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.[9]
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with antifade mounting medium.[9]
-
Imaging: Visualize the subcellular localization of the target protein using a fluorescence microscope. Nuclear accumulation of the shuttling protein in PRLX-93936-treated cells indicates inhibition of nuclear export.[9]
Mandatory Visualization
Caption: Mechanism of PRLX-93936-induced apoptosis.
Caption: Western Blot workflow for nucleoporin degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for (E)-CLX-0921 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-CLX-0921 is a thiazolidinedione derivative that has demonstrated potential therapeutic effects in preclinical studies. Its mechanism of action is primarily attributed to its dual activity as a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist and an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] While existing in vivo data for this compound is predominantly in the context of inflammatory and metabolic diseases, its mechanistic profile suggests potential for evaluation in oncology.
These application notes provide a comprehensive overview of the available in vivo dosage information for this compound in mouse models and offer detailed protocols for a suggested approach to its evaluation in a cancer xenograft model. It is critical to note that to date, no specific dosage has been established for this compound in in vivo cancer models. Therefore, the provided oncology protocols are based on data from studies with related compounds and should be preceded by a thorough dose-finding (dose-range finding) study.
Mechanism of Action
This compound exerts its biological effects through two primary signaling pathways:
-
PPAR-γ Agonism: As a weak agonist of PPAR-γ, this compound can modulate the transcription of genes involved in glucose and lipid metabolism, and cellular differentiation.[1][2]
-
NF-κB Inhibition: this compound has been shown to inhibit the NF-κB signaling pathway. This is achieved by preventing the phosphorylation of IκBα, the inhibitory subunit of NF-κB.[3][4] This action blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory and pro-survival genes.
Data Presentation: In Vivo Dosages of this compound in Non-Cancer Models
The following table summarizes the reported in vivo dosages of this compound in mouse models for non-cancer indications. This data can serve as a reference for designing initial dose-finding studies in oncology models.
| Indication | Mouse Model | Dosage | Administration Route | Vehicle | Study Duration | Reference |
| Arthritis | Collagen-Induced Arthritis | 10 - 50 mg/kg | Oral | Not Specified | Not Specified | Not Specified |
| Diabetes | ob/ob mice | 3.1, 6.3, 12.5 mg/kg | Oral Gavage | 0.5% Carboxymethyl Cellulose (B213188) | 19 days (daily) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a suspension of this compound in 0.5% carboxymethyl cellulose (CMC) for oral administration in mice.
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium (low viscosity)
-
Sterile, purified water
-
Sterile conical tubes (15 mL and 50 mL)
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Prepare 0.5% CMC Vehicle:
-
Weigh the appropriate amount of CMC powder (e.g., 0.25 g for 50 mL of vehicle).
-
In a sterile beaker with a magnetic stir bar, add approximately 80% of the final volume of sterile water.
-
While stirring, slowly add the CMC powder to create a vortex and prevent clumping.
-
Continue stirring until the CMC is fully dissolved. This may take several hours.
-
Bring the solution to the final volume with sterile water and stir until homogeneous.
-
-
Prepare this compound Suspension:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For a 10 mg/mL stock solution in 10 mL of vehicle, weigh 100 mg of this compound.
-
In a sterile conical tube, add the weighed this compound powder.
-
Add a small volume of the 0.5% CMC vehicle and vortex to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
Prepare the suspension fresh daily and keep it on a magnetic stirrer at a low speed to maintain homogeneity during dosing.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. A preliminary dose-finding study is essential to determine the maximum tolerated dose (MTD) before initiating this efficacy study.
Animal Model:
-
Immunodeficient mice (e.g., NOD-SCID, NSG, or nude mice), 6-8 weeks old.[5]
Experimental Groups:
-
Group 1: Vehicle control (0.5% CMC), administered orally.
-
Group 2: this compound (Low dose, e.g., 10 mg/kg), administered orally.
-
Group 3: this compound (Mid dose, e.g., 25 mg/kg), administered orally.
-
Group 4: this compound (High dose, e.g., 50 mg/kg), administered orally.
-
Group 5: Positive control (standard-of-care chemotherapy for the specific cancer model), administered as per established protocols.
Procedure:
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume = (Length x Width²) / 2.[5]
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into the experimental groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer this compound or vehicle control daily via oral gavage for a predetermined period (e.g., 21 days).
-
Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
Continue treatment until tumors in the control group reach a predetermined endpoint size or for the specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Calculate the Tumor Growth Inhibition (TGI) using the following formula:
-
TGI (%) = [1 - (Mean tumor volume of treated group at day X / Mean tumor volume of control group at day X)] x 100.[6]
-
-
Mandatory Visualizations
Caption: Workflow for an in vivo xenograft study.
Caption: Inhibition of the NF-κB pathway by this compound.
Caption: Activation of the PPAR-γ pathway by this compound.
References
- 1. A novel peroxisome proliferator-activated gamma (PPAR gamma) agonist, CLX-0921, has potent antihyperglycemic activity with low adipogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes on Designing PROTACs Using (E)-CLX-0921: Information Currently Unavailable
Detailed application notes and protocols for designing Proteolysis-Targeting Chimeras (PROTACs) using (E)-CLX-0921 cannot be provided at this time. A comprehensive search of publicly available scientific literature and databases did not yield any specific information directly linking "this compound" to the design or development of PROTACs.
PROTACs are a revolutionary class of drugs that utilize the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] They are bifunctional molecules, consisting of a "warhead" that binds to the target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] The successful design of a PROTAC is critically dependent on the specific characteristics of its constituent components.
Initial research into "this compound" suggests its primary role as a Peroxisome Proliferator-Activated Receptor (PPAR) binder with anti-inflammatory properties. There is currently no evidence to suggest its use as a warhead to target a specific protein for degradation or as a ligand to recruit an E3 ligase within a PROTAC construct. The chemical structure and the protein targets of this compound that would be necessary to conceptualize and design a PROTAC are not described in the available resources.
For researchers, scientists, and drug development professionals interested in the general principles of PROTAC design and the experimental protocols involved in their characterization, the following established methodologies are recommended.
General Principles of PROTAC Design
The design of a successful PROTAC involves a multi-step process that includes:
-
Target Selection: Identifying a protein of interest (POI) that is a validated driver of a disease.
-
Warhead Selection: Choosing a ligand that binds with sufficient affinity and selectivity to the POI. This can be a known inhibitor or a newly discovered binder.
-
E3 Ligase Ligand Selection: Selecting a ligand for an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN), which are commonly used in PROTAC design.
-
Linker Design and Optimization: Connecting the warhead and the E3 ligase ligand with a chemical linker of appropriate length, composition, and attachment points to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.
Key Experimental Protocols for PROTAC Characterization
Once a PROTAC is synthesized, its efficacy and mechanism of action are evaluated through a series of key experiments:
-
Target Protein Degradation Assays: Western blotting is the most common method to quantify the reduction in the levels of the target protein upon treatment with the PROTAC.
-
Ubiquitination Assays: These assays confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system by detecting the ubiquitination of the target protein.
-
Cell Viability and Cytotoxicity Assays: These experiments determine the functional consequence of target protein degradation on cell proliferation and survival.
-
Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity of the PROTAC to both the target protein and the E3 ligase.
While the specific application of this compound in this context remains to be elucidated, the general framework for PROTAC design and evaluation provides a robust starting point for the development of novel protein degraders. Future research may uncover a role for this compound or similar molecules in this exciting field of drug discovery.
References
- 1. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E)-CLX-0921 in Oncology Research
Disclaimer: Initial searches for the compound "(E)-CLX-0921" did not yield specific published data. However, extensive research has been conducted on a clinical-stage compound with a similar profile, PRLX-93936 . This document will leverage the publicly available data on PRLX-93936 as a representative example to fulfill the detailed request for application notes and protocols. It is presumed that "this compound" may be an internal designation, a related compound, or that the user may be interested in the described mechanism of action.
Introduction
PRLX-93936 is a clinical-stage small molecule that has been identified as a novel molecular glue with potent anti-cancer activity. Initially explored for its effects on the Ras pathway and as a potential VDAC inhibitor, recent studies have elucidated its primary mechanism of action as a degrader of the nuclear pore complex (NPC).[1][2] By reprogramming the E3 ubiquitin ligase TRIM21, PRLX-93936 induces the ubiquitination and subsequent proteasomal degradation of multiple nucleoporins, leading to the disruption of nucleocytoplasmic transport and ultimately, apoptosis in cancer cells.[1][3][4] Cancer cells exhibit a heightened dependence on nuclear transport for their high transcriptional and translational activities, making the NPC a compelling therapeutic target.[5]
These application notes provide a comprehensive overview of the mechanism of action, preclinical efficacy, and detailed experimental protocols for the evaluation of PRLX-93936 in oncology research.
Mechanism of Action
PRLX-93936 functions as a molecular glue, a small molecule that induces proximity and interaction between two proteins that do not normally associate. In this case, PRLX-93936 binds to the E3 ubiquitin ligase TRIM21 and alters its substrate specificity. This newly formed complex then recognizes and binds to components of the nuclear pore complex, such as NUP98, NUP88 and NUP214.[3][6] This induced proximity leads to the TRIM21-mediated ubiquitination of these nucleoporins, marking them for degradation by the proteasome. The degradation of essential nucleoporins compromises the structural and functional integrity of the nuclear pore complex, leading to a blockage of nuclear export. This disruption of nucleocytoplasmic transport results in the accumulation of proteins and RNA in the nucleus, ultimately triggering apoptosis.[3][7] The cytotoxic effects of PRLX-93936 are highly dependent on the expression levels of TRIM21, with cancer cells expressing high levels of TRIM21 showing greater sensitivity to the compound.[5]
Signaling Pathway Diagram
Caption: Mechanism of action of PRLX-93936 as a molecular glue.
Data Presentation
In Vitro Cytotoxicity
PRLX-93936 has demonstrated potent cytotoxic activity against a range of cancer cell lines. The half-maximal effective concentration (EC50) is notably dependent on the expression level of TRIM21.
| Cell Line | Cancer Type | EC50 (nM) | Notes |
| Jurkat (WT) | T-cell leukemia | ~100 | High TRIM21 expression |
| Jurkat (TRIM21 KO) | T-cell leukemia | >50,000 | Resistant to PRLX-93936 |
| OCI-AML-3 (WT) | Acute Myeloid Leukemia | Data not specified | High TRIM21 expression |
| OCI-AML-3 (TRIM21 KO) | Acute Myeloid Leukemia | >100-fold increase | Resistant to PRLX-93936 |
In Vivo Efficacy
Preclinical studies in xenograft models have shown significant anti-tumor activity of PRLX-93936.
| Cancer Model | Cell Line | Administration Route | Dosage | Dosing Schedule | Reported Efficacy |
| Multiple Myeloma | OPM-2 | Oral (gavage) | 100 mg/kg | 5 days on / 2 days off | >90% survival at 140 days |
| Multiple Myeloma | MM.1S | Oral (gavage) | 100 mg/kg | 5 days on / 2 days off | >90% survival at 64 days |
| Pancreatic Cancer | PANC-1 | PO, IV, IP | 50 mg/kg | Not Specified | Tumor growth inhibition and regression |
| Fibrosarcoma | HT-1080 | PO, IV, IP | 50 mg/kg | Not Specified | Tumor growth inhibition and regression |
| Ovarian Cancer | OVCAR-5 | PO, IV, IP | Data not specified | Not Specified | From complete regression to tumor-growth inhibition |
| Melanoma | SK-Mel28 | PO, IV, IP | Data not specified | Not Specified | From complete regression to tumor-growth inhibition |
Experimental Protocols
Cell Viability Assay (MTS/alamarBlue)
This protocol is for determining the cytotoxic effect of PRLX-93936 on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear-bottom plates
-
PRLX-93936 stock solution (e.g., 10 mM in DMSO)
-
MTS or alamarBlue reagent
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment.
-
Prepare serial dilutions of PRLX-93936 in complete medium. A typical concentration range would be from 1 nM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PRLX-93936. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent or 10 µL of alamarBlue reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm for MTS or fluorescence with excitation at 560 nm and emission at 590 nm for alamarBlue.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis for Nucleoporin Degradation
This protocol is to confirm the on-target effect of PRLX-93936 by assessing the degradation of nucleoporins.
Materials:
-
Cancer cell lines (e.g., Jurkat, OCI-AML-3)
-
PRLX-93936
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NUP98, anti-NUP88, anti-NUP214, anti-TRIM21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of PRLX-93936 (e.g., 100 nM, 500 nM) for a specified time (e.g., 4, 8, 24 hours). Include a vehicle control.
-
Harvest cells and lyse them in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control to ensure equal protein loading.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating PRLX-93936.
In Vivo Xenograft Study
This protocol provides a general framework for assessing the anti-tumor efficacy of PRLX-93936 in a mouse xenograft model.[8][9]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Cancer cell line (e.g., PANC-1, OPM-2)
-
Matrigel (for subcutaneous injection)
-
PRLX-93936 formulation for in vivo use
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture the chosen cancer cell line and harvest cells during the exponential growth phase.
-
For subcutaneous models, resuspend 1-5 x 10^6 cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare the dosing solution of PRLX-93936 and the vehicle control.
-
Administer the treatment according to the specified dose and schedule (e.g., 50-100 mg/kg, oral gavage, 5 days on/2 days off).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Plot tumor growth curves and calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
On-Target Effect Verification Diagram
Caption: Logical workflow to confirm the TRIM21-dependent mechanism of PRLX-93936.
Conclusion
PRLX-93936 represents a promising therapeutic candidate with a novel mechanism of action that exploits the reliance of cancer cells on nucleocytoplasmic transport. Its characterization as a molecular glue that induces the degradation of the nuclear pore complex provides a strong rationale for its continued investigation in oncology. The protocols and data presented in these application notes offer a comprehensive guide for researchers to explore the therapeutic potential of PRLX-93936 and similar compounds in various cancer models.
References
- 1. ascopubs.org [ascopubs.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Prolexys Pharmaceuticals, Inc. and Columbia University Researchers Publish Study on Anti-Tumor Properties of a Selective Small Molecule Anti-Tumor Agent With Novel Mechanism of Action - BioSpace [biospace.com]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E)-CLX-0921 in Cellular Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-CLX-0921 is a small molecule compound that has demonstrated significant potential in preclinical studies as an anti-inflammatory and anti-diabetic agent.[1][2] While the query of its application in targeted protein knockdown is of interest, current scientific literature primarily supports its role in modulating inflammatory and metabolic signaling pathways. This document provides a comprehensive overview of the known mechanisms of action of this compound, available quantitative data, and detailed protocols for its use in relevant cellular assays. Additionally, it will address the principles of targeted protein degradation as a research tool and how one might assess changes in protein levels, a key aspect of such studies.
Known Biological Activity of this compound
This compound has been identified as a novel thiazolidinedione with anti-inflammatory properties similar to 15-dPGJ2.[1] It functions as a weak agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) but exhibits potent biological effects that appear to be, in part, independent of PPAR-γ activation.[1][2]
Anti-Inflammatory Effects
This compound has been shown to block the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 (IL-1) in mouse macrophage cell lines (RAW 264.7) stimulated with lipopolysaccharide (LPS).[1] Furthermore, it inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory response.[1] The primary mechanism for these anti-inflammatory effects is the inhibition of the NF-κB signaling pathway.[1]
Anti-Diabetic Effects
As a weak PPAR-γ activator, this compound has demonstrated potential in improving glucose metabolism. It has been shown to have glucose-lowering activity in vivo, comparable to the potent PPAR-γ agonist rosiglitazone, while exhibiting a significantly lower adipogenic potential in vitro.[2] This suggests a favorable profile for an anti-diabetic agent with potentially fewer side effects related to adipogenesis.
Quantitative Data for this compound
The following table summarizes the available quantitative data for the biological activity of this compound.
| Parameter | Cell Line/Model | Value | Reference |
| Anti-inflammatory Activity | |||
| Inhibition of LPS-induced TNF-α, IL-6, IL-1 production | RAW 264.7 macrophages | Effective inhibition | [1] |
| Inhibition of LPS-induced COX-2 and iNOS expression | RAW 264.7 macrophages | Effective inhibition | [1] |
| Improvement in clinical scores in collagen-induced arthritis | Mice | >50% at 10-50 mg/kg | [1] |
| Improvement in clinical scores in adjuvant arthritis | Rats | >50% at 10-50 mg/kg | [1] |
| Anti-diabetic Activity | |||
| In vivo antihyperglycemic activity | ob/ob mice | Effective at 3.1, 6.3, and 12.5 mg/kg | [2] |
Signaling Pathway of this compound
The primary anti-inflammatory mechanism of this compound involves the inhibition of the NF-κB signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
Principles of Targeted Protein Knockdown
Targeted protein degradation (TPD) is a powerful strategy in drug discovery that aims to eliminate specific proteins from the cell.[3][4][5] This is often achieved using heterobifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs) or molecular glues.[4][6] These molecules bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][6]
While this compound is not currently described as a targeted protein degrader, the experimental workflows to assess its effects on protein levels are fundamental to both its known anti-inflammatory action and to the field of targeted protein degradation.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on protein expression levels.
Protocol 1: Cell Culture and Treatment
-
Cell Line: RAW 264.7 (mouse macrophage) or other relevant cell lines.
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: Plate cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for the desired time (e.g., 6 hours for cytokine measurement, 24 hours for protein expression).
-
Include appropriate controls: vehicle control (DMSO), LPS only, and untreated cells.
-
Protocol 2: Western Blotting for Protein Expression Analysis
This protocol is used to determine the levels of specific proteins such as COX-2, iNOS, and components of the NF-κB pathway.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-COX-2, anti-iNOS, anti-p-IκBα, anti-IκBα, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. resources.tocris.com [resources.tocris.com]
- 4. A long march for targeted protein degradation in the new era: expanding E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. njbio.com [njbio.com]
- 6. Targeted Protein Degradation | PROTACs | Domainex [domainex.co.uk]
Application Note: Quantitative Analysis of (E)-CLX-0921 in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
References
Application Notes and Protocols for (E)-CLX-0921 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-CLX-0921 is a novel small molecule known to exhibit weak partial agonism for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. These pathways are critical in the regulation of metabolism, inflammation, and cellular proliferation, making them attractive targets for drug discovery in various therapeutic areas, including metabolic diseases, inflammatory disorders, and oncology.
These application notes provide a comprehensive framework for utilizing this compound as a reference compound in high-throughput screening (HTS) campaigns designed to identify novel modulators of the PPARγ and NF-κB pathways. The detailed protocols are optimized for 96- and 384-well formats, enabling the efficient screening of large compound libraries.
Table of Contents
-
Mechanism of Action Overview
-
High-Throughput Screening Cascades
-
Application Note 1: HTS for PPARγ Agonists
-
Principle
-
Protocol: LanthaScreen™ TR-FRET PPARγ Coactivator Assay
-
Data Presentation
-
-
Application Note 2: HTS for NF-κB Pathway Inhibitors
-
Principle
-
Protocol: High-Content Imaging of NF-κB (p65) Nuclear Translocation
-
Data Presentation
-
-
Protocol: Cell Viability/Cytotoxicity Counter-Screen
-
Principle
-
Protocol: MTT Assay
-
Data Presentation
-
-
Summary of Quantitative Data
Mechanism of Action Overview
This compound's dual activity allows for its use in distinct screening campaigns. As a PPARγ agonist, it can serve as a control for assays measuring the recruitment of coactivators to the PPARγ ligand-binding domain. As an NF-κB inhibitor, it can be used to validate assays that monitor the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
Figure 1: Dual mechanism of action of this compound.
High-Throughput Screening Cascades
A tiered approach is recommended to efficiently identify and validate novel modulators. This begins with a primary high-throughput screen, followed by dose-response confirmation and secondary assays to eliminate false positives.
Figure 2: General high-throughput screening cascade.
Application Note 1: HTS for PPARγ Agonists
Principle
This assay quantifies the binding of a fluorescently labeled coactivator peptide to the ligand-binding domain (LBD) of PPARγ. Agonist binding to the PPARγ-LBD induces a conformational change that promotes coactivator recruitment, leading to an increase in the TR-FRET signal.
Protocol: LanthaScreen™ TR-FRET PPARγ Coactivator Assay
Materials:
-
LanthaScreen™ TR-FRET PPARγ Coactivator Assay Kit (containing GST-PPARγ-LBD, Tb-anti-GST antibody, and Fluorescein-PGC1α coactivator peptide)
-
Test compounds (dissolved in DMSO)
-
This compound (positive control)
-
GW1929 (full agonist, reference control)
-
Assay buffer
-
384-well, low-volume, black plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds, this compound, and controls into the assay plate.
-
PPARγ-Antibody Mix Preparation: Prepare a 2X solution of GST-PPARγ-LBD and Tb-anti-GST antibody in assay buffer.
-
Dispensing: Add 5 µL of the PPARγ-antibody mix to each well.
-
Incubation: Incubate for 15 minutes at room temperature.
-
Coactivator Peptide Mix Preparation: Prepare a 2X solution of Fluorescein-PGC1α coactivator peptide in assay buffer.
-
Dispensing: Add 5 µL of the coactivator peptide mix to each well.
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Plate Reading: Read the plate on a TR-FRET plate reader (excitation: 340 nm, emission: 495 nm and 520 nm).
Data Presentation
| Compound | Target | Assay Type | EC50 (µM) | Max Response (% of GW1929) |
| GW1929 | PPARγ | TR-FRET | 0.05 | 100 |
| This compound | PPARγ | TR-FRET | 5.2 | 45 |
| Negative Control | PPARγ | TR-FRET | >100 | 0 |
Application Note 2: HTS for NF-κB Pathway Inhibitors
Principle
This high-content imaging assay measures the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon stimulation with Tumor Necrosis Factor-alpha (TNF-α). Inhibitors of the NF-κB pathway will prevent this translocation, resulting in a lower nuclear-to-cytoplasmic fluorescence ratio.
Protocol: High-Content Imaging of NF-κB (p65) Nuclear Translocation
Materials:
-
HeLa or A549 cells
-
384-well, black, clear-bottom imaging plates
-
Test compounds (dissolved in DMSO)
-
This compound (positive control)
-
TNF-α
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
Hoechst 33342 (nuclear stain)
-
4% Paraformaldehyde (PFA)
-
0.2% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into 384-well plates and incubate overnight.
-
Compound Treatment: Add test compounds and this compound to the cells and incubate for 1 hour.
-
Stimulation: Add TNF-α (final concentration 10 ng/mL) to all wells except the unstimulated control and incubate for 30 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% PFA, then permeabilize with 0.2% Triton X-100.
-
Immunostaining: Block the cells, then incubate with the primary anti-p65 antibody, followed by the fluorescent secondary antibody and Hoechst 33342.
-
Imaging: Acquire images using a high-content imaging system with channels for DAPI (nucleus) and FITC (p65).
-
Image Analysis: Analyze the images to quantify the ratio of nuclear to cytoplasmic p65 fluorescence intensity.
Data Presentation
| Compound | Target | Assay Type | IC50 (µM) | Max Inhibition (%) |
| Bay 11-7082 | NF-κB | HCS | 2.5 | 98 |
| This compound | NF-κB | HCS | 8.7 | 92 |
| Negative Control | NF-κB | HCS | >100 | 0 |
Protocol: Cell Viability/Cytotoxicity Counter-Screen
Principle
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol: MTT Assay
Materials:
-
Cell line used in the primary screen
-
96- or 384-well clear plates
-
Test compounds
-
Doxorubicin (positive control for cytotoxicity)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into plates and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm.
Data Presentation
| Compound | Assay Type | CC50 (µM) |
| Doxorubicin | MTT | 0.8 |
| This compound | MTT | >50 |
| Hit Compound X | MTT | 2.3 |
Summary of Quantitative Data
This table summarizes the hypothetical quantitative data for this compound and relevant controls in the described high-throughput screening assays.
| Compound | Target | Assay Type | Endpoint | Value (µM) | Notes |
| This compound | PPARγ | TR-FRET | EC50 | 5.2 | Partial agonist |
| GW1929 | PPARγ | TR-FRET | EC50 | 0.05 | Full agonist reference |
| This compound | NF-κB | HCS | IC50 | 8.7 | Inhibits p65 translocation |
| Bay 11-7082 | NF-κB | HCS | IC50 | 2.5 | Known NF-κB inhibitor |
| This compound | - | MTT | CC50 | >50 | Non-cytotoxic at active conc. |
| Doxorubicin | - | MTT | CC50 | 0.8 | Cytotoxic control |
Disclaimer: The protocols and data presented are intended as a guide for research purposes. Optimization may be required for specific cell lines, reagent lots, and instrumentation. This compound is presented here as a hypothetical reference compound based on the activities of related molecules.
Application Notes and Protocols for Lentiviral-Based Assays with (E)-CLX-0921
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-CLX-0921 is a novel compound that has demonstrated significant anti-inflammatory and potential anti-tumor activities. Its mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of immune and inflammatory responses, as well as cell survival and proliferation.[1][2] Lentiviral-based assays provide a powerful and versatile platform for studying the effects of compounds like this compound in a cellular context. These assays allow for the stable and long-term expression of reporter genes, enabling sensitive and quantitative measurement of signaling pathway modulation.
These application notes provide detailed protocols for utilizing lentiviral-based reporter assays to characterize the inhibitory activity of this compound on the NF-κB pathway and to assess its effects on cancer cell viability and in vivo tumor growth.
Mechanism of Action: this compound as an NF-κB Inhibitor
The NF-κB signaling cascade is a critical pathway in the cellular response to inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS).[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[2][5] This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA response elements and initiates the transcription of target genes involved in inflammation, cell survival, and proliferation. This compound has been shown to inhibit this pathway, preventing the translocation of NF-κB to the nucleus and the subsequent expression of its target genes.[1]
Figure 1: NF-κB Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Lentiviral-Based NF-κB Reporter Assay
This protocol describes the use of a lentiviral vector containing a luciferase reporter gene driven by an NF-κB response element to quantify the inhibitory effect of this compound.
Materials:
-
HEK293T cells (for lentivirus production)
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Lentiviral transfer plasmid with NF-κB response element-driven luciferase (NF-κB-Luc)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
DMEM with 10% FBS
-
Polybrene
-
Puromycin (for selection)
-
This compound
-
TNF-α (or other NF-κB activator)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. JCI Insight - Activation of the IKK2/NF-κB pathway in VSMCs inhibits calcified vascular stiffness in CKD [insight.jci.org]
- 5. benchchem.com [benchchem.com]
Application Note: Investigating Protein-Protein Interactions Using (E)-CLX-0921
Topic: Using (E)-CLX-0921 to Study Protein-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule compound recognized for its anti-inflammatory and anti-diabetic properties.[1][2][3] It functions as a weak agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and an inhibitor of the NF-κB signaling pathway.[1][2] While its efficacy in animal models of arthritis and diabetes has been noted, its application as a direct tool for studying protein-protein interactions (PPIs) is an area of ongoing investigation. This document outlines a hypothetical application of this compound to study the interaction between NF-κB (p65 subunit) and its inhibitory protein, IκBα. Given that this compound has been shown to inhibit NF-κB activation, it is plausible that it may modulate the critical PPI between NF-κB and IκBα.[1]
This application note provides a proof-of-concept framework for researchers interested in exploring the potential of this compound as a chemical probe to dissect PPIs within the NF-κB signaling cascade. The protocols described herein are standard methods for PPI analysis, adapted for the investigational use of this compound.
Mechanism of Action and Signaling Pathway
This compound has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1 by regulating the NF-κB signaling pathway.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm through its interaction with the inhibitor protein IκBα. Upon stimulation by signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. This compound has been shown to inhibit the phosphorylation of IκB.[1] This suggests that this compound may stabilize the NF-κB/IκBα complex, thereby preventing NF-κB activation. This proposed mechanism makes the NF-κB/IκBα interaction an excellent candidate for investigation using this compound.
Caption: Proposed mechanism of this compound action on the NF-κB pathway.
Quantitative Data Summary
The following tables represent hypothetical data from experiments designed to quantify the effect of this compound on the NF-κB/IκBα interaction.
Table 1: Effect of this compound on LPS-Induced IκBα Degradation
| Treatment | This compound Conc. (µM) | IκBα Protein Level (Normalized to Control) |
| Vehicle Control | 0 | 1.00 |
| LPS (1 µg/mL) | 0 | 0.25 |
| LPS + this compound | 1 | 0.45 |
| LPS + this compound | 5 | 0.70 |
| LPS + this compound | 10 | 0.95 |
Table 2: Co-Immunoprecipitation of NF-κB p65 with IκBα
| Treatment | This compound Conc. (µM) | Co-precipitated p65 (Normalized to IP IκBα) |
| Vehicle Control | 0 | 1.00 |
| LPS (1 µg/mL) | 0 | 0.15 |
| LPS + this compound | 1 | 0.35 |
| LPS + this compound | 5 | 0.60 |
| LPS + this compound | 10 | 0.85 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: Use a suitable cell line, such as RAW 264.7 mouse macrophages, which are known to have a robust NF-κB response.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed cells in 10 cm dishes at a density that will result in 80-90% confluency on the day of the experiment.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30 minutes to induce IκBα degradation and NF-κB activation. A non-stimulated control group should also be included.
-
Harvesting: After treatment, wash the cells twice with ice-cold PBS and proceed immediately to cell lysis for immunoprecipitation and Western blotting.
Protocol 2: Co-Immunoprecipitation (Co-IP)
-
Lysis: Lyse the harvested cells in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Pre-clearing: Transfer the supernatant to a new tube and pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator.
-
Immunoprecipitation:
-
Set aside a small aliquot of the pre-cleared lysate as the "input" control.
-
To the remaining lysate, add an anti-IκBα antibody and incubate overnight at 4°C with gentle rotation. A negative control with a non-specific IgG antibody should be run in parallel.
-
-
Immune Complex Capture: Add fresh protein A/G agarose beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Co-IP lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins by resuspending the beads in 2X Laemmli sample buffer and boiling for 5 minutes.
Protocol 3: Western Blotting
-
SDS-PAGE: Separate the eluted proteins from the Co-IP and the input lysates by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NF-κB p65 and IκBα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the amount of co-precipitated NF-κB p65 to the amount of immunoprecipitated IκBα.
Experimental Workflow Visualization
References
- 1. Modulation of the Transcriptional Activity of Peroxisome Proliferator-Activated Receptor Gamma by Protein-Protein Interactions and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Modulation of the transcriptional activity of peroxisome proliferator-activated receptor gamma by protein-protein interactions and post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of (E)-CLX-0921 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-CLX-0921 is a novel synthetic compound belonging to the thiazolidinedione class of molecules. While initially investigated for its anti-inflammatory and anti-diabetic properties, its mechanism of action suggests potential applications in oncology research. This compound has been identified as a weak partial agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ)[1]. However, its more prominent anti-inflammatory effects appear to be mediated through a PPAR-γ independent mechanism involving the inhibition of the NF-κB signaling pathway[2]. This is achieved by preventing the phosphorylation of IκB, which subsequently blocks the activation of NF-κB[2]. The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, this compound may induce cell cycle arrest and apoptosis in cancer cells.
These application notes provide detailed protocols for utilizing flow cytometry to investigate the effects of this compound on cancer cell lines, specifically focusing on the analysis of apoptosis and cell cycle distribution.
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analysis of a hypothetical cancer cell line treated with this compound for 48 hours.
Table 1: Effect of this compound on Apoptosis in Human Colon Cancer Cells (HCT116)
| Treatment | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle (DMSO) | 0.1% | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 80.1 ± 3.5 | 12.8 ± 1.9 | 7.1 ± 1.2 |
| This compound | 25 | 65.7 ± 4.2 | 22.4 ± 2.8 | 11.9 ± 1.7 |
| This compound | 50 | 48.3 ± 5.1 | 35.6 ± 3.4 | 16.1 ± 2.3 |
Table 2: Effect of this compound on Cell Cycle Distribution in Human Colon Cancer Cells (HCT116)
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (DMSO) | 0.1% | 45.3 ± 2.8 | 35.1 ± 1.9 | 19.6 ± 1.5 |
| This compound | 10 | 58.9 ± 3.1 | 25.4 ± 2.2 | 15.7 ± 1.8 |
| This compound | 25 | 69.2 ± 3.7 | 18.1 ± 1.6 | 12.7 ± 1.3 |
| This compound | 50 | 75.8 ± 4.0 | 12.5 ± 1.4 | 11.7 ± 1.1 |
Signaling Pathway and Experimental Workflow
Caption: NF-κB signaling pathway inhibited by this compound.
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding:
-
Culture a human cancer cell line of interest (e.g., HCT116 colon cancer cells) in appropriate complete growth medium.
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. A typical seeding density is 0.5 x 10^6 cells per well.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 50 mM).
-
On the day of the experiment, dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 10, 25, 50 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
-
Cell Treatment:
-
Remove the old medium from the cell culture plates.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
II. Protocol for Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between live, early apoptotic, and late apoptotic/necrotic cells.
-
Reagents and Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1.5 mL microcentrifuge tubes
-
Flow cytometer
-
-
Procedure:
-
Harvest Cells:
-
Following treatment, collect the cell culture medium (containing floating cells) from each well into separate 15 mL conical tubes.
-
Wash the adherent cells once with PBS and then detach them using a gentle cell scraper or a brief treatment with Trypsin-EDTA.
-
Combine the detached cells with the previously collected medium.
-
-
Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Repeat the wash step once.
-
-
Staining:
-
Centrifuge the washed cells at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
-
III. Protocol for Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[3][4][5]
-
Reagents and Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1.5 mL microcentrifuge tubes
-
Flow cytometer
-
-
Procedure:
-
Harvest and Wash Cells:
-
Harvest and wash the cells as described in the apoptosis protocol (Section II, steps 2a and 2b).
-
-
Fixation:
-
Centrifuge the washed cells at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with 1 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Collect data for at least 20,000 events per sample.
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The G0/G1 peak will have a DNA content of 2N, while the G2/M peak will have a DNA content of 4N. The S phase cells will have a DNA content between 2N and 4N.[3]
-
-
References
Application Notes and Protocols for (E)-CLX-0921 in CRISPR-Cas9 Screening Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of CRISPR-Cas9 technology has revolutionized functional genomics, providing a powerful tool for high-throughput screening to identify and validate novel drug targets and to elucidate the mechanisms of action of small molecules. (E)-CLX-0921 is a novel thiazolidinedione that has been identified as a weak partial agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ) and an inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway, demonstrating anti-inflammatory and anti-diabetic properties.[1][2] While the direct application of this compound in CRISPR-Cas9 screening has not been extensively documented, its distinct bioactivities present a compelling case for its use in identifying novel therapeutic targets and understanding its broader cellular effects.
These application notes provide a comprehensive framework for utilizing this compound in CRISPR-Cas9 screening to deconvolute its mechanism of action and to identify genetic factors that modulate cellular responses to this compound. The protocols described herein are designed to be adaptable to various research contexts, from basic science to drug discovery.
Application Note 1: Deconvoluting the Mechanism of Action of this compound with Genome-Wide CRISPR-Cas9 Screening
Objective: To identify genes and pathways that mediate the therapeutic effects and potential off-target activities of this compound. A genome-wide CRISPR-Cas9 knockout screen can reveal genes whose loss confers either resistance or sensitivity to this compound, thereby providing insights into its mode of action.
Rationale: While this compound is known to modulate PPAR-γ and NF-κB signaling, its full spectrum of cellular interactions is likely more complex. A CRISPR-Cas9 screen can unbiasedly identify genetic dependencies that are crucial for the cellular response to this compound, potentially uncovering novel targets and pathways. For instance, identifying genes that, when knocked out, lead to increased cell death in the presence of this compound could reveal synergistic therapeutic targets. Conversely, genes whose knockout confers resistance may highlight mechanisms of drug evasion.
Experimental Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen
This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that modify cellular sensitivity to this compound.
1. Cell Line Selection and Preparation:
- Select a human cell line relevant to the biological context of interest (e.g., a cancer cell line with a constitutively active NF-κB pathway, such as a diffuse large B-cell lymphoma cell line).
- Ensure the selected cell line is capable of high-efficiency lentiviral transduction and stably expresses Cas9. If not, generate a stable Cas9-expressing cell line.
2. Lentiviral Library Production:
- Amplify a genome-scale sgRNA library (e.g., GeCKO v2, Brunello) by electroporation into competent E. coli.[3][4]
- Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) to produce lentiviral particles.
- Harvest and concentrate the lentivirus. Titer the virus to determine the optimal multiplicity of infection (MOI).
3. CRISPR-Cas9 Library Transduction:
- Transduce the Cas9-expressing target cells with the pooled sgRNA lentiviral library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA.
- Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
- Expand the transduced cell population, maintaining a high representation of the library (at least 500 cells per sgRNA).
4. This compound Treatment:
- Split the cell population into two groups: a vehicle control group and an this compound treatment group.
- Treat the cells with a pre-determined concentration of this compound (e.g., the IC20, the concentration that inhibits growth by 20%) to allow for the identification of both sensitizing and resistance-conferring mutations.
- Culture the cells for a sufficient period to allow for the selection pressure to take effect (typically 14-21 days), ensuring the library representation is maintained during passaging.
5. Genomic DNA Extraction and Sequencing:
- Harvest cells from both the control and treatment groups.
- Extract genomic DNA.
- Amplify the sgRNA-encoding regions from the genomic DNA using PCR.
- Perform high-throughput sequencing to determine the relative abundance of each sgRNA in the control and treated populations.
6. Data Analysis:
- Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
- Use bioinformatics tools (e.g., MAGeCK) to identify sgRNAs that are significantly enriched or depleted in the this compound-treated population compared to the control.[5]
- Perform gene-level analysis to identify candidate genes whose knockout confers a fitness advantage or disadvantage in the presence of this compound.
Data Presentation: Hypothetical Results from Genome-Wide Screen
| Gene | Function | Log2 Fold Change (Treated vs. Control) | p-value | Phenotype |
| IKBKG (NEMO) | Component of the IKK complex, essential for NF-κB activation. | -4.2 | 1.5e-8 | Sensitizer |
| RELB | Subunit of the NF-κB complex, involved in the alternative pathway. | -3.8 | 3.2e-7 | Sensitizer |
| TRAF3 | E3 ubiquitin ligase, negative regulator of the alternative NF-κB pathway. | 3.1 | 5.1e-6 | Resistor |
| CYLD | Deubiquitinating enzyme that negatively regulates NF-κB signaling. | 2.8 | 8.9e-6 | Resistor |
| GSK3B | Kinase involved in multiple signaling pathways, including NF-κB regulation. | -2.5 | 1.2e-5 | Sensitizer |
Application Note 2: Identifying Synergistic Targets for this compound in Cancer Therapy
Objective: To identify genes that, when inhibited, synergize with this compound to induce cancer cell death. This is particularly relevant for developing combination therapies.
Rationale: this compound's partial agonism of PPAR-γ and inhibition of NF-κB may not be sufficient to induce robust apoptosis in all cancer contexts. A focused CRISPR-Cas9 screen targeting a library of druggable genes (e.g., kinases, epigenetic modifiers) can identify targets whose inhibition, in combination with this compound, leads to synthetic lethality. This approach can accelerate the development of more effective cancer treatments.
Experimental Protocol 2: Focused CRISPR-Cas9 Library Screen
This protocol outlines a screen using a focused sgRNA library to identify synergistic targets for this compound.
1. Library and Cell Line Selection:
- Choose a focused sgRNA library targeting a specific gene family (e.g., the human kinome or epigenome).
- Select a cancer cell line of interest for which combination therapy is a relevant clinical goal. Ensure stable Cas9 expression.
2. Lentiviral Production and Transduction:
- Follow the procedures described in Experimental Protocol 1 (steps 2 and 3) for lentivirus production and cell transduction with the focused library.
3. This compound Treatment and Screening:
- Treat the transduced cell population with a sub-lethal dose of this compound.
- Culture the cells for 14-21 days, passaging as necessary while maintaining library representation.
4. Analysis of Synergistic Hits:
- Harvest genomic DNA, amplify sgRNA sequences, and perform high-throughput sequencing as described in Protocol 1.
- Analyze the data to identify sgRNAs that are significantly depleted in the this compound-treated population, as these correspond to genes whose knockout is synthetically lethal with the compound.
Data Presentation: Hypothetical Results from Focused Kinase Library Screen
| Gene | Kinase Family | Log2 Fold Change (Treated vs. Control) | p-value | Implication |
| PIK3CA | Phosphoinositide 3-kinase | -5.1 | 2.8e-9 | Synthetic Lethality |
| AKT1 | Serine/threonine-protein kinase | -4.9 | 4.1e-9 | Synthetic Lethality |
| mTOR | Serine/threonine-protein kinase | -4.5 | 1.3e-8 | Synthetic Lethality |
| CDK4 | Cyclin-dependent kinase | -3.2 | 6.7e-7 | Synergistic Cytotoxicity |
| MEK1 | MAP kinase kinase | -2.9 | 9.2e-7 | Synergistic Cytotoxicity |
Visualizations
Signaling Pathway of NF-κB and Potential Modulation by this compound
Caption: NF-κB signaling pathway and the inhibitory role of this compound.
Experimental Workflow for CRISPR-Cas9 Screening with this compound
Caption: Workflow for a pooled CRISPR-Cas9 screen with this compound.
References
Protocol for assessing (E)-CLX-0921-induced degradation
Application Note & Protocol
Topic: Protocol for Assessing Molecular Glue-Induced Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "(E)-CLX-0921" in scientific literature indicate that it is primarily characterized as a weak PPAR-γ agonist with anti-inflammatory and anti-diabetic properties, acting through inhibition of the NF-κB pathway.[1][2] This mechanism is distinct from targeted protein degradation. The following application note, therefore, describes a generalized protocol for assessing protein degradation induced by a molecular glue degrader and is intended as a template. Researchers should substitute the specific molecular glue, target protein (Protein of Interest, POI), and relevant E3 ligase for their system.
Introduction
Molecular glue degraders are small molecules that induce the degradation of target proteins by promoting an interaction between the POI and an E3 ubiquitin ligase.[3][4] Unlike PROTACs, which are bifunctional molecules with distinct warheads for the target and the E3 ligase, molecular glues reshape the surface of either the E3 ligase or the target protein to create a new binding interface.[4] This induced proximity results in the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5] Assessing the efficacy of a novel molecular glue involves quantifying the degradation of the target protein, confirming the formation of the key ternary complex (POI-Glue-E3 Ligase), and evaluating the downstream cellular consequences.
This document provides detailed protocols for the essential experiments required to characterize a molecular glue degrader: Western Blotting to quantify protein degradation, Co-Immunoprecipitation to verify ternary complex formation, and a Cell Viability Assay to assess cytotoxicity.
Mechanism of Action: Molecular Glue-Induced Degradation
Molecular glues function by creating a novel protein-protein interaction. The diagram below illustrates the canonical mechanism.
Caption: Mechanism of molecular glue-induced protein degradation.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is used to quantify the reduction in the target protein levels following treatment with the molecular glue. Key parameters derived from this assay are the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[5]
A. Cell Culture and Treatment
-
Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase and will not be over-confluent at the end of the experiment. For a 6-well plate, a common starting point is 2.5 x 10^5 cells/well. Allow cells to adhere overnight.[5]
-
Compound Preparation: Prepare a stock solution of the molecular glue in a suitable solvent (e.g., DMSO). Create serial dilutions in complete cell culture medium to achieve the final desired concentrations.
-
Treatment: Aspirate the old medium from the cells and add the medium containing the different concentrations of the molecular glue or vehicle control (e.g., DMSO).[5]
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours) at 37°C with 5% CO2.
B. Lysis and Protein Quantification
-
Lysis: Wash cells once with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[5][6][7]
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
-
Incubation & Clarification: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a BCA Protein Assay Kit.[5]
C. Western Blotting
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes (Note: Avoid boiling if the target is a membrane protein).[5]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[6]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[5]
-
Primary Antibody: Incubate the membrane with a primary antibody specific to the POI (diluted in blocking buffer) overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[5]
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Wash the membrane again as in step 6. Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the bands using a digital imager.[5]
-
Re-probing: To ensure equal loading, the membrane can be stripped and re-probed for a loading control protein like GAPDH or β-actin.[5]
D. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[6]
-
Normalize the POI band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of degradation versus the log of the compound concentration to determine the DC50 value.
Caption: Experimental workflow for Western Blot analysis.
Protocol 2: Co-Immunoprecipitation for Ternary Complex Formation
This protocol provides evidence that the molecular glue actively forms a ternary complex with the POI and the E3 ligase. A sequential or two-step immunoprecipitation provides the strongest evidence.[8][9][10]
-
Cell Culture and Transfection: Co-transfect cells (e.g., HEK293T) with epitope-tagged versions of the POI (e.g., HA-tag) and the E3 ligase substrate receptor (e.g., FLAG-tag). Allow 24-48 hours for protein expression.[8][10]
-
Treatment: Treat the transfected cells with the molecular glue or vehicle control for a short period (e.g., 2-4 hours) to capture the transient complex.
-
Cell Lysis: Lyse the cells in a non-denaturing, ice-cold Co-IP lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation.[8]
-
Pre-clearing: To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C.[8][9]
-
First Immunoprecipitation (IP): Transfer the pre-cleared lysate to a new tube. Add an antibody against the first tag (e.g., anti-FLAG antibody) and incubate for 4 hours to overnight at 4°C.[8][9]
-
Capture Complex: Add fresh protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complex.[8]
-
Washing (First IP): Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specific binders.[8]
-
Native Elution: Elute the captured complexes under native conditions by incubating with a competitive peptide (e.g., 3x FLAG peptide). This keeps the complex intact.[8][10]
-
Second Immunoprecipitation (IP): Add an antibody against the second tag (e.g., anti-HA antibody) to the eluate from the first IP. Incubate for 2-4 hours at 4°C.[9]
-
Capture & Wash (Second IP): Add fresh beads, incubate to capture, and repeat the washing steps as in step 7.[9]
-
Final Elution & Analysis: Elute the final complexes by boiling the beads in 1x Laemmli sample buffer. Analyze the eluate by Western Blot, probing for the presence of both tagged proteins (POI and E3 ligase). The presence of both proteins in the final eluate confirms the ternary complex.[8]
Protocol 3: MTT Cell Viability Assay
This assay determines the cytotoxicity of the compound, ensuring that the observed protein degradation is not simply a result of cell death.[11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[11] Incubate overnight.
-
Drug Treatment: Prepare serial dilutions of the molecular glue in culture medium. Add the diluted compounds to the wells. Include wells for vehicle control (100% viability) and a positive control for cell death.[11]
-
Incubation: Incubate the plate for a period relevant to the degradation experiment (e.g., 24, 48, or 72 hours).[13]
-
Add MTT Reagent: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11][12] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.[11][14]
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11][12]
-
Measure Absorbance: Shake the plate gently for 15 minutes. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control wells. Plot the percent viability against the log of the compound concentration to determine the IC50 (concentration for 50% inhibition of viability).
Data Presentation
Quantitative data should be summarized in clear, concise tables for easy comparison.
Table 1: Dose-Response Degradation of POI by Molecular Glue X
| Concentration (nM) | % POI Remaining (Mean ± SD) | % Degradation (Mean ± SD) |
|---|---|---|
| 0 (Vehicle) | 100 ± 5.2 | 0 |
| 1 | 95 ± 4.8 | 5 |
| 10 | 78 ± 6.1 | 22 |
| 50 | 51 ± 5.5 | 49 |
| 100 | 24 ± 4.3 | 76 |
| 500 | 15 ± 3.9 | 85 |
| 1000 | 14 ± 3.5 | 86 |
| Calculated DC50 | \multicolumn{2}{c | }{Insert Value nM} |
| Calculated Dmax | \multicolumn{2}{c|}{Insert Value % } |
Table 2: Time-Course of POI Degradation by Molecular Glue X at 100 nM
| Time (hours) | % POI Remaining (Mean ± SD) |
|---|---|
| 0 | 100 ± 4.5 |
| 2 | 81 ± 5.9 |
| 4 | 62 ± 6.4 |
| 8 | 35 ± 5.1 |
| 16 | 22 ± 4.7 |
| 24 | 24 ± 4.9 |
Table 3: Cytotoxicity of Molecular Glue X after 48-hour Treatment
| Concentration (µM) | % Cell Viability (Mean ± SD) |
|---|---|
| 0 (Vehicle) | 100 ± 6.1 |
| 0.1 | 98 ± 5.8 |
| 0.5 | 95 ± 6.3 |
| 1 | 91 ± 5.4 |
| 5 | 85 ± 7.0 |
| 10 | 76 ± 6.8 |
| Calculated IC50 | Insert Value µM |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. trio-biotech.com [trio-biotech.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein degradation analysis by western blot [bio-protocol.org]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. broadpharm.com [broadpharm.com]
Application of (E)-CLX-0921 in Neurodegenerative Disease Models: Information Not Available
Despite a comprehensive search, no specific information, quantitative data, or experimental protocols regarding the application of (E)-CLX-0921 in neurodegenerative disease models could be located in the available resources.
The initial investigation sought to provide researchers, scientists, and drug development professionals with detailed application notes and protocols for the use of this compound in the context of neurodegenerative diseases. However, searches for "this compound" and related terms did not yield any relevant scientific literature or data connecting this specific compound to neurodegenerative conditions.
One publication from the year 2000 identifies a compound designated "CLX-0921" as a novel anti-diabetic agent, with studies conducted in rodent models of type II diabetes and syndrome X.[1] There is no indication in the available information that this compound, or an isomeric form such as this compound, has been investigated for neuroprotective properties or in models of diseases like Alzheimer's or Parkinson's disease.
General searches on signaling pathways relevant to neurodegeneration, such as those involving oxidative stress, neuroinflammation, and protein aggregation, did not mention this compound.[2][3][[“]][5] These pathways are critical targets in the development of therapies for neurodegenerative disorders.[3][5]
It is possible that research into the application of this compound in neurodegenerative disease is in its very early stages and has not yet been published, or that the compound is known by a different designation in this field of study. Without accessible data, it is not possible to fulfill the request for detailed application notes, protocols, data tables, or visualizations of its mechanism of action.
For researchers interested in the general methodologies for studying potential therapeutic compounds in neurodegenerative disease models, several resources outline common experimental approaches. These include the use of various cell and animal models to assess neuroprotection, anti-inflammatory effects, and the modulation of key signaling pathways.[6][7][8][9]
Based on the conducted research, there is no publicly available information to suggest that this compound is currently being applied or has been studied in the context of neurodegenerative disease models. Therefore, the creation of detailed Application Notes and Protocols for this specific compound and application is not feasible at this time. Researchers interested in this compound for neurodegenerative disease applications would need to conduct exploratory in vitro and in vivo studies to determine its potential efficacy and mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. consensus.app [consensus.app]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. A zebrafish model of CLN2 disease is deficient in tripeptidyl peptidase 1 and displays progressive neurodegeneration accompanied by a reduction in proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advanced Cell Models Enable Neurodegenerative Disease Research | Lab Manager [labmanager.com]
- 9. Animal models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting (E)-CLX-0921 insolubility issues
Technical Support Center: (E)-CLX-0921
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound. The following sections address common insolubility issues and provide detailed protocols to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a small molecule, thiazolidinedione-based compound known to be a weak PPAR-γ (Peroxisome Proliferator-Activated Receptor gamma) agonist.[1][2] Despite being a weak activator, it demonstrates potent anti-inflammatory and anti-hyperglycemic effects.[1][2] Its mechanism of action involves the inhibition of the NF-κB signaling pathway, which blocks the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1.[1] Like many small molecules developed for drug discovery, this compound is a hydrophobic compound, which often leads to challenges with aqueous solubility.[3][4]
Q2: My this compound is precipitating immediately after I dilute my DMSO stock into an aqueous buffer. What is causing this?
This is a common phenomenon known as "precipitation upon dilution" and is expected for hydrophobic compounds.[3][5] The primary cause is the drastic change in solvent polarity when moving from a 100% organic solvent like DMSO to a predominantly aqueous environment.[4][5] The compound, which is stable in the organic stock, "crashes out" of the solution because its concentration is now above its solubility limit in the aqueous medium.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solutions, it is highly recommended to use a high-purity, anhydrous organic solvent.[4] The most common and effective choices for compounds like this compound are:
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
It is crucial to follow the manufacturer's recommendations if available.[6] If not, DMSO is a typical starting point for creating a high-concentration stock solution (e.g., 10-50 mM).
Q4: How can I prevent my compound from precipitating during my experiment?
Several strategies can be employed to improve the solubility of this compound in your final aqueous solution:
-
Optimize Dilution Method: Instead of adding your buffer to the compound stock, add the stock solution dropwise to the constantly vortexing or stirring aqueous buffer.[5] This rapid dispersion helps prevent localized areas of supersaturation.
-
Reduce Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Attempt the experiment with a lower final concentration.[5]
-
Use a Co-solvent: Incorporate a small percentage of a water-miscible organic solvent into your final aqueous buffer.[5] Common choices include ethanol or PEG 400. A final concentration of 1-5% organic solvent can significantly improve solubility without adversely affecting most cell-based assays.
-
Adjust pH: For ionizable compounds, adjusting the pH of the buffer can dramatically increase solubility.[3][4] This requires knowledge of the compound's pKa.
-
Gentle Heating and Sonication: If the compound does not dissolve readily when preparing the stock solution, gentle warming (e.g., to 37°C) or brief sonication can help break down the crystal lattice energy and aid dissolution.[4][6]
Data Presentation: Solvent Characteristics
While specific quantitative solubility data for this compound is not publicly available, the following table summarizes the general properties of recommended solvents for hydrophobic compounds.
| Solvent | Polarity | Volatility | Common Use | Key Considerations |
| DMSO | High | Low | Stock Solutions | Can be toxic to some cells at >1% v/v. Hygroscopic. |
| Ethanol | High | High | Stock & Co-solvent | Can have biological effects. Less toxic than DMSO. |
| DMF | High | Medium | Stock Solutions | Can be toxic. Use with caution. |
| PEG 400 | Medium | Low | Co-solvent | Generally low toxicity. Can increase viscosity. |
| PBS (pH 7.4) | Very High | N/A | Final Diluent | Low solubility expected for hydrophobic compounds. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard procedure for preparing a stock solution of this compound in an organic solvent.
-
Preparation: Weigh out the required amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO (or another suitable organic solvent) to achieve the desired concentration (e.g., add 1 mL of DMSO to 5 mg of compound for a 5 mg/mL stock).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Visual Inspection: Check for any visible particles. The solution should be completely clear.
-
Assisted Dissolution (If Needed): If particles remain, sonicate the vial in a water bath for 5-10 minutes.[4] Alternatively, warm the solution gently in a 37°C water bath for 10-15 minutes, vortexing intermittently.[6]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Kinetic Solubility Assessment via Turbidity
This protocol provides a method to estimate the kinetic solubility of this compound in your specific aqueous buffer.[3][6]
-
Prepare Stock Dilutions: Create a serial dilution of your high-concentration this compound stock solution in 100% DMSO.
-
Dispense Buffer: Add 198 µL of your final aqueous experimental buffer (e.g., PBS or cell culture medium) to the wells of a clear, 96-well microplate.
-
Add Compound: Add 2 µL of each DMSO stock dilution to the corresponding wells containing the buffer. This creates a 1:100 dilution with a final DMSO concentration of 1%. Include a "buffer + 1% DMSO" well as a negative control.
-
Incubate: Shake the plate gently for 1-2 hours at room temperature.
-
Measure Turbidity: Measure the light scattering or absorbance of each well using a plate reader or nephelometer. An absorbance reading at a high wavelength (e.g., 600-700 nm) where the compound does not absorb light can be used to quantify precipitation.
-
Analysis: The lowest concentration at which a significant increase in turbidity is observed is the approximate kinetic solubility limit.
Visualizations and Workflows
Troubleshooting Insolubility Workflow
The following diagram outlines a systematic approach to troubleshooting insolubility issues with this compound.
Caption: A workflow for troubleshooting the aqueous insolubility of this compound.
This compound Mechanism of Action: NF-κB Pathway Inhibition
This diagram illustrates the simplified signaling pathway inhibited by this compound.
Caption: this compound inhibits the IKK complex, preventing NF-κB activation.[1]
References
Technical Support Center: (E)-CLX-0921 Off-Target Effects and Minimization Strategies
Disclaimer: Publicly available information on the specific off-target effects of "(E)-CLX-0921" is limited. This guide utilizes Dasatinib , a well-characterized multi-kinase inhibitor, as a representative example to illustrate common challenges and mitigation strategies applicable to potent kinase inhibitors. The principles and protocols outlined here provide a framework for researchers to assess and manage off-target effects for their compounds of interest.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors?
A1: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target.[1] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common issue. These unintended interactions can lead to misleading experimental results, cellular toxicity, and an incorrect interpretation of the inhibitor's biological role.[1]
Q2: I am observing a phenotype (e.g., unexpected apoptosis, altered cell migration) that doesn't align with the known function of my primary target kinase after treatment with my inhibitor. Could this be an off-target effect?
A2: This is a strong indication of potential off-target activity. Given that many kinase inhibitors have multiple targets, the observed phenotype could be the result of inhibiting one or more of these other kinases.[2] For example, Dasatinib, while a potent inhibitor of BCR-ABL, also potently inhibits SRC family kinases, which are involved in a wide array of cellular processes like proliferation, adhesion, and migration.[2]
Q3: How can I experimentally distinguish between on-target and off-target effects?
A3: Several experimental strategies can help differentiate between on-target and off-target effects:
-
Use a Structurally Unrelated Inhibitor: Treat your cells with a different inhibitor that targets the same primary kinase but has a distinct chemical structure. If the same phenotype is observed, it is more likely to be an on-target effect.[3]
-
Genetic Knockdown/Knockout: Employ techniques like siRNA or CRISPR/Cas9 to specifically reduce the expression of the intended target. If the phenotype of the genetic knockdown mirrors the effect of the inhibitor, it supports an on-target mechanism.[2]
-
Rescue Experiments: If possible, introduce a mutated version of the target protein that is resistant to the inhibitor. If this reverses the inhibitor-induced phenotype, it strongly indicates an on-target effect.
-
Cellular Thermal Shift Assay (CETSA): This method directly verifies that the inhibitor binds to the intended target inside the cell.[4]
Q4: What are the best practices to minimize off-target effects in my experiments?
A4: To minimize the impact of off-target effects, consider the following:
-
Use the Lowest Effective Concentration: Perform a dose-response experiment to identify the lowest concentration of the inhibitor that effectively engages the primary target. Higher concentrations are more likely to interact with lower-affinity off-targets.
-
Characterize Your Cell Line: Ensure that your chosen cell line expresses the target kinase and that the kinase is active (phosphorylated).
-
Kinase Profiling: If feasible, perform a kinase panel screen to identify the broader selectivity profile of your inhibitor. This can help anticipate potential off-target effects.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Toxicity in Cells | Inhibition of a critical off-target kinase essential for cell survival. | Characterize the expression of known potent off-targets in your cell line. For Dasatinib, this could include c-KIT and PDGFRβ, which are important in hematopoiesis.[3] |
| Inconsistent Results Between Batches | Variability in cell culture conditions. | Standardize cell seeding density and incubation times. Regularly authenticate your cell line.[3] |
| Phenotype Does Not Match Genetic Knockdown | The observed phenotype is likely due to an off-target effect. | Perform a kinase profiling experiment to identify other kinases inhibited at the concentration you are using. Correlate these off-targets with the observed phenotype.[3] |
Data Presentation: Kinase Inhibition Profile of Dasatinib
The following table summarizes the inhibitory activity of Dasatinib against its primary target (BCR-ABL) and key off-target kinases. Lower IC50 values indicate higher potency.
| Kinase Target | IC50 (nM) | Primary Role/Pathway |
| BCR-ABL | <1 - 3 | On-Target (Chronic Myeloid Leukemia)[5] |
| SRC Family (SRC, LCK, LYN, FYN) | <1 - 1.1 | On/Off-Target; Cell Growth, Migration, T-cell Signaling[2][5] |
| c-KIT | 1.5 | Off-Target; Hematopoiesis, Cell Survival[3] |
| PDGFRβ | 28 | Off-Target; Cell Growth, Angiogenesis[6] |
| EphA2 | 3 | Off-Target; Cell Adhesion, Migration[2] |
Note: IC50 values can vary based on the specific assay conditions.[6]
Experimental Protocols
Protocol 1: Western Blot for Kinase Phosphorylation
This protocol is to assess the inhibition of kinase phosphorylation in cells treated with an inhibitor.
Materials:
-
Cell line expressing the target kinase
-
Kinase inhibitor (e.g., Dasatinib)
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies (total and phospho-specific for the target kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the inhibitor for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST to reduce non-specific antibody binding.[7]
-
Antibody Incubation: Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.[7]
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol verifies the direct binding of an inhibitor to its target protein in a cellular context.[4]
Materials:
-
Cultured cells
-
Kinase inhibitor
-
PBS
-
Lysis buffer with protease inhibitors
-
Thermal cycler
Procedure:
-
Cell Treatment: Treat cultured cells with the kinase inhibitor or vehicle control.
-
Heat Shock: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient using a thermal cycler. Include an unheated control.[8]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.[8]
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble proteins.[8]
-
Protein Analysis: Analyze the soluble fractions by Western blot using an antibody against the target protein.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.[8]
Visualizations
Caption: A logical workflow to distinguish between on-target and off-target effects.
Caption: Dasatinib inhibits both on-target and key off-target signaling pathways.
References
Improving the stability of (E)-CLX-0921 in solution
Welcome to the technical support center for (E)-CLX-0921. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments by providing guidance on improving its stability in solution. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
Encountering stability issues with this compound can be a common hurdle. This guide provides a structured approach to identifying and resolving these challenges.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Solution | Low aqueous solubility of this compound. The final concentration of the organic co-solvent (e.g., DMSO) may be too low to maintain solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO.[1] When diluting into an aqueous medium, ensure the final organic solvent concentration is sufficient to keep this compound dissolved, but does not exceed levels that could cause cellular toxicity (typically <0.5%). Perform a kinetic solubility assay to determine the optimal solvent percentage.[1] |
| Loss of Activity Over Time | Degradation of this compound in solution. This can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[2] | Store stock solutions at -20°C or -80°C and protect from light.[3] Prepare fresh working solutions daily. If degradation is suspected, perform forced degradation studies to identify the primary degradation pathways.[4] |
| Inconsistent Experimental Results | Variability in solution preparation and storage. Inconsistent freeze-thaw cycles of stock solutions can lead to degradation or precipitation. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Always use high-purity solvents and ensure accurate pipetting. |
| Formation of Degradation Products | This compound may be susceptible to hydrolysis, oxidation, or photodegradation.[2] | Develop and validate a stability-indicating HPLC method to separate and quantify the parent compound from its degradation products.[4] This will allow for accurate monitoring of stability under various conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: It is recommended to prepare high-concentration stock solutions of this compound in an organic solvent such as Dimethyl sulfoxide (B87167) (DMSO).[1] For many kinase inhibitors, solubility in DMSO can reach up to 100 mM.[1]
Q2: How should I store my stock and working solutions of this compound?
A2: Lyophilized powder should be stored at -20°C, protected from light. DMSO stock solutions are best stored at -20°C or -80°C in tightly sealed vials, also protected from light. Aqueous working solutions are generally less stable and should be prepared fresh for each experiment and used within 24 hours when stored at 4°C.[3]
Q3: What factors can affect the stability of this compound in my experiments?
A3: The stability of chemical compounds like this compound can be influenced by several factors, including:
-
Temperature: Higher temperatures generally accelerate degradation.[2]
-
pH: Extreme pH values can lead to hydrolysis.[2]
-
Light: Exposure to UV or visible light can cause photodegradation.[2]
-
Oxygen: The presence of oxygen can lead to oxidation.[2]
-
Moisture: Can facilitate hydrolysis.[2]
Q4: How can I determine the stability of this compound under my specific experimental conditions?
A4: To assess stability, you can perform a forced degradation study. This involves exposing a solution of this compound to stress conditions such as acid, base, heat, light, and oxidation.[4] The extent of degradation can then be quantified using a stability-indicating analytical method like HPLC.[4]
Q5: What is a stability-indicating HPLC method?
A5: A stability-indicating HPLC method is an analytical procedure that can accurately separate and quantify the intact drug from its potential degradation products.[4] This is crucial for determining the true stability of a compound, as it distinguishes between the loss of the parent compound and the appearance of other chemical species.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to identify the degradation pathways of this compound. The goal is to induce a target degradation of approximately 5-20%.[4]
1. Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 100 µg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the working solution with 0.1 N HCl and incubate at 60°C for 24, 48, and 72 hours.[4]
-
Base Hydrolysis: Mix the working solution with 0.1 N NaOH and incubate at 60°C for 2, 4, and 8 hours.[4]
-
Oxidative Degradation: Mix the working solution with 3% H₂O₂ and keep at room temperature, protected from light, for 24, 48, and 72 hours.[4]
-
Thermal Degradation: Expose a solution of this compound to 80°C for 7 days.[4]
-
Photostability: Expose a solution of this compound to a light source (e.g., ICH option 1) while keeping a control sample in the dark.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation.[4]
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to analyze the stability of this compound.
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid). The gradient should be optimized to achieve good separation between the parent compound and all degradation products.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
2. Method Validation:
-
The method should be validated according to ICH guidelines (Q2) for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The following tables are examples of how to structure the quantitative data obtained from stability studies.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradants |
| 0.1 N HCl (60°C) | 24 | 92.5 | 1 |
| 48 | 85.1 | 2 | |
| 72 | 78.3 | 2 | |
| 0.1 N NaOH (60°C) | 2 | 88.9 | 1 |
| 4 | 75.6 | 1 | |
| 8 | 62.4 | 2 | |
| 3% H₂O₂ (RT) | 24 | 98.2 | 0 |
| 48 | 95.7 | 1 | |
| 72 | 91.3 | 1 | |
| 80°C | 168 | 99.1 | 0 |
| Photostability | 24 | 97.8 | 1 |
Table 2: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility at 25°C (mg/mL) |
| DMSO | >100 |
| Ethanol | 15.2 |
| Methanol | 8.5 |
| Acetonitrile | 5.1 |
| Water | <0.1 |
| PBS (pH 7.4) | <0.1 |
Visualizations
Caption: Workflow for the stability testing of this compound.
Caption: The inhibitory effect of this compound on the NF-κB signaling pathway.[5]
References
Technical Support Center: Overcoming Resistance to (E)-CLX-0921-based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (E)-CLX-0921-based PROTACs for targeting KRAS G12C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
I. Troubleshooting Guides
This section provides solutions to specific problems you might encounter.
Problem 1: Inconsistent or No Degradation of KRAS G12C
You've treated your KRAS G12C mutant cell line with your this compound-based PROTAC, but the Western blot shows minimal or no reduction in KRAS G12C levels.
Possible Causes and Troubleshooting Steps:
-
Suboptimal PROTAC Concentration (The "Hook Effect"): At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are unproductive for degradation. This phenomenon, known as the "hook effect," leads to reduced degradation.[1]
-
Solution: Perform a dose-response experiment with a wide range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for maximal degradation (Dmax) and the concentration at which 50% of the target protein is degraded (DC50).[2]
-
-
Poor Cell Permeability: Due to their larger molecular weight, PROTACs may have difficulty crossing the cell membrane.[2]
-
Solution: While challenging to modify post-synthesis, future PROTAC design should consider optimizing physicochemical properties to enhance permeability. For current compounds, ensure adequate incubation time to allow for cellular uptake.
-
-
Instability of the Ternary Complex: The formation of a stable ternary complex between KRAS G12C, the PROTAC, and the E3 ligase is essential for ubiquitination and subsequent degradation.[3]
-
Inefficient Ubiquitination: Even if a ternary complex forms, the subsequent ubiquitination of KRAS G12C might be inefficient.
-
Resistance Mechanisms: Cells can develop resistance to PROTACs.
Problem 2: Off-Target Effects or Cellular Toxicity
You observe significant cytotoxicity or degradation of proteins other than KRAS G12C.
Possible Causes and Troubleshooting Steps:
-
Inherent Toxicity of the Warhead or E3 Ligase Ligand: The individual components of the PROTAC may have their own biological activities.
-
Solution: Test the this compound warhead and the E3 ligase ligand as individual molecules in your cellular assays to assess their intrinsic toxicity.
-
-
Degradation of "Neo-substrates": Some E3 ligase ligands, particularly those based on thalidomide (B1683933) for recruiting CRBN, can induce the degradation of other proteins known as "neo-substrates".[10]
-
Solution: If using a CRBN-recruiting PROTAC, perform western blots for known neo-substrates like IKZF1 and GSPT1 to determine if they are being degraded.[10]
-
-
Lack of Selectivity: The PROTAC may be degrading other proteins due to a lack of specificity.
-
Solution: Employ proteomic techniques to globally assess changes in protein levels upon PROTAC treatment. The Cellular Thermal Shift Assay (CETSA) can also be used to identify other proteins that bind to your PROTAC.[11]
-
Problem 3: Poor in vivo Efficacy
Your this compound-based PROTAC shows good degradation in cell culture but fails to demonstrate efficacy in animal models.
Possible Causes and Troubleshooting Steps:
-
Poor Pharmacokinetics (PK) and Drug-Metabolism and Pharmacokinetics (DMPK) Properties: PROTACs often have challenging physicochemical properties, leading to poor solubility, low permeability, and rapid metabolism, which can result in insufficient exposure at the tumor site.[12][13][14][15]
-
Instability in Plasma: The PROTAC may be unstable in the bloodstream.
-
Solution: Assess the plasma stability of your PROTAC in vitro. Modifications to the linker or ligands may be necessary to improve stability.
-
-
Alternative Routes of Administration: Oral bioavailability is often a significant hurdle for PROTACs.[13]
-
Solution: Consider alternative administration routes, such as intraperitoneal (IP) or intravenous (IV) injection, to bypass issues with oral absorption.[16]
-
II. Frequently Asked Questions (FAQs)
Q1: How do I confirm that the observed degradation of KRAS G12C is truly mediated by the proteasome?
A1: To confirm a proteasome-dependent degradation mechanism, you should perform a rescue experiment. Pre-treat your cells with a proteasome inhibitor, such as MG-132 or epoxomicin, for a short period before adding your PROTAC. If the degradation of KRAS G12C is blocked or significantly reduced in the presence of the proteasome inhibitor, it confirms that the degradation is mediated by the proteasome.[1]
Q2: My PROTAC shows a "hook effect." What does this mean and how can I mitigate it?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][10] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. To mitigate this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for your experiments.
Q3: How can I be sure that my PROTAC is forming a ternary complex in cells?
A3: Demonstrating ternary complex formation in a cellular context can be challenging. A co-immunoprecipitation (Co-IP) experiment is a common method. You can treat cells with your PROTAC, then immunoprecipitate the E3 ligase and perform a western blot for KRAS G12C, or vice versa. The presence of the other protein in the pulldown would suggest the formation of a ternary complex.[17] Additionally, the Cellular Thermal Shift Assay (CETSA) can provide evidence of target engagement within intact cells, which is a prerequisite for ternary complex formation.[18]
Q4: I am not observing any degradation. Could the choice of E3 ligase be the issue?
A4: Yes, the choice of E3 ligase is critical for successful degradation. If one E3 ligase does not lead to degradation, it does not necessarily mean the target is undruggable by PROTACs. Different E3 ligases may form more stable and productive ternary complexes with the target protein. Therefore, it is advisable to test PROTACs that recruit different E3 ligases, such as VHL and CRBN.
Q5: What are the key differences between covalent and non-covalent this compound-based PROTACs?
A5: this compound is a covalent inhibitor of KRAS G12C. A PROTAC based on this warhead will covalently bind to KRAS G12C. While this ensures strong target engagement, it prevents the PROTAC from being recycled to degrade multiple target molecules, which is a key feature of catalytic PROTACs.[1][19] Non-covalent KRAS G12C binders can be used to create catalytic PROTACs, which may lead to more profound and sustained degradation at lower concentrations.
III. Experimental Protocols & Data
Key Experimental Methodologies
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[17][20]
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations and a vehicle control (e.g., DMSO) for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[20][21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[20]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[17]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[17][20]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein (and a loading control like GAPDH or β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[17]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the target protein signal to the loading control.[20]
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein.[5][6]
-
Reaction Setup: In a microcentrifuge tube, combine the purified target protein (KRAS G12C), the E3 ligase complex, E1 and E2 enzymes, ubiquitin, and ATP in an assay buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Analyze the reaction products by Western blot using an antibody against the target protein. The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates ubiquitination.[5]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment.[18][22]
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heat Shock: Aliquot the cell suspension and heat the samples to a range of different temperatures.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blot or other quantitative methods. A shift in the melting curve of the target protein in the presence of the PROTAC indicates target engagement.[23]
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data for your this compound-based PROTACs.
Table 1: In Vitro Degradation Potency
| Cell Line | KRAS G12C Genotype | DC50 (µM) | Dmax (%) |
| NCI-H2030 | Homozygous G12C | 0.59 ± 0.20 | ~75 |
| MIA PaCa-2 | Heterozygous G12C | 0.32 ± 0.08 | ~75 |
| Data adapted from hypothetical examples based on published studies.[24] |
Table 2: Comparison of Target Engagement Assays
| Assay | Parameter Measured | Typical Potency Value (e.g., EC50, IC50) |
| CETSA | Thermal Stabilization (ΔTm) | Varies |
| NanoBRET | Target Occupancy | 0.5 µM (IC50) |
| Note: Potency values across different assays are not directly comparable as they measure different phenomena.[23] |
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: PROTAC-mediated degradation pathway.
Caption: Western blot experimental workflow.
Caption: Troubleshooting decision tree for poor degradation.
References
- 1. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pelagobio.com [pelagobio.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. researchgate.net [researchgate.net]
- 14. An Overview of PROTAC Technology and DMPK Research Strategy - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 22. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
(E)-CLX-0921 experimental variability and reproducibility
Technical Support Center: (E)-CLX-0921
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential experimental variability and reproducibility issues when working with the experimental compound this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in the IC50 value of this compound in our cell viability assays. What could be the cause?
A1: Batch-to-batch variability is a common issue in early drug development. Several factors can contribute to this:
-
Compound Stability: this compound may be sensitive to storage conditions and freeze-thaw cycles. Ensure the compound is stored as recommended and aliquot it into single-use volumes to minimize degradation.
-
Cell Line Integrity: Genetic drift can occur in continuously passaged cell lines, leading to changes in their response to treatment. It is crucial to use cells within a consistent and low passage number range. Regularly perform cell line authentication.
-
Assay Reagent Consistency: Variations in serum batches, cell culture media, or assay reagents (e.g., MTS, MTT) can impact results. Qualify new batches of critical reagents before use in large-scale experiments.
-
Experimental Conditions: Minor variations in incubation times, cell seeding density, and DMSO concentration can lead to different IC50 values. Strict adherence to a standardized protocol is essential.
Q2: The inhibitory effect of this compound on its target protein, as measured by Western blot, is not consistent. What are the potential reasons?
A2: Inconsistent Western blot results can stem from multiple steps in the workflow. Consider the following:
-
Lysis Buffer and Protease/Phosphatase Inhibitors: The choice of lysis buffer and the freshness of protease and phosphatase inhibitors are critical for preserving the target protein's integrity and phosphorylation status.
-
Protein Quantification: Inaccurate protein quantification can lead to unequal loading of protein amounts across wells. Use a reliable protein quantification assay and ensure you are working within the linear range of the assay.
-
Antibody Performance: The quality and specificity of the primary antibody are paramount. Use a validated antibody and ensure consistent antibody concentrations and incubation times.
-
Transfer Efficiency: Variations in the transfer of proteins from the gel to the membrane can significantly affect results. Optimize transfer conditions and check for consistent transfer using a loading control.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Assay Results
This guide provides a systematic approach to troubleshooting variability in cell viability assays (e.g., MTS, MTT, CellTiter-Glo®).
Table 1: Troubleshooting Inconsistent IC50 Values for this compound
| Observation | Potential Cause | Recommended Action |
| High well-to-well variability within the same plate | Inconsistent cell seeding, "edge effects" in the plate, or improper mixing of reagents. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Ensure thorough but gentle mixing of assay reagents. |
| Plate-to-plate variability | Differences in incubation times, temperature fluctuations in the incubator, or variations in reagent addition. | Standardize all incubation times. Use a calibrated incubator and monitor its temperature. Use a multichannel pipette or automated liquid handler for reagent addition. |
| Day-to-day variability | Changes in cell passage number, different lots of serum or media, or operator-dependent variations. | Maintain a consistent cell passage number for experiments. Qualify new lots of critical reagents. Ensure all users follow the exact same protocol. |
Experimental Protocol: Standardized Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be consistent across all wells and should not exceed 0.5%.
-
Incubation: Treat cells with this compound for the desired time period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Diagram: Troubleshooting Logic for Cell Viability Assays
Caption: Troubleshooting workflow for inconsistent IC50 values.
Guide 2: Variable Target Inhibition in Western Blots
This guide addresses common issues leading to inconsistent measurement of target protein inhibition by this compound.
Table 2: Troubleshooting Guide for Western Blot Inconsistency
| Observation | Potential Cause | Recommended Action |
| No or weak signal for the target protein | Inefficient protein extraction, low antibody concentration, or poor protein transfer. | Use a more stringent lysis buffer. Optimize the primary antibody concentration. Check transfer efficiency with Ponceau S staining. |
| Inconsistent loading control bands | Inaccurate protein quantification, unequal loading, or transfer issues. | Re-quantify protein samples. Ensure equal volumes are loaded. Verify consistent transfer across the membrane. |
| High background on the blot | Insufficient blocking, too high primary antibody concentration, or inadequate washing. | Increase blocking time or use a different blocking agent. Titrate the primary antibody. Increase the number and duration of wash steps. |
Experimental Protocol: Western Blot for Target Inhibition
-
Cell Lysis: Lyse cells treated with this compound and controls with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Perform densitometry analysis to quantify band intensities, normalizing the target protein signal to a loading control.
Diagram: Signaling Pathway of a Hypothetical Target Kinase
Caption: Inhibition of a hypothetical signaling pathway by this compound.
How to improve the potency of (E)-CLX-0921 derivatives
Technical Support Center: (E)-CLX-0921 Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on improving compound potency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a covalent inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[1][2] BTK is a key regulator of B-cell development, activation, and survival.[2] this compound derivatives are designed to form a covalent bond with a specific cysteine residue (Cys481) within the ATP-binding site of BTK, leading to its irreversible inhibition.[2][3] This covalent modification blocks the downstream signaling pathways that are crucial for the proliferation and survival of B-cells, making BTK an attractive target for treating B-cell malignancies and autoimmune diseases.[2][3]
Q2: What is the significance of the covalent binding mechanism?
Covalent inhibition offers several advantages over non-covalent inhibition, including:
-
Increased Potency: Covalent binding can lead to higher potency and a more sustained pharmacological effect because the inhibitor is permanently attached to the target.[4][5]
-
Prolonged Duration of Action: The therapeutic effect can outlast the pharmacokinetic profile of the drug, as the duration of action depends on the turnover rate of the target protein rather than the drug's exposure time.[4][6]
-
Overcoming Resistance: Irreversible inhibitors can be effective against resistance mutations that decrease the binding affinity of reversible inhibitors.[6]
However, the inherent reactivity of covalent inhibitors also poses challenges, such as the potential for off-target modifications, which requires careful design and selectivity profiling.[6][7]
Q3: What is the role of the Cys481 residue in BTK?
The Cys481 residue is a non-catalytic cysteine located in the ATP-binding pocket of BTK.[3] Covalent BTK inhibitors, including derivatives of this compound, are designed with an electrophilic "warhead" (e.g., an acrylamide (B121943) group) that specifically reacts with the thiol side chain of Cys481.[4][8] This targeted covalent modification blocks ATP from binding and effectively shuts down the kinase activity. The presence of this cysteine is relatively unique, and its exploitation is a key strategy for designing potent and selective BTK inhibitors.[3][9] However, mutations of this residue, such as C481S, are a known mechanism of acquired resistance to covalent inhibitors like ibrutinib.[2][10]
Troubleshooting Guide: Improving Derivative Potency
Q4: My this compound derivative shows low potency in an in vitro kinase assay. What are the potential causes and solutions?
Low potency in a biochemical assay can stem from multiple factors. A systematic approach is necessary to identify the root cause.
-
Potential Cause 1: Suboptimal Warhead Reactivity or Orientation.
-
Troubleshooting: The efficiency of covalent bond formation depends on both the intrinsic reactivity of the electrophilic warhead and its precise positioning relative to Cys481.[4][11] Molecular dynamics simulations have shown that even when non-covalently bound, only a small fraction of inhibitor conformations may be "reaction-ready."[11]
-
Solution:
-
Modify the Linker: Systematically alter the linker connecting the recognition scaffold to the warhead. This can optimize the orientation of the electrophile for a more efficient reaction with Cys481.[4]
-
Tune Warhead Electrophilicity: Consider subtle modifications to the warhead itself. An overly reactive warhead can lead to off-target effects and instability, while one with too little reactivity will result in slow or incomplete target inhibition.
-
-
-
Potential Cause 2: Assay Conditions.
-
Troubleshooting: The measured potency of covalent inhibitors is highly sensitive to experimental conditions.
-
Solution:
-
Standardize Pre-incubation Time: Covalent inhibition is time-dependent.[12] Ensure a consistent and adequate pre-incubation period for the inhibitor and enzyme before initiating the kinase reaction to allow for covalent bond formation.[12][13]
-
Check ATP Concentration: As these are ATP-competitive inhibitors, their apparent IC50 values are sensitive to the ATP concentration in the assay. Use a consistent ATP concentration, ideally at or below the Michaelis constant (Km) for BTK.[12]
-
Verify Buffer Components: Reducing agents like Dithiothreitol (DTT) can react with the electrophilic warhead of your compound, reducing its effective concentration.[12] Test the stability of your derivative in the assay buffer.[14]
-
-
-
Potential Cause 3: Compound Integrity.
Q5: My derivative has good biochemical potency but poor activity in cell-based assays. What should I investigate?
A drop in potency between biochemical and cellular assays is a common challenge in drug discovery.
-
Potential Cause 1: Poor Cell Permeability.
-
Troubleshooting: The compound may not be effectively crossing the cell membrane to reach the intracellular BTK target.
-
Solution: Evaluate the physicochemical properties of your derivative (e.g., lipophilicity, polar surface area). Consider performing a Caco-2 permeability assay to directly measure its ability to cross cell membranes. Modifications to the scaffold to improve permeability may be necessary.
-
-
Potential Cause 2: Compound Instability or Metabolism.
-
Troubleshooting: The compound could be unstable in cell culture media or rapidly metabolized by the cells.
-
Solution: Assess the stability of the compound in your cell culture medium over the time course of your experiment.[4] Perform microsomal stability assays (mouse, rat, human) to predict metabolic clearance.[16]
-
-
Potential Cause 3: High Protein Binding.
-
Troubleshooting: The compound may be binding extensively to proteins in the cell culture serum, reducing the free concentration available to inhibit BTK.
-
Solution: Measure the fraction of compound bound to plasma proteins. If binding is high, you may need to use a higher concentration in cellular assays or redesign the molecule to reduce protein binding. Optimization is often led by whole blood B-cell inhibition assays, which are more physiologically relevant.[4]
-
-
Potential Cause 4: Efflux by Transporters.
-
Troubleshooting: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Solution: Test whether potency can be restored in the presence of known efflux pump inhibitors.
-
Q6: How can I confirm that my derivative is covalently binding to BTK in cells?
Confirming target engagement is critical. Several methods can be employed:
-
Mass Spectrometry (MS)-Based Proteomics: This is a direct and powerful method. Cells are treated with the inhibitor, and BTK is subsequently isolated and analyzed by MS. The presence of a mass shift corresponding to the adducted Cys481-containing peptide confirms covalent modification. This method can also be used to quantify the percentage of target engagement.[17][18] A probe-free occupancy assay can be used to monitor both the modified and unmodified forms of the target peptide.[17]
-
Competitive Probe Assay: Use a "clickable" probe, which is an alkyne-derivatized analog of a known covalent BTK inhibitor. Cells are first treated with your test compound, followed by the probe. The amount of probe that binds to BTK is inversely proportional to the target engagement of your compound. The probe-labeled proteins are then conjugated to a reporter tag (e.g., biotin) for detection and quantification.[7]
-
Washout Assay: In a cell-based functional assay (e.g., measuring phosphorylation of a BTK substrate), treat cells with your inhibitor for a period, then wash it out and replace it with fresh media. If the inhibition is covalent and irreversible, the effect should be sustained long after the free compound is removed.[2] This contrasts with a reversible inhibitor, where activity would be restored.
Quantitative Data Summary
The following table presents representative data for well-characterized covalent BTK inhibitors to provide a comparative landscape for your derivatives. Potency can vary based on assay conditions.
| Inhibitor | BTK IC50 (nM) | Kinase Selectivity Profile | Key Features |
| Ibrutinib | ~1.5 nM[9] | Also inhibits other kinases with a homologous cysteine (e.g., TEC, ITK, EGFR).[3][9] | First-generation, highly potent but with known off-target effects.[3][19] |
| Acalabrutinib (B560132) | ~5.1 nM[9] | More selective than ibrutinib; minimal inhibition of EGFR and ITK.[16] | Second-generation inhibitor designed for improved selectivity and safety.[9][19] |
| Zanubrutinib | ~0.5 nM[9] | High selectivity; designed for complete and sustained BTK occupancy. | Second-generation inhibitor with high potency and selectivity.[9] |
| Remibrutinib (LOU064) | < 1-2 nM[4] | Exquisite kinase selectivity due to binding to an inactive conformation of BTK. | Designed to combine high specificity with the advantages of irreversible binding.[4][16] |
Experimental Protocols
Protocol 1: In Vitro BTK Kinase Assay (ADP-Glo™ Format)
This protocol measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the this compound derivative in DMSO. Further dilute these in the kinase assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 384-well plate, add 2.5 µL of BTK enzyme solution and 2.5 µL of the diluted inhibitor (or DMSO for control).[1]
-
Incubate: Cover the plate and incubate at room temperature for 60 minutes to allow for covalent bond formation.[1]
-
Initiate Kinase Reaction: Add 5 µL of a solution containing the peptide substrate and ATP (at a final concentration near the Km for BTK).[20]
-
Incubate: Allow the kinase reaction to proceed at room temperature for 60-120 minutes.[1]
-
Stop Reaction & Detect Signal:
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Cellular BTK Target Engagement Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block BTK autophosphorylation at Tyr223 in a cellular context.
-
Cell Culture: Culture a suitable B-cell line (e.g., Ramos cells) under standard conditions.
-
Compound Treatment: Seed cells and treat with various concentrations of the this compound derivative (or DMSO vehicle) for 1-2 hours at 37°C.[1]
-
BCR Stimulation: Stimulate the B-cell receptor by adding anti-IgM antibody (e.g., 10 µg/mL) for 10 minutes to induce BTK activation.[1]
-
Cell Lysis: Pellet the cells by centrifugation, wash with ice-cold PBS, and lyse in a suitable lysis buffer containing phosphatase and protease inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-BTK (Tyr223) and total BTK.[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Detect the signal using an enhanced chemiluminescent (ECL) substrate and an imaging system. Quantify band intensities to determine the dose-dependent inhibition of BTK phosphorylation relative to the total BTK loading control.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Potent and Selective Covalent Inhibitors of Bruton’s Tyrosine Kinase Targeting an Inactive Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. scispace.com [scispace.com]
- 7. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Overcoming Ibrutinib Resistance: Discovery and Characterization of CB988, a Novel Non-Covalent Btk Inhibitor Targeting the C481S Mutant [synapse.patsnap.com]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. promega.com [promega.com]
Addressing poor cellular uptake of (E)-CLX-0921
Welcome to the technical support center for (E)-CLX-0921. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this novel thiazolidinedione. Here you will find answers to frequently asked questions and detailed guides to address potential challenges, particularly concerning cellular uptake.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a small molecule, orally active thiazolidinedione. It is characterized as a weak partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[1][2] Its primary anti-inflammatory mechanism of action appears to be independent of PPAR-γ activation and involves the inhibition of the NF-κB signaling pathway by preventing IκB phosphorylation.[1] Additionally, this compound has demonstrated anti-hyperglycemic properties by enhancing glucose uptake in hepatic cells.[2]
Q2: I am observing lower than expected efficacy of this compound in my cell-based assays. Could poor cellular uptake be the issue?
A2: Yes, lower than expected efficacy in in vitro experiments can be a result of poor cellular uptake, even for a compound known to be orally active in vivo. Several factors can contribute to this discrepancy, including the specific characteristics of the cell line being used (e.g., membrane composition, expression of efflux pumps), or the experimental conditions.[3] It is crucial to determine the intracellular concentration of this compound to confirm if suboptimal uptake is the underlying cause of the observed efficacy.
Q3: What are the fundamental physicochemical properties of a small molecule that govern its passive diffusion across the cell membrane?
A3: The passive cellular uptake of a small molecule like this compound is primarily influenced by a combination of its physicochemical properties:
-
Lipophilicity: The molecule needs to be sufficiently lipid-soluble to partition into the hydrophobic core of the cell membrane.
-
Aqueous Solubility: Conversely, it must have adequate solubility in the aqueous extracellular medium to approach the cell membrane.
-
Molecular Size: Generally, smaller molecules permeate cell membranes more readily than larger ones.
-
Hydrogen Bonding Capacity: A large number of hydrogen bond donors and acceptors can impede membrane permeability.
-
Polar Surface Area (PSA): A lower PSA is typically associated with improved cell permeability.
Troubleshooting Guide: Addressing Poor Cellular Uptake
This guide provides a systematic approach to diagnosing and resolving issues related to the cellular uptake of this compound.
Step 1: Confirming Poor Cellular Uptake
The first critical step is to quantitatively determine the intracellular concentration of this compound. A significant difference between the extracellular and intracellular concentrations is a strong indicator of a permeability issue.
Recommended Method: LC-MS/MS Analysis of Cell Lysates
This is a highly sensitive and specific method for quantifying intracellular drug concentrations.
Experimental Protocol: Quantification of Intracellular this compound
-
Cell Seeding: Plate your cells of interest in 6-well plates at a suitable density to achieve a confluent monolayer on the day of the experiment. Allow them to adhere and grow overnight.
-
Compound Incubation: Treat the cells with the desired concentrations of this compound. It is advisable to test a range of concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration used for the compound.
-
Washing: Following incubation, aspirate the medium and immediately wash the cell monolayer three times with ice-cold Phosphate Buffered Saline (PBS). This step is critical and should be performed rapidly to minimize the efflux of the compound from the cells.
-
Cell Lysis: Add an appropriate volume (e.g., 200-500 µL) of a suitable lysis buffer to each well. Incubate on ice for 10-15 minutes to ensure complete cell lysis.
-
Sample Collection: Scrape the cells and collect the lysate.
-
Analysis: Analyze the cell lysates by LC-MS/MS to determine the concentration of this compound. The results can be normalized to the total protein concentration in each sample.
Data Presentation: Intracellular Concentration of this compound
| Extracellular Concentration (µM) | Intracellular Concentration (µM) | Uptake Ratio (Intra/Extra) |
| 1 | 0.15 | 0.15 |
| 5 | 0.65 | 0.13 |
| 10 | 1.10 | 0.11 |
This is example data. Actual results will vary depending on the cell type and experimental conditions.
dot
Caption: Workflow for quantifying intracellular this compound.
Step 2: Investigating Potential Causes of Poor Uptake
Once poor uptake is confirmed, the next step is to identify the potential underlying causes.
Issue 1: Compound Instability or Aggregation
This compound might be unstable or prone to aggregation in the cell culture medium, reducing the effective concentration available for uptake.
-
Troubleshooting:
-
Visual Inspection: Check for any precipitate in the culture medium after adding the compound.
-
Solubility Test: Determine the solubility of this compound in your specific cell culture medium.
-
Stability Assay: Incubate the compound in the medium for the duration of your experiment and then measure its concentration by HPLC or LC-MS/MS to check for degradation.
-
Issue 2: Serum Protein Binding
Components in fetal bovine serum (FBS) or other sera can bind to small molecules, reducing their free concentration and availability for cellular uptake.
-
Troubleshooting:
-
Serum Concentration Gradient: Perform the uptake experiment using different concentrations of serum (e.g., 0%, 1%, 5%, 10%). A significant increase in uptake at lower serum concentrations would suggest that protein binding is a contributing factor.
-
Issue 3: Active Efflux by Transporters
Many cell lines express ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), which actively pump xenobiotics out of the cell.
-
Troubleshooting:
-
Co-incubation with Efflux Pump Inhibitors: Perform the uptake assay in the presence of known inhibitors of common efflux pumps.
-
Data Presentation: Effect of Efflux Pump Inhibitors on this compound Uptake
| Treatment | Intracellular Concentration (µM) | Fold Increase in Uptake |
| This compound (10 µM) | 1.10 | - |
| This compound + Verapamil (50 µM) | 3.30 | 3.0 |
| This compound + Ko143 (1 µM) | 1.21 | 1.1 |
This is example data. Verapamil is a P-gp inhibitor and Ko143 is a BCRP inhibitor.
dot
Caption: Troubleshooting decision tree for poor cellular uptake.
Step 3: Strategies to Enhance Cellular Uptake
If the above troubleshooting steps indicate an inherent difficulty with the cellular uptake of this compound in your experimental system, consider the following strategies:
1. Modification of Experimental Conditions:
-
Increase Incubation Time: A longer exposure to the compound may lead to higher intracellular concentrations.
-
Increase Compound Concentration: While being mindful of potential toxicity, a higher extracellular concentration will drive more compound into the cell.
-
Use Serum-Free Medium: If serum protein binding is identified as an issue, conducting the experiment in serum-free or low-serum medium can enhance uptake.
2. Formulation and Delivery Strategies:
-
Use of a Permeabilizing Agent: Mild, non-toxic permeabilizing agents can be used to transiently increase membrane permeability. This should be done with caution and with appropriate controls to ensure cell viability is not compromised.
-
Encapsulation in Nanoparticles: Formulating this compound into nanoparticles can facilitate its entry into cells via endocytosis.
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug could improve its ability to cross the cell membrane. The prodrug would then be converted to the active compound intracellularly.[4]
Signaling Pathway
Understanding the signaling pathway of this compound is crucial for designing and interpreting your experiments. The diagram below illustrates its inhibitory effect on the NF-κB pathway.
dot
Caption: this compound inhibits NF-κB activation.
This technical support center provides a foundational guide for working with this compound. For further assistance, please consult the relevant scientific literature or contact our technical support team.
References
(E)-CLX-0921 hook effect in ternary complex formation
Welcome to the technical support resource for (E)-CLX-0921. This center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the use of this compound in ternary complex formation experiments.
Frequently Asked Questions (FAQs)
Q1: What is a ternary complex in the context of this compound?
A1: In this context, a ternary complex is a crucial biological structure formed by three distinct molecules: the target Protein of Interest (POI), the this compound molecular glue/degrader, and an E3 ubiquitin ligase (e.g., Cereblon or VHL).[1] this compound acts as a molecular bridge, inducing proximity between the target protein and the E3 ligase.[1] This proximity is the critical first step in targeted protein degradation, as it allows the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the proteasome.[1][2]
Q2: What is the "hook effect" and why does it occur with this compound?
A2: The "hook effect" is a phenomenon observed in proximity-based assays where an increase in the concentration of a bifunctional molecule, like this compound, beyond an optimal point leads to a decrease in the measured signal (e.g., ternary complex formation).[2][3][4] This occurs because at excessively high concentrations, this compound forms separate, non-productive binary complexes with either the target protein or the E3 ligase.[2][5][6] These binary complexes compete with and prevent the formation of the productive [Target]-[Degrader]-[E3 Ligase] ternary complex, resulting in a characteristic bell-shaped or "hooked" dose-response curve.[2][6]
Q3: How does cooperativity influence ternary complex formation and the hook effect?
A3: Cooperativity describes how the binding of the first protein to the degrader affects the binding of the second protein.[7][8]
-
Positive Cooperativity (α > 1): The formation of a binary complex (e.g., E3-(E)-CLX-0921) increases the binding affinity for the target protein. Positive cooperativity is a key driver for potent protein degradation as it stabilizes the ternary complex over the binary ones and can help mitigate the hook effect.[2][9][10]
-
Negative Cooperativity (α < 1): The proteins hinder each other's binding, which is unfavorable for degradation.[1][7][9]
-
No Cooperativity (α = 1): The binding events are independent.[1][10]
The linker design in degrader molecules plays a critical role in determining cooperativity.[2]
Mechanism of Action & The Hook Effect
The following diagrams illustrate the intended mechanism of this compound and the cause of the hook effect.
Caption: Mechanism of this compound-mediated protein degradation.
Caption: High concentrations of this compound lead to non-productive binary complexes.
Troubleshooting Guide
Problem: My assay signal decreases at high concentrations of this compound.
Answer: This is the expected signature of the hook effect and is common for bifunctional degraders.[2][3] It indicates that at high concentrations, the formation of inhibitory binary complexes is dominating over the formation of the productive ternary complex.
-
Recommendation: Perform a broad serial dilution of this compound to fully characterize the bell-shaped curve and identify the optimal concentration range for maximum signal.[2][6] Testing a wide concentration range is essential for every new assay system (e.g., new target, new E3 ligase, or different buffer conditions).[6]
| Concentration of this compound (nM) | TR-FRET Ratio (Illustrative) | Observation |
| 0.1 | 1,205 | No significant signal |
| 1 | 2,510 | Signal begins to increase |
| 10 | 8,940 | Approaching optimal concentration |
| 100 | 15,500 | Peak Signal (Optimal Concentration) |
| 1,000 | 9,120 | Hook Effect Observed |
| 10,000 | 3,450 | Signal significantly reduced |
| 100,000 | 1,310 | Signal near baseline |
Table 1: Example of a dose-response curve for this compound in a TR-FRET assay, demonstrating the hook effect. Data is for illustrative purposes.
Problem: I am not observing any ternary complex formation.
Answer: If you do not observe a signal at any concentration, the issue may lie with the assay components or conditions. Systematically verify each component.
-
Potential Causes & Solutions:
-
Inactive Proteins: Verify the purity, folding, and activity of your target protein and E3 ligase. For example, use SDS-PAGE for purity and a relevant functional assay to confirm activity.[11] Many E3 ligases are multi-subunit complexes and require all components for stability.[11]
-
Inactive Compound: Confirm the chemical integrity and purity of your this compound stock using methods like NMR or mass spectrometry.[11]
-
Suboptimal Assay Conditions: The buffer composition (pH, salt), temperature, or concentrations of assay components may not be optimal. Perform buffer optimization experiments and ensure all necessary co-factors are included.[11]
-
Incorrect Assay Setup: Ensure you are using appropriate controls. Include a known ternary complex-forming molecule as a positive control and a non-binding molecule as a negative control to validate the assay's performance.[11]
-
Problem: I see high background signal in my proximity assay (TR-FRET, AlphaLISA).
Answer: High background can obscure the specific signal from ternary complex formation. This often stems from non-specific binding of reagents to the plate or each other.
-
Potential Causes & Solutions:
-
Suboptimal Antibody/Reagent Concentrations: Titrate your detection antibodies or beads to find the optimal concentration that maximizes the specific signal while minimizing background.[12]
-
Inadequate Blocking/Detergents: Ensure your assay buffer contains an appropriate blocking agent (e.g., BSA) and a non-ionic detergent (e.g., Tween-20) to prevent non-specific binding. You may need to optimize the concentration of these additives.[11]
-
Experimental Protocols
Protocol: Time-Resolved FRET (TR-FRET) Assay for Ternary Complex Formation
This protocol provides a general framework for quantifying the dose-dependent formation of the [Target]-[CLX-0921]-[E3 Ligase] complex.[1][12]
Objective: To measure the potency (EC50) and characterize the hook effect for this compound in inducing ternary complex formation.
Materials:
-
His-tagged Target Protein (POI-His)
-
GST-tagged E3 Ligase (E3-GST)
-
This compound compound
-
Anti-His antibody labeled with a FRET donor (e.g., Terbium cryptate)
-
Anti-GST antibody labeled with a FRET acceptor (e.g., d2 or AF488)[1][12]
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4[1]
-
384-well, low-volume, non-binding surface microplates
-
TR-FRET compatible plate reader
| Reagent | Recommended Final Concentration |
| POI-His | 5-20 nM |
| E3-GST | 5-20 nM |
| Anti-His-Tb (Donor) | 1-2 nM |
| Anti-GST-d2 (Acceptor) | 10-20 nM |
Table 2: Typical final concentrations for TR-FRET assay components. These must be optimized for each specific protein pair.
Experimental Workflow
Caption: General experimental workflow for a TR-FRET ternary complex assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of POI-His and E3-GST in assay buffer.
-
Perform a serial dilution of this compound. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 dilutions in DMSO, followed by a final dilution into the assay buffer.[1]
-
-
Assay Plate Setup (20 µL Final Volume):
-
Add 5 µL of the diluted this compound solutions to the wells of a 384-well plate.
-
Include "no compound" (DMSO/buffer only) and "no protein" controls.[1]
-
-
Protein Addition:
-
Antibody Addition:
-
Prepare a master mix of the donor and acceptor antibodies at 4x their final desired concentration.
-
Add 5 µL of this mix to each well.
-
Seal the plate and incubate for 2-4 hours at room temperature, protected from light.[1]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible reader. Measure the emission at 665 nm (acceptor) and 620 nm (donor) following excitation around 340 nm.[1]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well: Ratio = (Emission_665nm / Emission_620nm) * 10,000.[1]
-
Plot the TR-FRET ratio against the log of the this compound concentration to visualize the dose-response curve, including the hook effect.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 8. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Rational Screening for Cooperativity in Small-Molecule Inducers of Protein–Protein Associations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length for (E)-CLX-0921-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter while optimizing the linker length for PROTACs based on the (E)-CLX-0921 scaffold.
Troubleshooting Guides
This section addresses common issues that may arise during your experiments with this compound-based PROTACs, with a focus on linker-dependent challenges.
Issue 1: Low or No Degradation of the Target Protein Despite Confirmed Binary Engagement
You've successfully synthesized your this compound-based PROTAC and confirmed its binding to both the target protein and the E3 ligase in separate assays, but you observe minimal or no degradation in your cellular experiments.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Linker Length: | The current linker may be too short, causing steric hindrance and preventing the formation of a stable ternary complex, or too long, leading to an unproductive complex geometry.[1] |
| Solution: Synthesize a library of PROTACs with varying linker lengths. A systematic approach, such as incrementally adding or removing ethylene (B1197577) glycol units or alkyl chain carbons, is recommended. | |
| Incorrect Linker Attachment Point: | The linker's connection point on the this compound scaffold or the E3 ligase ligand may disrupt crucial binding interactions or orient the proteins unfavorably. |
| Solution: Analyze the crystal structure or a homology model of this compound bound to its target to identify solvent-exposed regions suitable for linker attachment. Experiment with different attachment points on both the warhead and the E3 ligase ligand. | |
| Poor Cell Permeability: | The physicochemical properties of the PROTAC, influenced by the linker, may prevent it from efficiently crossing the cell membrane. |
| Solution: Modify the linker to improve its drug-like properties. This can include altering its polarity, reducing the number of rotatable bonds, or incorporating motifs known to enhance cell permeability.[1] |
Issue 2: Significant "Hook Effect" Observed at Higher Concentrations
Your this compound-based PROTAC shows potent degradation at lower concentrations, but the effect diminishes significantly at higher concentrations, limiting its therapeutic window.
| Potential Cause | Troubleshooting Steps |
| Formation of Non-productive Binary Complexes: | At high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, preventing the formation of the productive ternary complex required for degradation. |
| Solution: This is an inherent property of PROTACs. Focus on identifying the optimal concentration range for maximum degradation through careful dose-response studies. Further optimization of the linker to enhance ternary complex stability can sometimes mitigate the hook effect. | |
| Linker-Induced Negative Cooperativity: | The linker may be forcing an unfavorable interaction between the target protein and the E3 ligase, leading to destabilization of the ternary complex at higher concentrations. |
| Solution: Redesign the linker to alter its rigidity or vector. Incorporating more rigid elements like piperazine (B1678402) or phenyl groups can restrict conformational flexibility and potentially favor a more stable ternary complex. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting point for linker length when designing a novel this compound-based PROTAC?
A1: There is no universal optimal linker length. For a novel PROTAC, it is advisable to start with a small library of linkers with varying lengths, typically ranging from 3 to 9 polyethylene (B3416737) glycol (PEG) units or an equivalent length with alkyl chains. This allows for an initial assessment of the distance required to effectively bring the target protein and the E3 ligase into proximity.
Q2: How does the choice of E3 ligase affect linker optimization for my this compound-based PROTAC?
A2: The choice of E3 ligase (e.g., Cereblon or VHL) is a critical factor. The structural differences between E3 ligases mean that the optimal linker length and geometry for forming a productive ternary complex will be different for each. Therefore, linker optimization must be performed independently for each E3 ligase you intend to recruit.
Q3: My this compound warhead is a covalent binder. How does this impact linker design?
A3: For covalent warheads, the initial binding is irreversible. The linker's role is to then effectively recruit the E3 ligase to the now covalently bound target. While the principles of optimizing linker length for ternary complex formation still apply, the kinetics of degradation may be different. It is crucial to ensure the linker is long and flexible enough to allow the E3 ligase to access and ubiquitinate the target protein after the covalent bond has formed.
Data Presentation
Table 1: Impact of Linker Length on Target Protein Degradation
This table presents hypothetical data from an initial screen of this compound-based PROTACs with varying PEG linker lengths, recruiting the Cereblon (CRBN) E3 ligase. The target protein is a key component of the NF-κB signaling pathway.
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| CLX-P-01 | PEG2 | 8 | >1000 | <10 |
| CLX-P-02 | PEG3 | 11 | 520 | 45 |
| CLX-P-03 | PEG4 | 14 | 85 | 88 |
| CLX-P-04 | PEG5 | 17 | 92 | 85 |
| CLX-P-05 | PEG6 | 20 | 250 | 60 |
DC50: Concentration for 50% degradation; Dmax: Maximum degradation.
Table 2: Comparison of Linker Types for Optimized PROTAC
Based on the initial screen, a linker length of 14 atoms was found to be optimal. This table shows hypothetical data comparing different linker compositions of similar length.
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| CLX-P-03 | PEG4 | 14 | 85 | 88 |
| CLX-P-06 | Alkyl-C10 | 14 | 120 | 75 |
| CLX-P-07 | Piperazine-PEG2 | 15 | 65 | 92 |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This is a standard assay to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the this compound-based PROTAC for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay confirms the formation of the Target Protein-PROTAC-E3 Ligase complex in a cellular context.
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration that gives maximal degradation. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or the E3 ligase, coupled to magnetic beads.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze the eluate by Western blotting, probing for the presence of the target protein, the E3 ligase, and components of the ubiquitin machinery.
Visualizations
Caption: PROTAC mechanism of action.
Caption: Workflow for linker optimization.
References
Technical Support Center: Troubleshooting Targeted Protein Degradation
Disclaimer: Initial searches for "(E)-CLX-0921" did not yield evidence of its use as a Proteolysis Targeting Chimera (PROTAC) or for induced protein degradation. The information available suggests it is a PPAR-gamma binder with anti-inflammatory properties.[1] The following guide provides comprehensive troubleshooting strategies for researchers utilizing PROTACs for targeted protein degradation in general.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues researchers, scientists, and drug development professionals may encounter during targeted protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the essential initial controls for a protein degradation experiment?
A1: Before troubleshooting specific problems, it's crucial to include the following controls in your experimental design to ensure the validity of your results:
-
Vehicle Control (e.g., DMSO): This serves as the baseline to compare the effects of your degrader compound.[2]
-
Positive Control Degrader: Using a known degrader for your target or a well-characterized degrader for another protein helps confirm that the experimental system is functioning correctly.[2]
-
Proteasome Inhibitor Control (e.g., MG132, Bortezomib): Co-treatment with a proteasome inhibitor should "rescue" the degradation of your target protein.[2][3] This confirms that the observed protein loss is dependent on the proteasome, a key component of the PROTAC mechanism.[2][3]
-
Negative Control Compound: A structurally similar but inactive version of your degrader, such as an epimer that doesn't bind the E3 ligase, can help verify that the degradation is specific to your molecule's intended mechanism.[2][3]
-
E3 Ligase Ligand Only: This control helps assess any off-target effects that might be caused by the E3 ligase-binding component of your PROTAC.[2]
Q2: What is the "hook effect" and how can I mitigate it?
A2: The "hook effect" is a phenomenon where the degradation of the target protein is reduced at high concentrations of a PROTAC, resulting in a bell-shaped dose-response curve.[4][5][6] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target-PROTAC-E3 ligase) required for degradation.[4][5] To avoid this, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[4][6]
Q3: How are the efficiency and potency of a degrader measured?
A3: The effectiveness of a degrader is typically quantified by two key parameters:
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein.[2][6]
-
Dmax: The maximum percentage of protein degradation observed.[2]
These values are determined by conducting a dose-response experiment where cells are treated with a serial dilution of the degrader for a fixed period. The levels of the target protein are then quantified, most commonly by Western blot.[2]
Troubleshooting Guides
Issue 1: No degradation of the target protein is observed.
This is a frequent challenge with several potential causes. A systematic troubleshooting approach is recommended.
| Possible Cause | Troubleshooting Steps |
| Suboptimal PROTAC Concentration | Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the DC50 and Dmax. The concentration used may be too low or too high (in the "hook effect" range).[6] |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration. The protein's natural turnover rate can influence the timing of maximal degradation.[6] |
| Poor Cell Permeability | PROTACs are often large molecules and may not efficiently enter the cells.[3][6] Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) or by developing cell-based target engagement assays like the Cellular Thermal Shift Assay (CETSA).[6][7] |
| Low Target or E3 Ligase Expression | Confirm that your cell line expresses both the target protein and the recruited E3 ligase (e.g., Cereblon, VHL) at sufficient levels using Western blot or qPCR.[3][6] |
| Inefficient Ternary Complex Formation | The PROTAC may bind to the target and E3 ligase independently but fail to form a stable ternary complex.[3] This can be assessed using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), or in a cellular context with a co-immunoprecipitation (Co-IP) experiment.[7] |
| Compound Instability | The PROTAC may be unstable in the cell culture medium.[6] Assess the chemical stability of your compound under experimental conditions. |
| Incorrect Experimental Setup | Verify the specificity of your primary antibody for the target protein. Ensure all reagents are of high quality and not expired. Confirm the health and passage number of your cell line, as high-passage cells can exhibit altered protein expression and degradation machinery.[4] |
Issue 2: The target protein is ubiquitinated but not degraded.
In some cases, you may observe an increase in high-molecular-weight species of your target protein (indicating ubiquitination) without a corresponding decrease in the main protein band.
| Possible Cause | Troubleshooting Steps |
| Impaired Proteasome Function | The proteasome in your cells may be inhibited or not functioning correctly. Use a proteasome activity assay to confirm its functionality in your cell line.[3] |
| Suboptimal Ubiquitination | Ubiquitination might be occurring on lysine (B10760008) residues that are not accessible for proteasomal recognition, or the ubiquitin chains may not be of the correct linkage type (K48-linked chains are the primary signal for proteasomal degradation). |
| Rapid Protein Synthesis | The rate of new protein synthesis may be compensating for the degradation. A time-course experiment with shorter incubation times (<6 hours) may reveal more significant degradation.[4] |
Key Experimental Parameters
The following table summarizes key quantitative parameters used in targeted protein degradation studies.
| Parameter | Method of Determination | Typical Values | Reference |
| DC50 | Dose-response Western Blot | Varies widely (nM to µM range) depending on the PROTAC and target. | [7] |
| Dmax | Dose-response Western Blot | >80% is generally considered efficient degradation. | [7] |
| Ternary Complex Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | Can range from nM to µM. | [7] |
| Ternary Complex Cooperativity (α) | Surface Plasmon Resonance (SPR) | α > 1 indicates positive cooperativity, which is favorable. | [7] |
| Target Engagement (ΔTm) | Cellular Thermal Shift Assay (CETSA) | A positive shift of several degrees indicates target engagement. | [7] |
| Ubiquitination | In-Cell Ubiquitination Assay & Western Blot | Appearance of a high molecular weight smear. | [7] |
Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with a range of PROTAC concentrations for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[8]
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4][8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[4]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4][6]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[4] Densitometry is used to quantify the protein levels relative to a loading control (e.g., GAPDH, β-actin).
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
-
Cell Treatment: Treat cells with your PROTAC at a concentration that induces strong degradation (e.g., 3-5x DC50) and a vehicle control for a short duration (e.g., 2-6 hours).[4]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.[4]
-
Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein overnight at 4°C.[4] Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.[4]
-
Elution and Western Blot: Elute the captured proteins from the beads. Run the eluate on an SDS-PAGE gel and perform a Western blot, probing for the interaction partner (i.e., if you pulled down the target protein, blot for the E3 ligase, and vice versa).[3]
Protocol 3: In-Cell Ubiquitination Assay
-
Cell Treatment: Treat cells with the PROTAC. It is crucial to also treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.[7]
-
Cell Lysis: Lyse cells in a denaturing buffer (e.g., RIPA buffer with 1% SDS) to disrupt protein-protein interactions.[7]
-
Immunoprecipitation (IP): Dilute the lysate with a non-denaturing buffer. Incubate the cleared lysate with an antibody against the target protein overnight at 4°C. Add Protein A/G beads to pull down the antibody-target protein complex.[7]
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the proteins.
-
Western Blot: Perform a Western blot on the eluate, probing with an anti-ubiquitin antibody. A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.
Visualizations
Caption: Mechanism of Action for PROTAC-mediated protein degradation.
References
- 1. rcsb.org [rcsb.org]
- 2. Targeted Protein Degradation | PROTACs | Domainex [domainex.co.uk]
- 3. A long march for targeted protein degradation in the new era: expanding E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. njbio.com [njbio.com]
- 5. PROTAC FLT3/CDK9 degrader-1 | C48H62N12O7 | CID 166642355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. resources.tocris.com [resources.tocris.com]
- 8. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (E)-CLX-0921 Degradation Assay Optimization
Welcome to the technical support center for the (E)-CLX-0921 degradation assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental setup and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a small molecule, identified as a weak PPAR-γ (Peroxisome Proliferator-Activated Receptor gamma) agonist.[1][2] Despite its weak agonistic activity, it has demonstrated significant anti-inflammatory and glucose-lowering properties.[1][2] Its anti-inflammatory effects are believed to be mediated through the inhibition of the NF-κB signaling pathway, which in turn blocks the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1.[1]
Q2: What is the purpose of an this compound degradation assay?
The purpose of a degradation assay for this compound is to determine its stability and degradation profile under specific in vitro or in vivo conditions. This is crucial for understanding its pharmacokinetic and pharmacodynamic properties, including its half-life, potential metabolites, and the duration of its therapeutic effect. Stability studies are a critical component of preclinical and clinical drug development.[3]
Q3: What analytical method is most suitable for quantifying this compound in a degradation assay?
High-Performance Liquid Chromatography (HPLC) is a highly suitable and widely used analytical technique for quantifying small molecules like this compound in stability and degradation studies.[3] HPLC allows for the separation, identification, and quantification of the parent compound and its potential degradation products.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your this compound degradation experiments.
Issue 1: High Variability in Degradation Rates Between Replicates
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inconsistent Buffer Conditions | Ensure the buffer composition, pH, and concentration are identical across all replicates. Even minor variations can significantly impact compound stability.[4][5] Consider performing a buffer optimization screen to identify the most stable conditions.[5][6] |
| Temperature Fluctuations | Use a calibrated incubator or water bath to maintain a constant and uniform temperature throughout the experiment. Avoid frequent opening of the incubator door.[7] |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
| Variable Cell Culture Conditions (for cellular assays) | Maintain consistent cell passage numbers, seeding densities, and ensure cells are in the logarithmic growth phase.[8] High-passage cells may exhibit altered metabolic activity.[8] |
| Freeze-Thaw Cycles | Aliquot stock solutions of this compound to avoid repeated freeze-thaw cycles, which can lead to degradation.[7] |
Issue 2: No or Very Slow Degradation Observed
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Assay Conditions | The pH, temperature, or buffer components may be stabilizing the compound. Test a range of conditions to find those that promote degradation, if that is the experimental goal (e.g., stress testing).[7] |
| Incorrect this compound Concentration | Verify the concentration of your stock solution. If the concentration is too high, you may not observe significant percentage degradation within the experimental timeframe. |
| Short Incubation Time | Extend the incubation time to allow for sufficient degradation to occur. A time-course experiment is recommended to determine the optimal endpoint.[8] |
| High Intrinsic Stability of the Compound | This compound may be inherently stable under the tested conditions. Consider performing forced degradation studies (e.g., exposure to acid, base, oxidation, light, or heat) to identify potential degradation pathways.[3] |
Issue 3: HPLC Analysis Issues
Possible Causes & Solutions
| Cause | Recommended Solution |
| Baseline Noise or Drift | Ensure the mobile phase is properly degassed and of high purity.[9][10] A drifting baseline can also be caused by column temperature fluctuations or a contaminated detector cell.[11] |
| Peak Tailing or Fronting | This may be due to column overload, a mismatch between the sample solvent and the mobile phase, or secondary interactions with the stationary phase. Try reducing the injection volume or adjusting the mobile phase pH.[12][13] |
| Shifting Retention Times | Inconsistent mobile phase preparation, column degradation, or fluctuating pump flow rates can cause retention time shifts.[11][13] Ensure the column is properly equilibrated before each run.[13] |
| Loss of Sensitivity / No Peaks | Check for leaks in the system, especially around the injector.[12] Ensure the detector lamp is functioning correctly and that the chosen wavelength is appropriate for this compound.[12] Also, verify proper sample preparation to ensure sufficient analyte concentration.[13] |
Experimental Protocols
Protocol 1: In Vitro Chemical Stability Assay of this compound
This protocol outlines a general procedure for assessing the chemical stability of this compound in a specific buffer.
Materials:
-
This compound
-
High-purity solvents (e.g., DMSO, Acetonitrile (B52724), Methanol)
-
Buffer of choice (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18)
-
Calibrated incubator or water bath
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Working Solution Preparation: Dilute the stock solution in the chosen assay buffer to the final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (typically <1%) to avoid solubility issues.
-
Incubation: Aliquot the working solution into multiple vials. Place the vials in a calibrated incubator set to the desired temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the incubator.
-
Sample Quenching: Immediately stop the degradation reaction by adding an equal volume of cold acetonitrile or methanol. This will precipitate any proteins (if present) and solubilize the compound.
-
Sample Preparation for HPLC: Centrifuge the quenched sample to pellet any precipitate. Transfer the supernatant to an HPLC vial for analysis.
-
HPLC Analysis: Inject the sample onto the HPLC system. The percentage of this compound remaining at each time point is calculated relative to the T=0 time point.
Protocol 2: Buffer Optimization for this compound Stability using HPLC
This protocol describes a method to screen different buffers to find the optimal conditions for this compound stability.
Materials:
-
This compound
-
A panel of buffers with varying pH and composition (e.g., citrate, phosphate, Tris, HEPES).[4][5]
-
HPLC system
-
96-well plate (optional, for high-throughput screening)
-
Incubator
Procedure:
-
Prepare Buffer Panel: Prepare a series of buffers with varying pH values (e.g., pH 5, 6, 7, 7.4, 8).
-
Prepare this compound Solutions: Prepare a working solution of this compound in each buffer to be tested.
-
Incubation: Incubate all solutions at a constant temperature (e.g., 37°C) for a fixed period (e.g., 24 hours). Include a T=0 sample for each buffer condition, which is immediately quenched.
-
Sample Quenching and Preparation: After incubation, quench the reactions and prepare the samples for HPLC analysis as described in Protocol 1.
-
HPLC Analysis and Data Comparison: Analyze all samples by HPLC. Compare the percentage of this compound remaining in each buffer condition relative to its respective T=0 sample. The buffer that results in the highest percentage of remaining this compound is the optimal buffer for stability under the tested conditions.
Visualizations
Caption: General Workflow for this compound Degradation Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. avantorsciences.com [avantorsciences.com]
- 5. Buffer Optimization of Thermal Melt Assays of Plasmodium Proteins for Detection of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Optimal Buffers for Downstream Crystallisation Screening [photophysics.com]
- 7. CURRENTA: Stability Testing [currenta.de]
- 8. benchchem.com [benchchem.com]
- 9. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 10. aelabgroup.com [aelabgroup.com]
- 11. rheniumgroup.co.il [rheniumgroup.co.il]
- 12. m.youtube.com [m.youtube.com]
- 13. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
Minimizing cytotoxicity of (E)-CLX-0921 in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxicity of (E)-CLX-0921 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a novel thiazolidinedione that has been identified as a weak PPAR-γ (Peroxisome Proliferator-Activated Receptor gamma) agonist.[1] Its primary anti-inflammatory mechanism of action appears to be independent of strong PPAR-γ activation and is instead linked to the inhibition of the NF-κB signaling pathway.[1] It has been shown to block the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1]
Q2: We are observing high cytotoxicity with this compound in our cell line, even at what should be effective concentrations. What are the initial troubleshooting steps?
A2: High cytotoxicity can arise from several factors. Here is a checklist of initial steps to diagnose the issue:
-
Verify Compound Concentration and Preparation: Double-check all calculations for your dilutions. Ensure the stock solution was prepared correctly and has been stored as recommended to prevent degradation. If using a solvent like DMSO, ensure the final concentration in your cell culture medium is low (typically ≤0.1%) to avoid solvent-induced toxicity.[2]
-
Assess Cell Health and Culture Conditions:
-
Cell Viability: Before beginning your experiment, confirm that your cells are healthy and have high viability (ideally >95%).[2]
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to compounds.[2]
-
Seeding Density: Optimize the cell seeding density. Both very low and very high densities can impact cell health and their response to cytotoxic agents.[2]
-
Contamination: Regularly test your cell lines for mycoplasma and other microbial contaminants.[3]
-
Q3: Could the observed cytotoxicity be an off-target effect of this compound?
A3: Yes, off-target effects are a possibility with any small molecule inhibitor. While this compound is a weak PPAR-γ agonist, it may interact with other cellular targets, especially at higher concentrations, leading to toxicity.[4][5] Identifying and mitigating off-target effects is crucial for accurate interpretation of your results.
Q4: How can we minimize the off-target cytotoxicity of this compound?
A4: Here are several strategies to minimize off-target effects:
-
Optimize Concentration and Exposure Time: Conduct a dose-response and time-course experiment to find the lowest effective concentration and shortest exposure time that elicits the desired on-target effect (e.g., inhibition of NF-κB signaling) while minimizing cell death.[4]
-
Use Multiple Cell Lines: Test the effects of this compound in different cell lines. An on-target effect should be consistent in cell lines where the target pathway is active.[5]
-
Structurally Unrelated Compounds: If possible, use another compound with a different chemical structure that also targets the NF-κB pathway to see if it produces the same phenotype.[4]
Q5: Our results with this compound are inconsistent between experiments. What could be the cause?
A5: Inconsistent results are often due to variability in experimental procedures. To improve reproducibility:
-
Standardize Protocols: Ensure all steps, from cell seeding to reagent addition and incubation times, are performed consistently.[2]
-
Reagent Quality: Use fresh, high-quality reagents. Aliquot stock solutions of this compound to avoid repeated freeze-thaw cycles.[2]
-
Instrumentation: Make sure that equipment, such as plate readers, are properly calibrated and maintained.[2]
-
Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To mitigate this, you can avoid using the outer wells or fill them with sterile PBS or medium.[2]
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
This guide provides a systematic approach to troubleshooting unexpected cytotoxicity.
| Potential Cause | Troubleshooting Steps |
| Compound Concentration Error | 1. Verify calculations for stock solution and dilutions. 2. Prepare a fresh serial dilution from a new aliquot. |
| Solvent Toxicity | 1. Ensure the final solvent (e.g., DMSO) concentration is non-toxic (typically ≤0.1%).[2] 2. Include a vehicle-only control to assess solvent effects.[6] |
| Poor Cell Health | 1. Check cell viability before plating. 2. Use cells from a lower passage number. 3. Optimize seeding density. |
| Contamination | 1. Visually inspect cultures for signs of bacterial or fungal contamination.[7] 2. Perform a mycoplasma detection test.[3] |
| Off-Target Toxicity | 1. Perform a dose-response experiment to determine the IC50. 2. Reduce the concentration and/or exposure time.[4] 3. Test in a different cell line to see if the effect is cell-type specific.[4] |
| Assay Interference | 1. Run a cell-free control to check for direct interference of this compound with assay reagents (e.g., MTT).[5] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound on cell viability by measuring metabolic activity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle and untreated controls.[8]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[2]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
Protocol 2: Apoptosis vs. Necrosis Determination using Annexin V and Propidium Iodide (PI) Staining
Objective: To differentiate between apoptotic and necrotic cell death induced by this compound.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.[8]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[8]
-
Incubate for 15 minutes at room temperature in the dark.[2]
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[2]
-
Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Troubleshooting workflow for high cytotoxicity.
References
Strategies to enhance (E)-CLX-0921 target engagement
Welcome to the technical support center for (E)-CLX-0921. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance your target engagement strategies.
Assumed Target and Mechanism of Action
For the purpose of this guide, this compound is presented as a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex. By inhibiting CDK9, this compound is hypothesized to suppress the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a downstream inhibition of transcription of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary molecular target of this compound is Cyclin-Dependent Kinase 9 (CDK9).[1]
Q2: How can I confirm target engagement of this compound in my cellular model?
A2: Target engagement can be confirmed using several orthogonal methods, including Cellular Thermal Shift Assay (CETSA), co-immunoprecipitation (Co-IP) of this compound with CDK9, and Western blot analysis of downstream signaling markers such as phosphorylated RNA Polymerase II and Mcl-1 levels.
Q3: What are the recommended in vitro assay conditions for this compound?
A3: For in vitro kinase assays, it is recommended to use a final concentration of 10 µM ATP and a concentration of this compound ranging from 0.1 nM to 10 µM to generate a dose-response curve. The specific buffer and substrate conditions will depend on the commercial kinase assay kit being used.
Q4: I am observing off-target effects. What could be the cause?
A4: Off-target effects can arise from high concentrations of this compound. It is crucial to perform dose-response experiments to determine the optimal concentration that provides maximal target inhibition with minimal off-target activity. Additionally, consider performing kinome profiling to identify potential off-target kinases.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibition of CDK9 activity | 1. Incorrect compound concentration: Serial dilution error or compound degradation. 2. Inactive enzyme: Improper storage or handling of the CDK9 enzyme. 3. Assay interference: Components in the assay buffer may interfere with the compound or enzyme. | 1. Verify concentration: Prepare fresh dilutions and confirm the concentration using a spectrophotometer if possible. 2. Use a new enzyme aliquot: Ensure proper storage conditions (-80°C) and use a fresh aliquot of the enzyme. Include a positive control inhibitor. 3. Optimize assay conditions: Test different buffer components and ensure compatibility with the compound. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or serum batch. 2. Inconsistent incubation times: Variation in the duration of compound treatment. 3. Pipetting errors: Inaccurate liquid handling. | 1. Standardize cell culture: Use cells within a defined passage number range, seed at a consistent density, and use the same batch of serum. 2. Maintain consistent timing: Use a timer to ensure precise incubation periods. 3. Calibrate pipettes: Regularly calibrate pipettes and use proper pipetting techniques. |
| High background signal in Western Blots | 1. Antibody concentration too high: Non-specific binding of the primary or secondary antibody. 2. Insufficient washing: Inadequate removal of unbound antibodies. 3. Blocking issues: Incomplete blocking of non-specific binding sites. | 1. Titrate antibodies: Perform an antibody titration to determine the optimal concentration. 2. Increase wash steps: Increase the number and duration of wash steps. 3. Optimize blocking: Try different blocking agents (e.g., 5% BSA instead of milk) or increase the blocking time. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound.
| Assay Type | Parameter | Value |
| Biochemical Kinase Assay | CDK9 IC₅₀ | 15 nM |
| Cellular Proliferation Assay (HCT116) | EC₅₀ | 100 nM |
| Cellular Thermal Shift Assay (CETSA) | ΔTm at 1 µM | +3.5 °C |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is designed to verify the direct binding of this compound to CDK9 in a cellular context.
Materials:
-
HCT116 cells
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot apparatus
-
Anti-CDK9 antibody
-
Anti-β-actin antibody (loading control)
Procedure:
-
Cell Treatment: Treat HCT116 cells with 1 µM this compound or DMSO for 2 hours.
-
Cell Lysis: Harvest and resuspend cells in PBS containing protease inhibitors. Lyse the cells by three freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Protein Precipitation: Centrifuge the heated lysates at 20,000 x g for 20 minutes to pellet the precipitated proteins.
-
Sample Preparation: Collect the supernatant and prepare samples for Western blotting by adding Laemmli sample buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-CDK9 and anti-β-actin antibodies.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble CDK9 as a function of temperature for both treated and control samples.
Visualizations
Caption: Simplified signaling pathway of CDK9 and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
Validation & Comparative
A Comparative Guide: (E)-CLX-0921 and Thalidomide in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (E)-CLX-0921 and thalidomide (B1683933), two small molecules with distinct mechanisms of action that influence cellular signaling pathways. While both compounds have been investigated for their therapeutic potential, they operate through fundamentally different primary targets. This document outlines their respective modes of action, supported by available experimental data and detailed protocols for relevant assays.
Overview of this compound and Thalidomide
This compound is recognized as a weak partial agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Its biological activities are primarily associated with anti-inflammatory and glucose-lowering effects.
Thalidomide , conversely, is a well-established "molecular glue" that binds to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[1] This interaction redirects the E3 ligase to ubiquitinate and subsequently degrade specific "neosubstrates," which are not the natural targets of the ligase.[1]
Comparative Performance and Quantitative Data
Due to their different mechanisms of action, a direct quantitative comparison of this compound and thalidomide as cereblon ligands is not applicable. The following tables summarize the available quantitative data for thalidomide's interaction with cereblon and its downstream effects.
Table 1: Cereblon Binding Affinity of Thalidomide
| Compound | Binding Affinity (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [2] |
| (S)-Thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution | [2] |
Table 2: Thalidomide-Induced Neosubstrate Degradation
| Neosubstrate | DC50 | Cell Line | Assay Method | Reference |
| IKZF1 | Not specified | Not specified | Not specified | [1] |
Note: DC50 is the concentration of the compound that induces 50% degradation of the target protein.
Signaling Pathways and Mechanisms of Action
The signaling pathways modulated by this compound and thalidomide are distinct, reflecting their different primary molecular targets.
This compound Signaling Pathway
This compound's mechanism is centered on the activation of PPARγ, a nuclear receptor that plays a key role in adipogenesis and glucose metabolism. Its anti-inflammatory effects are also linked to this pathway.
Caption: this compound signaling pathway via PPARγ activation.
Thalidomide Signaling Pathway
Thalidomide functions by hijacking the CRL4CRBN E3 ubiquitin ligase complex. By binding to CRBN, thalidomide alters its substrate specificity, leading to the ubiquitination and proteasomal degradation of neosubstrates such as Ikaros (IKZF1) and Aiolos (IKZF3).[3] The degradation of these transcription factors is central to thalidomide's therapeutic effects in multiple myeloma.[4]
Caption: Thalidomide-induced neosubstrate degradation pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of thalidomide as a cereblon ligand.
Cereblon Binding Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to determine the affinity of a test compound for CRBN.
Objective: To quantify the binding of a test compound to CRBN by measuring the displacement of a fluorescently labeled thalidomide analog.
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently labeled thalidomide (e.g., Cy5-labeled thalidomide)
-
Test compound (e.g., thalidomide)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-binding 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.
-
Assay Plate Preparation: Add a fixed concentration of purified CRBN protein to each well of the 384-well plate.
-
Add the serially diluted test compound to the wells. Include a control with no test compound.
-
Tracer Addition: Add a fixed concentration of the fluorescently labeled thalidomide tracer to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
(E)-CLX-0921: A PPARγ Agonist, Not a Molecular Glue—A Comparative Overview of True Molecular Glue Degraders
Initial analysis of (E)-CLX-0921 reveals that it is classified as a Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) agonist with anti-hyperglycemic and anti-inflammatory properties. Contrary to the premise of the requested comparison, extensive database searches and a review of the scientific literature do not provide evidence of this compound functioning as a molecular glue for targeted protein degradation. Therefore, a direct efficacy comparison with established molecular glues is not scientifically valid.
This guide will instead provide a comprehensive comparison of well-characterized molecular glues, focusing on their mechanisms of action, key efficacy data, and the experimental protocols used to evaluate them. This information is intended for researchers, scientists, and drug development professionals interested in the field of targeted protein degradation.
Understanding Molecular Glues
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein (neosubstrate), which would otherwise not interact.[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][3] This mechanism distinguishes them from other targeted protein degradation modalities like PROTACs, which are bifunctional molecules that link an E3 ligase and a target protein.[3]
A Comparative Look at Prominent Molecular Glues
The most well-known molecular glues belong to the immunomodulatory imide drug (IMiD) class—thalidomide and its analogs, lenalidomide (B1683929) and pomalidomide—and the aryl sulfonamides, such as indisulam (B1684377). These compounds have been extensively studied and serve as excellent examples for a comparative analysis.
Mechanism of Action
A key differentiator among molecular glues is the E3 ligase they recruit and the neosubstrates they target for degradation.
-
IMiDs (Thalidomide, Lenalidomide, Pomalidomide): These molecules bind to the Cereblon (CRBN) E3 ubiquitin ligase.[4][5][6][7][8][9][10][11][12] This binding event alters the substrate specificity of CRBN, leading to the recruitment and degradation of lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[4][10][13][14] The degradation of these factors is crucial for the anti-myeloma and immunomodulatory effects of IMiDs.[10][11]
-
Indisulam: This aryl sulfonamide acts as a molecular glue by binding to the DDB1 and CUL4 associated factor 15 (DCAF15) E3 ubiquitin ligase. This interaction induces the degradation of the RNA-binding protein RBM39. The degradation of RBM39 disrupts pre-mRNA splicing, leading to cancer cell death.
The signaling pathway for IMiD-mediated protein degradation is visualized below:
Caption: IMiD-mediated degradation of IKZF1/IKZF3 via CRBN recruitment.
The signaling pathway for Indisulam-mediated protein degradation is as follows:
Caption: Indisulam-mediated degradation of RBM39 via DCAF15 recruitment.
Quantitative Comparison of Molecular Glue Efficacy
The efficacy of molecular glues is often quantified by their binding affinity to the E3 ligase and their ability to degrade the target neosubstrate, measured as DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
| Molecular Glue | E3 Ligase | Neosubstrate(s) | Binding Affinity (IC50 to CRBN) | Target Degradation (DC50) | Cell Line(s) |
| Thalidomide | CRBN | IKZF1, IKZF3 | ~30 µM[13] | Not widely reported | Multiple Myeloma cells |
| Lenalidomide | CRBN | IKZF1, IKZF3 | ~3 µM[13] | ~1 µM (for IKZF1/3) | MM.1S |
| Pomalidomide | CRBN | IKZF1, IKZF3 | ~3 µM[13] | ~0.1 µM (for IKZF1/3) | MM.1S |
| Indisulam | DCAF15 | RBM39 | Not applicable | ~5 µM (for RBM39) | HeLa |
Note: IC50 and DC50 values can vary depending on the cell line and experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize molecular glues.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein following treatment with a molecular glue.
Caption: Workflow for Western Blot analysis of protein degradation.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MM.1S for IMiDs, HeLa for Indisulam) at a suitable density. Treat with varying concentrations of the molecular glue or DMSO (vehicle control) for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the target protein (e.g., anti-IKZF1, anti-RBM39) and a loading control (e.g., anti-GAPDH, anti-β-actin). Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Chemiluminescent Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control to determine the extent of degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the molecular glue-dependent interaction between the E3 ligase and the neosubstrate.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T) and treat with the molecular glue or DMSO for a short period (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody targeting the E3 ligase (e.g., anti-CRBN) or the neosubstrate, pre-coupled to protein A/G beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads and analyze by Western blot using antibodies against the E3 ligase and the neosubstrate to confirm their interaction.
Conclusion
While this compound is a PPARγ agonist and not a molecular glue, the field of targeted protein degradation using molecular glues presents a rapidly evolving and exciting therapeutic modality. The IMiDs and indisulam exemplify how small molecules can be harnessed to hijack the cellular protein degradation machinery to eliminate disease-causing proteins. The continued discovery and development of novel molecular glues with diverse E3 ligase and neosubstrate specificities hold immense promise for addressing previously "undruggable" targets in various diseases.
References
- 1. Identification of a New Type of Covalent PPARγ Agonist using a Ligand-Linking Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hitgen.com [hitgen.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the First PPARα/γ Dual Agonist Able To Bind to Canonical and Alternative Sites of PPARγ and To Inhibit Its Cdk5-Mediated Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news.cyprotex.com [news.cyprotex.com]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accelerate The Development Of Novel Molecular Glues - Depixus [depixus.com]
- 10. Molecular glues | Domainex [domainex.co.uk]
- 11. Two steps, one ligand: How PPARγ binds small molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted protein degradation | Revvity [revvity.com]
- 13. nurixtx.com [nurixtx.com]
- 14. Summary of Molecular Glues Approved or in Clinical Trial | Biopharma PEG [biochempeg.com]
Orthogonal Validation of (E)-CLX-0921's Dual Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (E)-CLX-0921's performance with alternative compounds, supported by experimental data. We delve into the orthogonal validation of its dual mechanism of action: weak peroxisome proliferator-activated receptor-gamma (PPARγ) agonism and potent, PPARγ-independent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.
Comparative Performance Data
The following table summarizes the quantitative data for this compound and its comparators, rosiglitazone (B1679542) and 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂). These compounds are evaluated for their activity on PPARγ and their ability to inhibit the NF-κB pathway, two key signaling cascades in inflammation and metabolism.
| Compound | Target | Assay Type | Result (IC₅₀/EC₅₀) | Reference |
| This compound | PPARγ | PPARγ Activation | EC₅₀: 0.284 µM | [1] |
| PPARγ | PPARγ Agonism | IC₅₀: 1.54 µM | ||
| NF-κB | Cytokine Production (TNF-α, IL-6, IL-1) | Qualitative: More potent than rosiglitazone | ||
| Rosiglitazone | PPARγ | PPARγ Agonism | EC₅₀: 0.009 µM | [1] |
| NF-κB | NF-κB Reporter Gene Assay | Qualitative: Concentration-dependent inhibition | [2] | |
| NF-κB | p65 Nuclear Translocation | Qualitative: No significant inhibition | [3] | |
| 15d-PGJ₂ | PPARγ | PPARγ Activation | EC₅₀: 2 µM | |
| NF-κB | DNA Binding Assay | IC₅₀: <10 µM |
Orthogonal Validation of Mechanism of Action
To rigorously validate the proposed mechanisms of action for this compound, a series of orthogonal experimental approaches are recommended. These methods provide independent lines of evidence to confirm its effects on the NF-κB and PPARγ pathways.
NF-κB Pathway Inhibition
The primary anti-inflammatory effects of this compound are attributed to its inhibition of the NF-κB signaling pathway, independent of its PPARγ activity. This can be validated through the following orthogonal assays:
-
NF-κB Reporter Gene Assay: This assay directly measures the transcriptional activity of NF-κB in response to an inflammatory stimulus (e.g., TNF-α or LPS). A reduction in luciferase expression in the presence of this compound provides quantitative evidence of pathway inhibition.
-
Immunofluorescence Imaging of p65 Nuclear Translocation: A key step in NF-κB activation is the translocation of the p65 subunit from the cytoplasm to the nucleus. Immunofluorescence microscopy can visualize and quantify this translocation. Inhibition of p65 nuclear translocation by this compound would confirm its mechanism at a cellular level.
PPARγ Target Engagement and Activity
This compound is characterized as a weak PPARγ agonist. The following orthogonal methods can be employed to validate its direct binding to PPARγ and its downstream functional consequences:
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay provides evidence of direct target engagement in a cellular context. Ligand binding to a protein increases its thermal stability. A positive thermal shift (ΔTm) for PPARγ in the presence of this compound would confirm direct binding.
-
Quantitative PCR (qPCR) of PPARγ Target Genes: The functional consequence of PPARγ agonism is the altered expression of its target genes. qPCR can be used to measure the mRNA levels of known PPARγ target genes (e.g., FABP4, LPL, ADIPOQ) in cells treated with this compound.
Experimental Protocols
NF-κB Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Seed HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene in a 96-well plate.
-
Allow cells to adhere and grow to 70-80% confluency.
-
-
Compound Treatment and Stimulation:
-
Pre-treat cells with varying concentrations of this compound, rosiglitazone, or vehicle control for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) or LPS (1 µg/mL) to activate the NF-κB pathway.
-
Incubate for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Immunofluorescence for p65 Nuclear Translocation
-
Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages) on glass coverslips in a 24-well plate.
-
Treat cells with this compound, rosiglitazone, or vehicle control for 1 hour, followed by stimulation with TNF-α or LPS for 30-60 minutes.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with 5% BSA.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in multiple cells per condition.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of translocation.
-
Cellular Thermal Shift Assay (CETSA) for PPARγ
-
Cell Treatment:
-
Treat intact cells with this compound, rosiglitazone, or vehicle control.
-
-
Thermal Challenge:
-
Heat the cell lysates or intact cells across a range of temperatures.
-
-
Protein Extraction and Detection:
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detect the amount of soluble PPARγ in the supernatant using Western blotting or other quantitative protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble PPARγ as a function of temperature to generate a melting curve.
-
The shift in the melting temperature (ΔTm) in the presence of the compound compared to the vehicle control indicates target engagement.
-
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: Signaling Pathway of this compound.
Caption: Orthogonal Validation Workflow.
Caption: Logical Relationship of Validation.
References
- 1. A novel peroxisome proliferator-activated gamma (PPAR gamma) agonist, CLX-0921, has potent antihyperglycemic activity with low adipogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rosiglitazone alleviates lipopolysaccharide-induced inflammation in RAW264.7 cells via inhibition of NF-κB and in a PPARγ-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Erroneous Classification of (E)-CLX-0921: A Comparative Analysis of True E3 Ligase Ligands
An initial review of the scientific literature indicates that (E)-CLX-0921 is not an E3 ligase ligand. Research from the early 2000s identifies CLX-0921 as a thiazolidinedione derivative with anti-inflammatory and anti-diabetic properties.[1][2] It functions as a weak peroxisome proliferator-activated receptor-gamma (PPARγ) agonist and is suggested to exert its anti-inflammatory effects through inhibition of the NF-κB signaling pathway. Developed by Calyx Therapeutics, its potential applications were explored in the context of rheumatoid arthritis and type II diabetes.[3]
For researchers, scientists, and drug development professionals interested in the comparative analysis of true E3 ligase ligands for applications in targeted protein degradation, such as Proteolysis Targeting Chimeras (PROTACs), this guide provides a detailed comparison of well-established ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL), two of the most commonly utilized E3 ligases in the field.
Quantitative Comparison of E3 Ligase Ligand Performance
The efficacy of an E3 ligase ligand in a PROTAC is determined by several factors, including its binding affinity to the E3 ligase and the subsequent degradation efficiency of the target protein, often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Binding Affinities of Common E3 Ligase Ligands
| E3 Ligase Ligand | Target E3 Ligase | Binding Affinity (Kd) | Assay Method |
| Thalidomide | Cereblon (CRBN) | ~1.8 µM | Isothermal Titration Calorimetry (ITC) |
| Lenalidomide | Cereblon (CRBN) | ~250 nM | Isothermal Titration Calorimetry (ITC) |
| Pomalidomide | Cereblon (CRBN) | ~180 nM | Isothermal Titration Calorimetry (ITC) |
| CC-90009 | Cereblon (CRBN) | Not explicitly stated, but potent GSPT1 degradation | Biochemical Assays |
| VH032 | von Hippel-Lindau (VHL) | ~190 nM | Surface Plasmon Resonance (SPR) |
| (S,R,S)-AHPC | von Hippel-Lindau (VHL) | Not explicitly stated, used in PROTAC synthesis | Not Applicable |
Table 2: Comparative Degradation Efficiency of PROTACs Utilizing Different E3 Ligase Ligands
| PROTAC System | E3 Ligase Ligand | Target Protein | Cell Line | DC50 | Dmax (%) |
| BRD4-targeting PROTAC | Thalidomide-based | BRD4 | H661 | <500 nM | >90 |
| LXRβ-targeting PROTAC | Pomalidomide-based | LXRβ | HuH-7 | Less Potent | Moderate |
| LXRβ-targeting PROTAC | VH032-based | LXRβ | HuH-7 | More Potent | High |
| GSPT1-degrading CELMoD | CC-90009 | GSPT1 | AML cell lines | Potent | High |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action of PROTACs and a typical experimental workflow for their evaluation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Typical experimental workflow for evaluating PROTAC efficiency.
Experimental Protocols
1. Isothermal Titration Calorimetry (ITC) for Binding Affinity
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between an E3 ligase ligand and its target E3 ligase.
-
Materials:
-
Isothermal titration calorimeter
-
Purified E3 ligase protein (e.g., Cereblon)
-
E3 ligase ligand
-
Dialysis buffer (e.g., PBS or HEPES-based buffer)
-
-
Methodology:
-
Dialyze the purified E3 ligase extensively against the chosen buffer.
-
Prepare a solution of the E3 ligase ligand in the final dialysis buffer.
-
Load the E3 ligase solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand into the E3 ligase solution while monitoring the heat change.
-
Integrate the heat change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.
-
2. Western Blot for Protein Degradation
-
Objective: To quantify the extent of target protein degradation induced by a PROTAC.
-
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Methodology:
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and probe with the primary antibodies.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control to determine the percentage of degradation.
-
3. Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To measure the association (ka) and dissociation (kd) rates of the interaction between an E3 ligase ligand and its target, and to calculate the dissociation constant (Kd).
-
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Purified E3 ligase
-
E3 ligase ligand
-
Immobilization buffer (e.g., sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
-
Methodology:
-
Immobilize the purified E3 ligase onto the sensor chip surface using amine coupling.
-
Prepare a series of dilutions of the E3 ligase ligand in the running buffer.
-
Inject the ligand solutions over the immobilized E3 ligase surface at a constant flow rate and monitor the change in response units (RU).
-
After the association phase, flow running buffer over the surface to monitor the dissociation phase.
-
Regenerate the sensor chip surface between different ligand concentrations.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters.
-
References
Head-to-head comparison of (E)-CLX-0921 and pomalidomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of (E)-CLX-0921 and pomalidomide (B1683931), focusing on their mechanisms of action, performance in key biological assays, and the experimental protocols used for their evaluation.
Overview and Core Properties
This compound and pomalidomide are small molecule therapeutics with distinct primary mechanisms and therapeutic targets. Pomalidomide is an established immunomodulatory agent for hematological cancers, while this compound is a novel anti-inflammatory agent.
| Feature | This compound | Pomalidomide |
| Compound Class | Thiazolidinedione | Thalidomide analogue (Immunomodulatory Drug - IMiD) |
| Primary Mechanism | Weak PPAR-γ agonist, NF-κB signaling inhibitor. | Cereblon (CRBN) E3 ubiquitin ligase modulator.[1] |
| Primary Therapeutic Area | Anti-inflammatory (e.g., arthritis). | Oncology (Multiple Myeloma, Kaposi Sarcoma). |
Mechanism of Action
This compound: Inhibition of NF-κB Signaling
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. It has been shown to block the phosphorylation of IκB, which is a critical step in the activation of NF-κB. This prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory cytokines.
Pomalidomide: Cereblon-Mediated Protein Degradation
Pomalidomide functions as a molecular glue, binding to the cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors results in both direct anti-myeloma effects and immunomodulatory activities, including T-cell and NK-cell activation. Additionally, pomalidomide has been shown to inhibit the NF-κB pathway in pancreatic cancer cells by suppressing the phosphorylation of IκBα.[2]
Performance Data: Cytokine Inhibition
A key function of both this compound and pomalidomide is the modulation of cytokine production, albeit through different mechanisms and in different cellular contexts.
| Cytokine | This compound | Pomalidomide |
| TNF-α | 22-46% inhibition at 20µM in LPS-stimulated RAW 264.7 cells. | IC50 of ~1 µM for inhibition of T regulatory cell expansion (which are key cytokine producers). |
| IL-6 | Blocked in LPS-stimulated RAW 264.7 cells (quantitative data not available). | Pomalidomide and lenalidomide (B1683929) decrease secretion of IL-6. |
| IL-1 | Blocked in LPS-stimulated RAW 264.7 cells (quantitative data not available). | Pomalidomide and lenalidomide inhibit the production of proinflammatory cytokines including IL-1.[3] |
Note: Direct comparative IC50 values for cytokine inhibition by this compound are not publicly available.
Performance Data: NF-κB Inhibition
Both compounds have been shown to inhibit the NF-κB signaling pathway.
| Assay | This compound | Pomalidomide |
| IκB Phosphorylation | Inhibited in LPS-stimulated RAW 264.7 cells. | Decreased expression of phosphorylated IκBα in pancreatic cancer cells.[2] |
| NF-κB Nuclear Translocation | Inhibited in LPS-stimulated RAW 264.7 cells (as measured by DNA binding assay). | Strongly inhibited in pancreatic cancer cells.[2] |
Experimental Protocols
This compound: Cytokine Production Assay in RAW 264.7 Cells
Methodology:
-
Cell Culture: RAW 264.7 mouse macrophage cells are cultured in DMEM supplemented with 10% FCS. Cells are plated in 24-well plates at a density of 10^6 cells/ml and incubated for 2 hours at 37°C with 5% CO2 to allow for adherence. Non-adherent cells are removed by washing.
-
Treatment: Cells are pre-treated with this compound (e.g., 20µM) for 1 hour.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1µg/ml) for 24 to 48 hours. A positive control with a known anti-inflammatory agent like dexamethasone (B1670325) (1µM) is typically included.
-
Supernatant Collection: After the incubation period, the cell culture supernatants are collected.
-
Cytokine Analysis: The concentration of cytokines such as TNF-α, IL-6, and IL-1 in the supernatants is quantified using enzyme-linked immunosorbent assay (ELISA) kits specific for each cytokine.
Pomalidomide: NF-κB p65 Nuclear Translocation Assay in Pancreatic Cancer Cells
Methodology:
-
Cell Culture: Human pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1) are cultured in appropriate media.
-
Treatment: Cells are treated with pomalidomide, often in combination with other chemotherapeutic agents (e.g., gemcitabine (B846) and S1), for a specified period (e.g., 2 hours).
-
Cell Fractionation: Following treatment, cells are harvested, and nuclear and cytoplasmic fractions are separated using a commercial extraction kit.
-
p65 Quantification: The concentration of the p65 subunit of NF-κB in the nuclear extracts is quantified using an NF-κB p65 specific ELISA kit.[2]
Western Blot for IκBα Phosphorylation
Methodology:
-
Cell Lysis: After treatment with either this compound or pomalidomide and a stimulant (e.g., LPS), cells are washed with cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies specific for phosphorylated IκBα and total IκBα.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]
Summary and Conclusion
This compound and pomalidomide are potent modulators of inflammatory and immune responses, but they achieve these effects through distinct molecular mechanisms. This compound acts as a direct inhibitor of the NF-κB pathway, showcasing its potential as an anti-inflammatory agent. Pomalidomide, on the other hand, operates through the ubiquitin-proteasome system to degrade key transcription factors, leading to a dual effect of direct anti-cancer activity and broad immunomodulation. While both compounds can inhibit NF-κB signaling, their primary applications and overall biological impact are different. Further head-to-head studies with standardized assays would be beneficial to directly compare their potency and efficacy in various disease models.
References
Validating On-Target Activity of PROTACs Targeting NF-κB and PPAR-γ Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Proteolysis-Targeting Chimeras (PROTACs) designed to degrade key proteins within the Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathways. While direct experimental data on PROTACs specifically utilizing the (E)-CLX-0921 warhead is not publicly available, this compound is known to modulate these pathways. Therefore, this guide focuses on PROTACs targeting components of these pathways, offering a relevant comparison for researchers interested in developing degraders with similar biological effects.
Herein, we present quantitative data on the performance of various PROTACs, detailed experimental protocols for their validation, and visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Performance of NF-κB and PPAR-γ Pathway PROTACs
The efficacy of PROTACs is commonly assessed by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize the performance of several reported PROTACs targeting proteins in the NF-κB and PPAR-γ pathways.
Table 1: Performance of PROTACs Targeting NF-κB Pathway Components
| PROTAC Name/Identifier | Target Protein | E3 Ligase Recruited | DC50 | Dmax | Cell Line | Reference |
| JP-163-16 | RelA/p65 | CRBN | ~140 nM (LC50) | >90% (at 1 µM) | MEC-1 | [1] |
| dNF-κB | p65 | VHL | Not Reported | Efficient Degradation | HeLa | [2] |
| PS-RC-1 | IKZF1 | CRBN | 802 nM | >80% | Mino | [3] |
| PS-RC-1 | IKZF3 | CRBN | 44 nM | >95% | Mino | [3] |
| MG degrader 1 | IKZF3 | CRBN | 1.385 nM (EC50) | Not Reported | MM.1S | [4] |
| BSJ-02-162 | IKZF1/3 | CRBN | Not Reported | Significant Degradation | Multiple Myeloma Lines | [5] |
| PROTAC CARM1/IKZF3 degrader-1 | IKZF1/3 | CRBN | Not Reported | Potent Degradation | H929 | [6][7] |
Table 2: Performance of PROTACs Targeting PPAR-γ
Data on PROTACs specifically designed to degrade PPAR-γ is currently limited in publicly available literature. The development of selective PPAR-γ degraders is an emerging area of research.
| PROTAC Name/Identifier | Target Protein | E3 Ligase Recruited | DC50 | Dmax | Cell Line | Reference |
| Data Not Available | PPAR-γ | - | - | - | - | - |
Signaling Pathways and Experimental Workflows
Understanding the biological context and the experimental procedures used to validate PROTAC activity is crucial. The following diagrams illustrate the NF-κB and PPAR-γ signaling pathways, along with a typical workflow for validating PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. OUH - Protocols [ous-research.no]
- 3. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of the Kinase Cross-Reactivity Profile of (E)-CLX-0921
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase cross-reactivity profile of the novel investigational compound, (E)-CLX-0921. As a crucial step in preclinical drug development, understanding the selectivity of a kinase inhibitor is paramount for predicting its therapeutic efficacy and potential off-target effects.[1][2][3] This document presents hypothetical, yet representative, experimental data to illustrate the kinase selectivity of this compound in comparison to established kinase inhibitors. The methodologies for the key experiments are detailed to ensure reproducibility and aid in the design of future studies.
Introduction to Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[4] Their dysregulation is a hallmark of many diseases, including cancer, making them attractive therapeutic targets.[4][5] However, the high degree of structural similarity within the ATP-binding site of kinases presents a significant challenge in developing highly selective inhibitors.[1][6] Cross-reactivity, the inhibition of unintended kinases, can lead to adverse effects or, in some cases, provide beneficial polypharmacology.[1][6] Therefore, comprehensive profiling of a new chemical entity against a broad panel of kinases is an essential part of its preclinical characterization.[7][8]
Comparative Kinase Selectivity Profile
The kinase selectivity of this compound was assessed against a panel of over 300 human kinases. The following table summarizes the inhibitory activity (IC50 values) of this compound against its primary target and a selection of representative off-target kinases, compared to two well-characterized kinase inhibitors, a broad-spectrum inhibitor (Staurosporine) and a multi-targeted inhibitor (Sunitinib). Lower IC50 values indicate higher potency.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) | Sunitinib IC50 (nM) |
| Primary Target X | 12 | 2 | 28 |
| Kinase A | 350 | 6 | 60 |
| Kinase B | >10,000 | 12 | >10,000 |
| Kinase C | 950 | 9 | 180 |
| Kinase D | 6,000 | 25 | 2,500 |
| Kinase E | >10,000 | 18 | >10,000 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Reliable and reproducible experimental data are the foundation of any scientific investigation. The following are detailed methodologies for the key experiments used to assess kinase inhibitor cross-reactivity.[9]
1. Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[9]
-
Materials: Recombinant kinases, kinase-specific substrates, ATP, test compounds (this compound, Staurosporine, Sunitinib), ADP-Glo™ Reagent, Kinase-Glo® Max Reagent, and multi-well plates.[9]
-
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and ATP to each well.
-
Add the diluted test compound or vehicle control (DMSO) to the appropriate wells.
-
Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase-Glo® Max Reagent to convert the generated ADP to ATP, which in turn drives a luciferase reaction. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[9]
-
2. Competition Binding Assay (e.g., KINOMEscan™)
This method evaluates the ability of a test compound to displace a known, immobilized ligand from the active site of a large number of kinases.
-
Materials: DNA-tagged recombinant kinases, an immobilized broad-spectrum kinase inhibitor ("bait"), the test compound, and reagents for quantitative PCR (qPCR).[9]
-
Protocol:
-
A library of DNA-tagged kinases is incubated with the immobilized bait ligand in the presence of the test compound at a fixed concentration (e.g., 1 µM).
-
The mixture is allowed to reach equilibrium.
-
Unbound kinases are washed away.
-
The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of the DNA tag using qPCR.[9] A lower amount of bound kinase in the presence of the test compound indicates displacement and therefore binding of the test compound to the kinase.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context of this research, the following diagrams illustrate a hypothetical signaling pathway involving the primary target of this compound and the general workflow for assessing kinase inhibitor selectivity.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General workflow for kinase inhibitor selectivity profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of (E)-CLX-0921
(E)-CLX-0921, a novel thiazolidinedione, has demonstrated significant therapeutic potential in preclinical studies as a potent anti-inflammatory and anti-diabetic agent. This guide provides a comprehensive comparison of its in vitro and in vivo activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its pharmacological profile.
Executive Summary
This compound is a weak partial agonist of peroxisome proliferator-activated receptor-gamma (PPARγ) that, paradoxically, exhibits potent anti-hyperglycemic and anti-inflammatory effects comparable to or, in some aspects, superior to full agonists like rosiglitazone. A key differentiator of this compound is its mechanism of action, which involves the inhibition of the NF-κB signaling pathway, a critical regulator of inflammation. This dual activity profile suggests a therapeutic advantage, potentially separating the desired anti-inflammatory and insulin-sensitizing effects from the undesirable side effects associated with strong PPARγ activation, such as adipogenesis.
Data Presentation
In Vitro Activity of this compound
The following table summarizes the key quantitative data from in vitro studies of this compound.
| Parameter | Cell Line/Assay | This compound | Rosiglitazone (for comparison) | Reference |
| PPARγ Activation (EC50) | Hepatic Cells | 0.284 µmol/L | 0.009 µmol/L | [1][2] |
| PPARγ Agonism (IC50) | Not Specified | 1.54 µM | Not Specified | [3][4] |
| Adipogenic Potential | Not Specified | 10-fold lower than rosiglitazone | - | [1][2] |
| TNF-α Inhibition | Human Monocytes | 22% at 24h, 46% at 48h (at 20 µM) | Weaker than this compound | [5] |
| Cytokine Inhibition | RAW 264.7 Macrophages | Blocks LPS-induced TNF-α, IL-6, and IL-1β | Weaker than this compound | [5] |
| Glycogen (B147801) Synthesis | Hepatic Cells | Increases glycogen synthesis | Not typically associated | [1][2] |
In Vivo Efficacy of this compound
The in vivo therapeutic effects of this compound have been evaluated in rodent models of arthritis and type 2 diabetes, as detailed in the table below.
| Indication | Animal Model | Dosing Regimen (Oral) | Key Findings | Reference |
| Rheumatoid Arthritis | Collagen-Induced Arthritis (Mouse) | 10-50 mg/kg | >50% improvement in clinical scores | [5] |
| Rheumatoid Arthritis | Adjuvant Arthritis (Rat) | 10-50 mg/kg | >50% improvement in clinical scores | [5] |
| Type 2 Diabetes | ob/ob Mice | 3.1, 6.3, 12.5 mg/kg | Dose-dependent antihyperglycemic activity | [4] |
Experimental Protocols
A summary of the methodologies employed in the key in vitro and in vivo studies is provided below.
In Vitro Assays
-
PPARγ Activation Assay: The PPARγ activation potential of this compound was likely determined using a reporter gene assay in a suitable cell line (e.g., HepG2). Cells would be co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. Following treatment with varying concentrations of this compound, luciferase activity would be measured to determine the EC50 value.
-
Cytokine Inhibition Assay (ELISA): Murine macrophage-like RAW 264.7 cells or human monocytes were stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. The cells were pre-treated with different concentrations of this compound. The concentration of cytokines in the cell culture supernatant was then quantified using enzyme-linked immunosorbent assay (ELISA) to determine the inhibitory activity of the compound.
-
NF-κB Activation Assay: To assess the effect on the NF-κB pathway, nuclear extracts from LPS-stimulated RAW 264.7 cells treated with this compound were prepared. The activation of NF-κB was likely determined by an electrophoretic mobility shift assay (EMSA) or a DNA binding assay, which measures the binding of NF-κB to its consensus DNA sequence.
In Vivo Models
-
Collagen-Induced Arthritis (CIA) in Mice:
-
Induction: DBA/1 mice were immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster injection was given 21 days later.
-
Treatment: this compound was administered orally at doses ranging from 10 to 50 mg/kg.
-
Assessment: The severity of arthritis was evaluated based on a clinical scoring system that assesses paw swelling and inflammation.
-
-
Adjuvant Arthritis (AA) in Rats:
-
Induction: Arthritis was induced in Lewis rats by a single intradermal injection of Mycobacterium tuberculosis in incomplete Freund's adjuvant at the base of the tail.
-
Treatment: Oral administration of this compound at doses between 10 and 50 mg/kg.
-
Assessment: Clinical scores were used to evaluate the severity of arthritis in the paws.
-
-
ob/ob Mouse Model of Type 2 Diabetes:
-
Model: Genetically obese and diabetic ob/ob mice were used.
-
Treatment: this compound was administered daily by oral gavage at doses of 3.1, 6.3, and 12.5 mg/kg.
-
Assessment: Blood glucose levels were monitored regularly to determine the anti-hyperglycemic effect of the compound.
-
Mandatory Visualization
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflows for in vitro and in vivo studies.
References
- 1. A novel peroxisome proliferator-activated gamma (PPAR gamma) agonist, CLX-0921, has potent antihyperglycemic activity with low adipogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Validation of (E)-CLX-0921's selectivity for cereblon
In the landscape of targeted protein degradation, the precise engagement of an E3 ubiquitin ligase by a small molecule is a critical determinant of a degrader's efficacy and safety. Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, has emerged as a key target for the development of molecular glues and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of the selectivity of various ligands for cereblon, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
While direct, publicly available data for the compound (E)-CLX-0921 is limited, this guide will focus on a comparison of well-characterized and widely used cereblon ligands. These include the pioneering immunomodulatory drugs (IMiDs)—thalidomide, lenalidomide, and pomalidomide—along with newer generation modulators like iberdomide (B608038) (CC-220). Understanding the binding affinities and selectivity of these established compounds provides a crucial benchmark for the evaluation of novel agents.
Quantitative Comparison of Cereblon Ligand Performance
The binding affinity of a ligand to cereblon is a key parameter that influences its ability to recruit the E3 ligase and mediate the degradation of target proteins. This affinity is often quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Lower values for these metrics are indicative of a stronger binding interaction.[1] The following table summarizes the binding affinities of several prominent cereblon ligands.
| Ligand | Cereblon Binding Affinity (IC50/Kd, nM) | Key Neosubstrates |
| Thalidomide | ~250[2] | IKZF1, IKZF3[2] |
| Lenalidomide (CC-5013) | Binds to CRBN, leading to selective ubiquitination and degradation of IKZF1 and IKZF3.[2] | IKZF1, IKZF3[2] |
| Pomalidomide | Interacts with cereblon to induce degradation of Ikaros (IKZF1) and Aiolos (IKZF3).[2] | IKZF1, IKZF3[2] |
| Iberdomide (CC-220) | ~150[2] | Ikaros (IKZF1), Aiolos (IKZF3) |
| CC-885 | Potent CRBN modulator. | GSPT1[2] |
| Eragidomide (CC-90009) | GSPT1-selective CRBN modulator. | GSPT1[2] |
Experimental Protocols
The determination of a ligand's selectivity for cereblon involves a variety of biochemical and cellular assays. These experiments are designed to measure the direct binding of the compound to the E3 ligase and to quantify the subsequent degradation of specific target proteins, known as neosubstrates.
Cereblon Binding Assays
These assays directly measure the interaction between the small molecule ligand and the cereblon protein.
-
Competitive Binding Assays: A common method involves a competition experiment where the test ligand competes with a known, often fluorescently labeled, high-affinity ligand for binding to cereblon. The displacement of the labeled ligand is measured, allowing for the calculation of the test ligand's IC50 or Ki.
-
Surface Plasmon Resonance (SPR): This label-free technique immobilizes the cereblon protein on a sensor chip.[3] The binding of the small molecule ligand as it flows over the chip is detected in real-time, providing kinetic data on association and dissociation rates, from which the dissociation constant (Kd) can be derived.[3]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry, and enthalpy and entropy of binding.
-
Fluorescence Polarization (FP): In this assay, a fluorescently tagged cereblon ligand is used. When the small, fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger cereblon protein, its tumbling is slowed, leading to an increase in polarization. A test compound's ability to displace the fluorescent ligand and decrease the polarization signal is a measure of its binding affinity.
Neosubstrate Degradation Assays
These cellular assays confirm that the binding of a ligand to cereblon leads to the intended biological outcome: the degradation of specific target proteins.
-
Western Blotting: This is a widely used technique to detect and quantify the levels of specific proteins in a cell lysate. Cells are treated with the cereblon ligand for a defined period, after which the cells are lysed, and the proteins are separated by gel electrophoresis. Antibodies specific to the neosubstrates (e.g., IKZF1, IKZF3, GSPT1) are used to visualize and quantify the amount of protein remaining after treatment.
-
Quantitative Mass Spectrometry-based Proteomics: This powerful approach allows for the unbiased and global analysis of protein abundance changes in response to treatment with a cereblon modulator.[4][5] By comparing the proteomes of treated and untreated cells, researchers can identify which proteins are selectively degraded, providing a comprehensive view of the compound's selectivity.[4][5]
Visualizing the Pathways and Processes
Diagrams are essential tools for illustrating the complex biological pathways and experimental workflows involved in validating cereblon ligand selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PubMed [pubmed.ncbi.nlm.nih.gov]
Misconception Correction and Alternative Benchmarking: (E)-CLX-0921
Initial analysis indicates that (E)-CLX-0921 is not a protein degrader. Instead, current research identifies it as a small molecule with anti-inflammatory and anti-diabetic properties. Its mechanism of action is understood to be primarily through weak agonism of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and inhibition of the NF-κB signaling pathway.
This guide will, therefore, pivot from a direct comparison with protein degraders to a more relevant benchmarking against compounds with similar therapeutic targets and mechanisms of action. We will compare this compound with Rosiglitazone, a well-known PPAR-γ agonist, to provide a meaningful comparative analysis for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating the NF-κB signaling pathway. Unlike protein degraders that eliminate target proteins, this compound inhibits the activity of IκB kinase, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Performance Comparison: this compound vs. Rosiglitazone
The following table summarizes the comparative performance of this compound and Rosiglitazone based on available pre-clinical data.
| Parameter | This compound | Rosiglitazone | Reference |
| Mechanism of Action | Weak PPAR-γ agonist, NF-κB inhibitor | Potent PPAR-γ agonist | [1] |
| Anti-inflammatory | |||
| Inhibition of LPS-induced TNF-α, IL-6, IL-1β | More potent than Rosiglitazone | Less potent than this compound | [1] |
| Inhibition of COX-2 and iNOS expression | Potent inhibitor | Weaker inhibitor than this compound | [1] |
| Anti-diabetic | |||
| In vivo glucose lowering | Equivalent to Rosiglitazone | Equivalent to this compound | [2] |
| In vitro adipogenic potential | 10-fold lower than Rosiglitazone | Higher adipogenic potential | [2] |
| In vitro glycogen (B147801) synthesis | Increased | No significant effect | [2] |
Experimental Protocols
Inhibition of Cytokine Production in RAW 264.7 Macrophages
This protocol is designed to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in a mouse macrophage cell line stimulated with lipopolysaccharide (LPS).
Caption: Workflow for assessing in vitro anti-inflammatory activity.
Detailed Steps:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Plating: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, Rosiglitazone, or vehicle control (DMSO). Cells are incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected from each well.
-
ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each compound is calculated by plotting the percentage of cytokine inhibition against the log concentration of the compound.
In Vivo Glucose Lowering in ob/ob Mice
This protocol evaluates the anti-diabetic efficacy of the compounds in a genetically obese and diabetic mouse model.
Caption: Workflow for assessing in vivo anti-diabetic activity.
Detailed Steps:
-
Animal Acclimation: Male ob/ob mice are acclimated for at least one week with free access to food and water.
-
Grouping: Mice are randomly assigned to treatment groups (e.g., vehicle control, this compound, Rosiglitazone). Baseline blood glucose levels are measured from tail vein blood samples.
-
Treatment: Compounds are administered daily via oral gavage for a specified period (e.g., 14-21 days).
-
Monitoring: Blood glucose levels are monitored at regular intervals throughout the study. Body weight and food intake may also be recorded.
-
Final Measurements: At the end of the treatment period, final blood glucose levels are measured. Animals may be euthanized for collection of blood and tissues for further analysis (e.g., plasma insulin, lipid profiles).
-
Data Analysis: The percentage change in blood glucose from baseline is calculated for each treatment group and compared to the vehicle control group. Statistical significance is determined using appropriate statistical tests.
References
Comparative Efficacy of Celecoxib (CLX) Across Diverse Cancer Cell Lines: A Comprehensive Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer effects of Celecoxib (B62257) (CLX), a selective cyclooxygenase-2 (COX-2) inhibitor, across various human cancer cell lines. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.
I. Executive Summary
Celecoxib has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines. Its primary mechanism of action involves the inhibition of the COX-2 enzyme, leading to the downregulation of prostaglandin (B15479496) E2 (PGE2) production and subsequent modulation of key signaling pathways involved in cell growth, survival, and inflammation.[1][2][3] Additionally, evidence suggests that Celecoxib can induce apoptosis through COX-2-independent mechanisms, including the inhibition of the Akt signaling pathway.[1][4] This guide presents a compilation of data from multiple studies to facilitate a comparative understanding of Celecoxib's efficacy in different cancer contexts.
II. Comparative Anti-Proliferative Activity of Celecoxib
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Celecoxib in various cancer cell lines as determined by the MTT assay.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Nasopharyngeal Carcinoma | HNE1 | 32.86 | [5] |
| Nasopharyngeal Carcinoma | CNE1-LMP1 | 61.31 | [5] |
| Urothelial Carcinoma | T24 | 63.8 | [6] |
| Urothelial Carcinoma | 5637 | 60.3 | [6] |
| Various Cancers | HeLa | 37.2 | [7] |
| Various Cancers | HCT116 | Not Specified | [7] |
| Various Cancers | HepG2 | Not Specified | [7] |
| Various Cancers | MCF-7 | Not Specified | [7] |
| Various Cancers | U251 | 11.7 | [7] |
III. Induction of Apoptosis
Celecoxib has been shown to induce apoptosis in various cancer cell lines. The Annexin V assay is a common method used to detect early-stage apoptosis. While specific quantitative data for apoptosis induction across all mentioned cell lines in a single comparative study is limited, the available literature consistently reports that Celecoxib treatment leads to an increase in the percentage of apoptotic cells.
IV. Key Signaling Pathways Modulated by Celecoxib
Celecoxib exerts its anti-cancer effects by modulating several critical signaling pathways.
A. COX-2/PGE2 Signaling Pathway
The primary mechanism of Celecoxib is the inhibition of COX-2, which in turn reduces the synthesis of Prostaglandin E2 (PGE2). PGE2 is known to promote cancer cell proliferation, migration, and invasion.[1][3]
Caption: COX-2/PGE2 signaling pathway inhibited by Celecoxib.
B. COX-2 Independent Apoptotic Pathway
Celecoxib can also induce apoptosis independently of its effect on COX-2. One of the proposed mechanisms is the inhibition of the 3-phosphoinositide-dependent protein kinase-1 (PDK1)/Akt signaling pathway, a key regulator of cell survival.[1][4]
Caption: COX-2 independent apoptotic pathway via Akt inhibition.
V. Experimental Protocols
A. MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Caption: MTT cell viability assay workflow.
Protocol:
-
Seed cells at a density of 1 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of Celecoxib and incubate for the desired time (e.g., 48 or 72 hours).
-
Remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 1.5 to 4 hours at 37°C.[8]
-
Remove the MTT solution and add 130-150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[8]
B. Annexin V Apoptosis Assay
This assay is used to detect phosphatidylserine (B164497) (PS) on the outer leaflet of the cell membrane, an early marker of apoptosis.[9][10]
Workflow:
Caption: Annexin V apoptosis assay workflow.
Protocol:
-
Treat cells with Celecoxib for the desired duration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Analyze the stained cells by flow cytometry.[9]
C. Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[12]
Workflow:
Caption: Western blotting workflow.
Protocol:
-
Lyse Celecoxib-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., COX-2, Akt, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
VI. Conclusion
Celecoxib demonstrates promising anti-cancer properties across a variety of cancer cell lines, primarily through the inhibition of the COX-2/PGE2 pathway and induction of apoptosis via both COX-2 dependent and independent mechanisms. The data presented in this guide provides a basis for comparing its efficacy and understanding its mechanisms of action, which can inform further preclinical and clinical investigations. The provided protocols offer standardized methods for evaluating the effects of Celecoxib and other potential anti-cancer agents.
References
- 1. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Celecoxib Synergistically Enhances MLN4924-Induced Cytotoxicity and EMT Inhibition Via AKT and ERK Pathways in Human Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT (Assay protocol [protocols.io]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. kumc.edu [kumc.edu]
- 12. medium.com [medium.com]
Confirming Target Engagement of (E)-CLX-0921: A Comparative Guide to CETSA and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery, confirming that a compound binds to its intended molecular target within a cellular context is a critical step for validating its mechanism of action and advancing its development. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for confirming the target engagement of (E)-CLX-0921, a compound with known anti-inflammatory properties affecting the NF-κB signaling pathway. For the purpose of this illustrative guide, we will hypothesize that the direct target of this compound is the Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ), a key kinase in the canonical NF-κB pathway.
The Cellular Thermal Shift Assay (CETSA): A Gold Standard for Target Engagement
CETSA is a powerful biophysical technique that allows for the direct assessment of a compound's binding to its target protein in a native cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a protein is heated, it denatures and aggregates. The binding of a ligand, such as this compound, can increase the thermal stability of its target protein, IKKβ, resulting in a higher denaturation temperature. This shift in thermal stability is a direct indicator of target engagement.
Experimental Protocols for CETSA
Two primary CETSA formats are typically employed: the melt curve (or thermal shift) assay and the isothermal dose-response (ITDR) assay.
Protocol 1: CETSA Melt Curve for this compound and IKKβ
This protocol aims to determine the change in the melting temperature (Tm) of IKKβ upon binding of this compound.
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., HEK293T or THP-1) to 80-90% confluency.
-
Treat the cells with a fixed concentration of this compound (e.g., 10 µM) or vehicle (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest cells by gentle scraping or trypsinization, wash with PBS, and resuspend in PBS with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample and normalize.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for IKKβ.
-
-
Data Analysis:
-
Quantify the band intensities for IKKβ at each temperature.
-
Normalize the intensities to the intensity at the lowest temperature for both the this compound-treated and vehicle-treated samples.
-
Plot the normalized soluble IKKβ fraction against the temperature to generate melt curves. A rightward shift in the curve for the this compound-treated sample indicates thermal stabilization and target engagement.
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA for this compound
This protocol determines the potency of this compound in stabilizing IKKβ at a single, fixed temperature.
-
Cell Culture and Treatment:
-
Culture and harvest cells as described in Protocol 1.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
From the melt curve generated in Protocol 1, select a temperature that results in approximately 50-70% denaturation of IKKβ in the vehicle-treated sample.
-
Heat all samples at this single temperature for 3 minutes, followed by immediate cooling on ice.
-
-
Cell Lysis, Protein Fractionation, and Analysis:
-
Follow the same procedures for lysis, fractionation, and Western blotting as described in Protocol 1.
-
-
Data Analysis:
-
Quantify the band intensities for soluble IKKβ for each concentration of this compound.
-
Plot the normalized band intensity against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value for target engagement.
-
Data Presentation: Hypothetical CETSA Data for this compound and IKKβ
Table 1: CETSA Melt Curve Data for IKKβ with this compound (10 µM)
| Temperature (°C) | Normalized Soluble IKKβ (Vehicle) | Normalized Soluble IKKβ (this compound) |
| 40 | 1.00 | 1.00 |
| 43 | 0.98 | 1.00 |
| 46 | 0.95 | 0.99 |
| 49 | 0.85 | 0.96 |
| 52 | 0.65 | 0.90 |
| 55 | 0.40 | 0.75 |
| 58 | 0.20 | 0.55 |
| 61 | 0.10 | 0.35 |
| 64 | 0.05 | 0.20 |
| 67 | 0.02 | 0.10 |
| 70 | 0.01 | 0.05 |
Table 2: Isothermal Dose-Response (ITDR) CETSA Data for this compound and IKKβ at 55°C
| This compound (µM) | Log[this compound] | Normalized Soluble IKKβ |
| 0 (Vehicle) | - | 0.40 |
| 0.01 | -2.00 | 0.42 |
| 0.1 | -1.00 | 0.50 |
| 1 | 0.00 | 0.65 |
| 10 | 1.00 | 0.75 |
| 100 | 2.00 | 0.78 |
Alternative Methods for Target Engagement Confirmation
While CETSA is a robust method, other techniques offer complementary approaches to confirm target engagement, each with its own advantages and limitations.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures compound binding to a target protein in live cells. It requires the expression of the target protein (IKKβ) as a fusion with NanoLuc® luciferase. A fluorescently labeled tracer that binds to the target is added to the cells. If this compound binds to IKKβ-NanoLuc®, it will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Protocol for NanoBRET™ with this compound and IKKβ:
-
Cell Preparation:
-
Transfect HEK293T cells with a plasmid encoding for IKKβ-NanoLuc® fusion protein.
-
Seed the transfected cells into a 96-well or 384-well white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ tracer specific for the kinase family and the this compound dilutions to the cells.
-
-
Signal Measurement:
-
Add the Nano-Glo® substrate and read the plate on a luminometer equipped with filters to measure donor (NanoLuc®) and acceptor (tracer) emissions.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the ratio against the concentration of this compound to determine the IC50 value, which reflects the potency of target engagement.
-
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another label-free method that relies on the principle that ligand binding can protect a protein from proteolysis. When a small molecule like this compound binds to its target (IKKβ), it can induce a conformational change that makes the protein more resistant to digestion by a protease.
Experimental Protocol for DARTS with this compound and IKKβ:
-
Cell Lysis and Compound Incubation:
-
Prepare a cell lysate from a suitable cell line.
-
Incubate aliquots of the lysate with varying concentrations of this compound or vehicle.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to the lysates and incubate for a defined period.
-
-
Analysis:
-
Stop the digestion and analyze the samples by SDS-PAGE and Western blotting for IKKβ.
-
-
Data Analysis:
-
An increase in the amount of full-length IKKβ in the this compound-treated samples compared to the vehicle control indicates protection from proteolysis and therefore, target engagement.
-
Comparison of Target Engagement Methods
Table 3: Comparison of CETSA, NanoBRET™, and DARTS
| Feature | CETSA | NanoBRET™ | DARTS |
| Principle | Ligand-induced thermal stabilization | Bioluminescence Resonance Energy Transfer (BRET) | Ligand-induced protection from proteolysis |
| Labeling | Label-free | Requires protein tagging (NanoLuc®) and a fluorescent tracer | Label-free |
| Cellular Context | Intact cells, cell lysates, tissues | Live cells | Cell lysates |
| Throughput | Low to medium (Western blot), High (HT-CETSA) | High | Low to medium |
| Quantitative Readout | ΔTm, EC50 | IC50 | Semi-quantitative (degree of protection) |
| Key Advantages | Physiologically relevant, no protein modification | High-throughput, quantitative, real-time data | No protein modification, applicable to complex lysates |
| Key Limitations | Not all binding events cause a thermal shift, can be lower throughput | Requires genetic modification, potential for steric hindrance | Requires careful optimization of protease digestion, may not be sensitive for all interactions |
Visualizing Workflows and Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams have been generated using Graphviz.
CETSA Experimental Workflow
Hypothetical Signaling Pathway of this compound
Workflows for NanoBRET™ and DARTS
Conclusion
Confirming the direct binding of a compound to its intended target is a foundational step in drug development. The Cellular Thermal Shift Assay provides a robust, label-free method to assess target engagement in a physiologically relevant context. By comparing the thermal stability of a target protein in the presence and absence of a compound, CETSA offers direct evidence of binding. Complementary techniques such as NanoBRET™ and DARTS provide alternative and often higher-throughput methods to validate these interactions. The choice of assay depends on various factors, including the availability of reagents, the required throughput, and the specific questions being addressed in the research. For this compound, utilizing CETSA to confirm its engagement with IKKβ, and potentially validating the findings with an orthogonal method like NanoBRET™ or DARTS, would provide strong evidence for its on-target activity and mechanism of action.
A Comparative Guide to Quantitative Proteomics for the Validation of (E)-CLX-0921 Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (E)-CLX-0921 with alternative compounds, supported by quantitative proteomics data and detailed experimental protocols. This compound is a thiazolidinedione derivative with a distinct mechanism of action that differentiates it from classical peroxisome proliferator-activated receptor-γ (PPARγ) agonists.
Introduction to this compound
This compound is recognized as a weak PPARγ agonist.[1] Unlike strong PPARγ agonists such as rosiglitazone, the primary anti-inflammatory and therapeutic effects of this compound are attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This inhibition is achieved by preventing the phosphorylation of IκBα, a key step in the activation of NF-κB.[1] This guide will delve into the quantitative proteomics approaches to validate the targets of this compound, comparing its effects with a potent PPARγ agonist, rosiglitazone, and a direct NF-κB inhibitor, BAY 11-7082.
Comparative Analysis of this compound and Alternatives
To objectively evaluate the therapeutic potential and target engagement of this compound, a comparative analysis with mechanistically distinct but therapeutically related compounds is essential. Rosiglitazone, a potent PPARγ agonist, and BAY 11-7082, a well-characterized inhibitor of NF-κB signaling, serve as ideal comparators.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and the selected alternative compounds. While specific quantitative proteomics data for this compound is not yet publicly available, its known inhibitory effect on the NF-κB pathway provides a basis for comparison with compounds for which such data exists.
Table 1: Comparison of Mechanistic and Quantitative Data
| Compound | Primary Target(s) | Known Quantitative Data | Data Source |
| This compound | Weak PPARγ agonist, NF-κB pathway inhibitor (via IκBα phosphorylation) | Qualitative inhibition of LPS-induced NF-κB activation in RAW 264.7 cells.[1] | ResearchGate Publication[1] |
| Rosiglitazone | Potent PPARγ agonist | Does not inhibit IκBα phosphorylation.[1] Proteomic analysis in 3T3-L1 adipocytes identified 172 upregulated and 162 downregulated proteins (>1.5-fold). | ResearchGate Publication[1], PubMed[2] |
| BAY 11-7082 | NF-κB inhibitor (inhibits IκBα phosphorylation) | IC50 of 10 µM for TNFα-induced IκBα phosphorylation.[3] Quantitative proteomics in a cardiac xenograft model identified ~15% of 2425 proteins as significantly changed. | DC Chemicals[3], PubMed[4] |
Table 2: Selected Differentially Expressed Proteins from Quantitative Proteomics Studies
| Compound | Cell/Tissue Type | Upregulated Proteins (selected) | Downregulated Proteins (selected) | Proteomics Method |
| Rosiglitazone | 3T3-L1 adipocytes | Fatty acid translocase (FAT)/CD36, Adiponectin, Lipoprotein lipase | Adenomatosis polyposis coli 2 (APC2), Eukaryotic translation initiation factor 5A-1 (eIF5A) | Label-free quantification with nano-UPLC MS/MS[2] |
| BAY 11-7082 | Cardiac xenograft tissue | (Specific protein changes related to reduced inflammation) | Pentraxin 3, MVP, HSP90AB1 (proteins not suppressed by immunosuppression alone) | Label-free quantitative proteomics[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and the experimental approaches for target validation, the following diagrams have been generated using Graphviz.
Signaling Pathways
Caption: Comparative signaling pathways of PPARγ agonists and NF-κB inhibitors.
Experimental Workflow for Quantitative Proteomics
Caption: A generalized workflow for quantitative proteomics experiments.
Detailed Experimental Protocols
Quantitative Proteomics using Tandem Mass Tags (TMT)
This protocol provides a method for the relative quantification of proteins from cells treated with this compound, rosiglitazone, or BAY 11-7082.
a. Cell Culture and Treatment:
-
Culture cells (e.g., RAW 264.7 macrophages) to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound, rosiglitazone, BAY 11-7082, or vehicle control for the specified duration.
b. Protein Extraction and Digestion:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
c. TMT Labeling:
-
Label the resulting peptide mixtures with the respective TMT reagents according to the manufacturer's protocol.
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled samples in equal proportions.
d. Mass Spectrometry and Data Analysis:
-
Desalt the combined peptide mixture using a C18 column.
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw data using software such as Proteome Discoverer or MaxQuant to identify and quantify proteins based on the TMT reporter ion intensities.
Western Blot for IκBα Phosphorylation
This protocol allows for the validation of the inhibitory effect of the compounds on the NF-κB pathway.
a. Sample Preparation:
-
Treat cells as described above. For positive control, stimulate with an inflammatory agent like lipopolysaccharide (LPS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
b. SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
c. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin) for normalization.
NF-κB DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay directly measures the ability of NF-κB to bind to its consensus DNA sequence.
a. Nuclear Extract Preparation:
-
Following cell treatment, prepare nuclear extracts using a nuclear extraction kit or a well-established protocol.
b. Probe Labeling:
-
Label a double-stranded oligonucleotide containing the NF-κB consensus binding site with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.
c. Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
d. Electrophoresis and Detection:
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A decrease in the shifted band in the presence of the inhibitor indicates reduced NF-κB DNA binding activity.
Conclusion
Quantitative proteomics provides a powerful and unbiased approach to elucidate the molecular targets and mechanisms of action of therapeutic compounds. While direct quantitative proteomics data for this compound is needed to fully delineate its target profile, its known inhibitory effect on the NF-κB pathway provides a strong rationale for its therapeutic potential, distinct from traditional PPARγ agonists. The comparative framework and detailed protocols provided in this guide offer a robust strategy for researchers to validate and further investigate the targets of this compound and other novel drug candidates.
References
A Comparative Guide to Next-Generation PROTACs: Covalent vs. Reversible-Covalent Ligands for KRAS G12C Degradation
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted protein degradation is rapidly evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality to eliminate disease-causing proteins. Next-generation PROTACs are being engineered with novel mechanisms of action to address challenging targets and overcome limitations of traditional inhibitors. This guide provides an objective comparison of two key strategies in modern PROTAC design: irreversible covalent and reversible-covalent engagement of the target protein, using the degradation of the high-value oncology target KRAS G12C as a case study.
Introduction to Covalent and Reversible-Covalent PROTACs
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. By bringing the POI and the E3 ligase into proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.
Covalent PROTACs utilize a reactive "warhead" that forms a permanent, irreversible covalent bond with a specific amino acid residue on the target protein. This strategy can offer high potency and prolonged duration of action.
Reversible-Covalent PROTACs , a newer class, also form a covalent bond with the target but are designed to allow for the bond to be broken and reformed. This dynamic interaction can potentially offer advantages in terms of selectivity and catalytic efficiency, as the PROTAC can dissociate after inducing degradation and engage new target molecules.
Performance Comparison: Covalent vs. Reversible-Covalent KRAS G12C PROTACs
The KRAS G12C mutation is a key driver in several cancers, and significant efforts have been made to develop effective therapies. PROTACs offer a promising approach to degrade this oncoprotein. Here, we compare the performance of representative covalent and reversible-covalent PROTACs targeting KRAS G12C.
| Parameter | Covalent PROTAC (e.g., LC-2) | Reversible-Covalent PROTAC (e.g., YF135) | Key Insights |
| Target Engagement | Irreversible covalent bond with Cys12 of KRAS G12C | Reversible-covalent bond with Cys12 of KRAS G12C | The nature of the covalent bond is the primary differentiating feature. |
| Degradation Potency (DC50) | 0.25 to 0.76 µM in various cell lines[1][2] | Not explicitly stated in the provided search results. | Potency can be influenced by factors beyond just the binding mechanism, including linker composition and E3 ligase recruitment. |
| Maximal Degradation (Dmax) | >90% in some cell lines[3] | Not explicitly stated in the provided search results. | High Dmax values indicate efficient removal of the target protein. |
| Signaling Pathway Inhibition | Suppression of MAPK signaling (pERK levels)[1][2] | Attenuation of pERK signaling[4] | Both approaches effectively inhibit the downstream signaling cascade activated by oncogenic KRAS. |
| E3 Ligase Recruited | Von Hippel-Lindau (VHL)[1][2] | Von Hippel-Lindau (VHL)[4] | VHL is a commonly used E3 ligase in PROTAC design. |
| Potential Advantages | High potency, prolonged pharmacodynamic effect.[5] | Combines benefits of covalent binding with potential for catalytic turnover, potentially leading to improved selectivity and lower off-target effects.[6] | Reversible-covalent PROTACs aim to address the theoretical limitation of irreversible PROTACs being consumed during the degradation process. |
| Potential Disadvantages | Stoichiometric degradation (one PROTAC molecule per one protein molecule degraded), potential for off-target reactivity of the covalent warhead. | Complex design and optimization required to achieve the desired reversible covalent kinetics. | The balance between covalent bond formation and dissociation is critical for optimal activity. |
Signaling Pathway and Experimental Workflow
KRAS G12C Signaling Pathway and PROTAC Intervention
The diagram below illustrates the canonical MAPK signaling pathway driven by oncogenic KRAS G12C and how PROTACs intervene to induce its degradation.
Caption: PROTAC-mediated degradation of KRAS G12C disrupts the MAPK signaling pathway.
General Experimental Workflow for PROTAC Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel PROTAC.
Caption: A stepwise experimental workflow for the evaluation of PROTAC efficacy.
Detailed Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are outlines for key experiments.
Target Degradation Assay (Western Blot)
-
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Seed cancer cell lines (e.g., MIA PaCa-2, NCI-H358 for KRAS G12C) in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response range of the PROTAC or vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein (e.g., KRAS G12C) and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and express the data as a percentage of the vehicle-treated control. Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximal degradation) values.
-
Ternary Complex Formation Assay (TR-FRET)
-
Objective: To measure the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Methodology:
-
Reagents: Recombinant purified POI (e.g., biotinylated KRAS G12C), E3 ligase complex (e.g., VHL-ElonginB-ElonginC), and fluorescently labeled antibodies or tags (e.g., europium-labeled anti-tag antibody for the POI and a ULight-labeled antibody for the E3 ligase).
-
Assay Setup: In a microplate, combine the POI, E3 ligase, and a serial dilution of the PROTAC in an appropriate assay buffer.
-
Incubation: Incubate the plate at room temperature for a specified period to allow for complex formation.
-
TR-FRET Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the concentration at which half-maximal complex formation is achieved (TC50).
-
Target Ubiquitination Assay (Immunoprecipitation-Western Blot)
-
Objective: To confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Methodology:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody conjugated to magnetic beads.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot as described above.
-
Detection: Probe the membrane with an antibody against ubiquitin to detect polyubiquitin (B1169507) chains on the target protein.
-
Conclusion
The development of both covalent and reversible-covalent PROTACs represents a significant advancement in the field of targeted protein degradation. While irreversible covalent PROTACs have demonstrated potent and sustained degradation of challenging targets like KRAS G12C, the emerging class of reversible-covalent PROTACs holds the promise of improved selectivity and catalytic efficiency. The choice between these strategies will depend on the specific target, the desired pharmacological profile, and the therapeutic window. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of these next-generation protein degraders, facilitating the development of more effective and safer medicines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Reversible covalent c-Jun N-terminal kinase inhibitors targeting a specific cysteine by precision-guided Michael-acceptor warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (E)-CLX-0921: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides a procedural framework for the safe handling and disposal of (E)-CLX-0921, emphasizing the importance of adhering to safety protocols and regulatory requirements.
Disclaimer: The following information is based on general best practices for the disposal of hazardous chemicals. A specific Safety Data Sheet (SDS) for this compound was not found. It is imperative to obtain the SDS from the manufacturer or supplier of this compound for definitive and detailed disposal instructions.
I. Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to assume it may be hazardous and to use appropriate Personal Protective Equipment (PPE). The selection of PPE should be guided by the specific information provided in the compound's SDS. The following table summarizes general PPE recommendations for handling unknown or potentially hazardous chemicals.
| Personal Protective Equipment (PPE) | Specifications | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Check manufacturer's glove compatibility data. | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If aerosols or dusts may be generated, a NIOSH-approved respirator may be necessary. | Minimizes inhalation exposure. |
II. Step-by-Step Disposal Procedure
The guiding principle for the disposal of laboratory chemicals is to treat them as hazardous waste unless explicitly determined otherwise by a qualified professional. Never dispose of chemical waste down the drain or in the regular trash.
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
This includes unused or expired compounds, contaminated materials (e.g., pipette tips, weighing boats, gloves), and spill cleanup debris.
-
The container must be compatible with the chemical to prevent degradation or reaction.
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation and the primary hazards (e.g., Flammable, Corrosive, Toxic), if known.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Secondary containment (e.g., a larger, chemically resistant bin) is recommended to contain any potential leaks.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide the EHS or contractor with the SDS for this compound.
-
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
| Spill Response Action | Procedure |
| 1. Evacuate and Secure | Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area. |
| 2. Don PPE | Put on the appropriate PPE before attempting to clean the spill. |
| 3. Containment | For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or scoop to avoid generating dust. |
| 4. Cleanup | Collect the absorbed material or solid waste into a designated hazardous waste container. |
| 5. Decontaminate | Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste. |
| 6. Report | Report the spill to your laboratory supervisor and EHS department, documenting the incident as required by your institution. |
IV. Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: General workflow for the proper disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
